Kemptide
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H61N13O9/c1-16(2)12-19(33)26(50)42-21(9-7-11-39-32(36)37)29(53)43-20(8-6-10-38-31(34)35)28(52)41-18(5)25(49)45-23(15-46)30(54)44-22(13-17(3)4)27(51)40-14-24(47)48/h16-23,46H,6-15,33H2,1-5H3,(H,40,51)(H,41,52)(H,42,50)(H,43,53)(H,44,54)(H,45,49)(H,47,48)(H4,34,35,38)(H4,36,37,39)/t18-,19-,20-,21-,22-,23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGDGIGALMYEBW-LLINQDLYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H61N13O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
771.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Kemptide: A Technical Guide to its Sequence, Function, and Application in Kinase Research
For Immediate Release
This technical guide provides a comprehensive overview of Kemptide, a synthetic peptide widely utilized by researchers, scientists, and drug development professionals as a specific substrate for cAMP-dependent protein kinase (PKA). This document details its amino acid sequence, its role in the PKA signaling pathway, quantitative kinetic data, and detailed experimental protocols for its use in kinase activity assays.
This compound: Structure and Physicochemical Properties
This compound is a heptapeptide, a short chain of seven amino acids. Its sequence is fundamental to its specificity as a substrate for Protein Kinase A.
Amino Acid Sequence:
The phosphorylation of this compound by PKA occurs specifically at the serine residue. The surrounding amino acids, particularly the two arginine residues at positions -3 and -2 relative to the serine, are crucial for recognition and binding by the PKA active site[3].
| Property | Value | Reference |
| Molecular Formula | C₃₂H₆₁N₁₃O₉ | |
| Molecular Weight | 771.92 Da | |
| CAS Number | 65189-71-1 |
Role in the cAMP/PKA Signaling Pathway
This compound serves as an archetypal substrate for Protein Kinase A (PKA), a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. This pathway is a ubiquitous mechanism for signal transduction in response to a wide array of extracellular stimuli.
The cascade is initiated when an external signal (e.g., a hormone) binds to a G protein-coupled receptor (GPCR). This activates adenylyl cyclase, which then catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP concentration leads to the activation of PKA. The PKA holoenzyme, an inactive tetramer, dissociates upon binding four cAMP molecules, releasing two active catalytic subunits. These catalytic subunits then phosphorylate specific serine or threonine residues on target substrate proteins, such as this compound in an experimental setting, thereby modulating their activity and eliciting a cellular response.
References
Kemptide as a Substrate for Protein Kinase A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kemptide, a synthetic heptapeptide, serves as a highly specific and efficient substrate for cAMP-dependent Protein Kinase A (PKA). Its well-defined sequence and reliable performance in kinase assays have established it as a fundamental tool in signal transduction research and drug discovery. This technical guide provides an in-depth overview of this compound, including its biochemical properties, its role in the PKA signaling pathway, and detailed protocols for its use in PKA activity assays.
This compound: Properties and Kinetics
This compound's primary sequence is Leu-Arg-Arg-Ala-Ser-Leu-Gly.[1] The serine residue at position 5 is the specific site of phosphorylation by PKA.[2] The two arginine residues at positions 2 and 3 are critical for its recognition by the PKA catalytic subunit, and substitutions at these positions can negatively impact the kinetics of phosphorylation.[3]
The affinity of PKA for this compound is characterized by its Michaelis constant (Km), which is consistently reported in the low micromolar range, indicating a high affinity. This makes this compound a sensitive substrate for detecting PKA activity.
| Property | Value | Source |
| Sequence | Leu-Arg-Arg-Ala-Ser-Leu-Gly | [1] |
| Molecular Weight | 771 - 772 Da | [1] |
| Phosphorylation Site | Serine-5 | |
| Km for PKA | 3-4 µM | |
| Km for PKA | 16 µM |
The PKA Signaling Pathway
Protein Kinase A is a key enzyme in numerous cellular processes, including metabolism, gene expression, and cell growth. The activation of PKA is a critical step in a major signal transduction pathway that responds to a variety of extracellular signals.
The canonical PKA signaling pathway is initiated by the binding of an extracellular ligand (e.g., a hormone or neurotransmitter) to a G-protein coupled receptor (GPCR) on the cell surface. This binding activates the G-protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP).
cAMP acts as a second messenger and binds to the regulatory subunits of the inactive PKA holoenzyme. This binding causes a conformational change, leading to the dissociation and activation of the catalytic subunits. The active catalytic subunits are then free to phosphorylate substrate proteins, such as this compound in an experimental setting, on their serine or threonine residues. A-kinase anchoring proteins (AKAPs) play a crucial role in localizing PKA to specific subcellular compartments, ensuring the specificity of its signaling.
Experimental Protocols for PKA Activity Assays
This compound is widely used to measure PKA activity in various samples, including purified enzyme preparations and cell lysates. Both radioactive and non-radioactive methods are commonly employed.
Experimental Workflow Overview
The general workflow for a PKA activity assay using this compound involves the incubation of the PKA source with this compound and a phosphate donor (typically ATP). The extent of this compound phosphorylation is then quantified to determine the enzyme's activity.
Radioactive PKA Assay Protocol ([γ-³²P]ATP)
This traditional method relies on the transfer of a radiolabeled phosphate from [γ-³²P]ATP to this compound.
Materials:
-
PKA source (e.g., purified PKA or cell lysate)
-
This compound solution (e.g., 1 mM)
-
[γ-³²P]ATP
-
Assay Dilution Buffer (ADB)
-
Magnesium/ATP cocktail (e.g., 75 mM MgCl₂, 500 µM ATP)
-
cAMP solution (e.g., 20 µM)
-
PKA inhibitor (for negative controls)
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Acetone
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing Assay Dilution Buffer, cAMP, and this compound in a microcentrifuge tube.
-
Add the PKA source to the reaction mixture. For negative controls, add a PKA inhibitor.
-
Initiate the reaction by adding the Magnesium/ATP cocktail containing [γ-³²P]ATP. The total reaction volume is typically around 50-60 µL.
-
Incubate the reaction at 30°C for 10-30 minutes.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone.
-
Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
Non-Radioactive Fluorescent PKA Assay Protocol
This method utilizes a fluorescently labeled this compound, offering a safer alternative to the radioactive assay.
Materials:
-
PKA source
-
Fluorescently labeled this compound (f-Kemptide)
-
ATP solution
-
Assay buffer
-
PKA inhibitor (for negative controls)
-
Agarose gel electrophoresis system
-
UV transilluminator or fluorescence scanner
Procedure:
-
Set up the kinase reaction by combining the PKA source, f-Kemptide, ATP, and assay buffer.
-
For negative controls, include a reaction with a specific PKA inhibitor.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a set time.
-
Stop the reaction, for example, by adding a stop solution or by placing on ice.
-
Separate the phosphorylated f-Kemptide from the non-phosphorylated form using agarose gel electrophoresis. The added negative charge from the phosphate group will cause the phosphorylated peptide to migrate differently.
-
Visualize the bands under UV light and quantify the fluorescence of the phosphorylated f-Kemptide band using a gel documentation system or fluorescence scanner.
Applications in Research and Drug Development
The use of this compound as a PKA substrate is integral to various research and development activities:
-
Basic Research: Elucidating the role of PKA in cellular signaling pathways.
-
Drug Discovery: Screening for inhibitors or activators of PKA.
-
Disease Research: Investigating the dysregulation of PKA signaling in diseases such as cancer and metabolic disorders.
-
Biotechnology: Optimizing bioproduction processes in microbial systems by manipulating PKA signaling.
Conclusion
This compound remains a cornerstone for the study of PKA activity due to its high specificity, favorable kinetics, and versatility in various assay formats. This guide provides the fundamental knowledge and practical protocols for researchers to effectively utilize this compound in their investigations of PKA signaling and for the development of novel therapeutics targeting this critical pathway.
References
The Kemptide Sequence: A Technical Guide to its Discovery, Origin, and Application in Protein Kinase A Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the Kemptide sequence, a pivotal tool in the study of protein kinase A (PKA). We delve into the seminal research that led to its discovery, detailing the experimental methodologies that established it as a specific and efficient substrate for PKA. This document outlines the biochemical properties of this compound, presenting key quantitative data in structured tables for clarity. Furthermore, it provides detailed protocols for both traditional radioactive and modern non-radioactive PKA activity assays utilizing this compound. The guide also visualizes the canonical PKA signaling pathway and the experimental workflow of a typical kinase assay using Graphviz diagrams, offering a complete resource for researchers and professionals in the field.
Discovery and Origin of the this compound Sequence
The this compound sequence, Leu-Arg-Arg-Ala-Ser-Leu-Gly, is a synthetic heptapeptide that has become a cornerstone in the study of cAMP-dependent protein kinase, more commonly known as protein kinase A (PKA). Its design and characterization were born out of the need for a specific, reliable, and synthetic substrate to assay PKA activity, overcoming the limitations of using natural protein substrates like histones which could be phosphorylated by other kinases.
The discovery of this compound was a direct result of systematic investigation into the substrate specificity of PKA by Dr. Bruce E. Kemp and his colleagues. Their research, culminating in a landmark paper published in the Journal of Biological Chemistry in 1977, identified the key amino acid residues required for efficient phosphorylation by PKA.
The origin of the this compound sequence lies in the phosphorylation site of a natural PKA substrate, porcine liver pyruvate kinase. Kemp and his team identified the sequence surrounding the phosphorylated serine in this enzyme and systematically synthesized a series of peptides to pinpoint the minimal sequence required for effective recognition and phosphorylation by PKA. Their work revealed the critical role of two adjacent basic residues, specifically arginine, at the N-terminal side of the phosphorylatable serine. The resulting synthetic peptide, Leu-Arg-Arg-Ala-Ser-Leu-Gly, was named "this compound" in honor of its principal discoverer.
Biochemical Properties and Substrate Specificity
This compound was engineered to be an optimal substrate for PKA, exhibiting favorable kinetic parameters. The central serine residue serves as the phosphate acceptor. The two arginine residues at positions -3 and -2 relative to the serine are the primary determinants of its specificity for PKA.
Quantitative Data on PKA-Mediated Phosphorylation
The initial characterization of this compound and its analogues by Kemp et al. (1977) provided crucial quantitative data that underscored the importance of the arginine residues for substrate recognition by PKA. The following table summarizes the kinetic constants for the phosphorylation of this compound and related synthetic peptides by the catalytic subunit of bovine skeletal muscle PKA.
| Peptide Sequence | Apparent Km (μM) | Vmax (μmol/min/mg) |
| Leu-Arg-Arg-Ala-Ser-Leu-Gly (this compound) | 16 | 20 |
| Leu-Ala-Arg-Ala-Ser-Leu-Gly | 1800 | 21 |
| Leu-Arg-Ala-Ala-Ser-Leu-Gly | 2100 | 18 |
| Arg-Arg-Ala-Ser-Leu-Gly | 23 | 18 |
| Leu-Arg-Arg-Ala-Ala-Leu-Gly | No phosphorylation | - |
| Leu-Arg-Arg-Ala-Thr-Leu-Gly | 590 | 11 |
Data sourced from Kemp, B. E., Graves, D. J., Benjamini, E., & Krebs, E. G. (1977). Role of multiple basic residues in determining the substrate specificity of cyclic AMP-dependent protein kinase. Journal of Biological Chemistry, 252(14), 4888–4894.
Experimental Protocols
Synthesis and Purification of this compound (High-Level Protocol)
This compound (Leu-Arg-Arg-Ala-Ser-Leu-Gly) is typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Resin Preparation: A suitable resin, such as a Rink amide resin for a C-terminal amide or a Wang resin for a C-terminal carboxylic acid, is swelled in a compatible solvent like dimethylformamide (DMF).
-
First Amino Acid Coupling: The C-terminal amino acid (Glycine), with its α-amino group protected by Fmoc and its side chain protected if necessary, is coupled to the resin.
-
Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound amino acid using a base, typically piperidine in DMF, to expose the free amine for the next coupling step.
-
Iterative Coupling and Deprotection: The subsequent amino acids (Leu, Ser, Ala, Arg, Arg, Leu) are added sequentially. Each cycle involves the coupling of an Fmoc- and side-chain-protected amino acid to the free N-terminus of the growing peptide chain, followed by the removal of the N-terminal Fmoc group.
-
Cleavage and Deprotection: Once the full-length peptide has been synthesized, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: The identity and purity of the final peptide are confirmed by mass spectrometry and analytical RP-HPLC.
Protein Kinase A (PKA) Activity Assay using [γ-³²P]ATP and this compound
This protocol is adapted from the original method described by Kemp et al. (1977).
Materials:
-
PKA catalytic subunit
-
This compound solution (e.g., 1 mM in water)
-
[γ-³²P]ATP
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution (non-radioactive)
-
Trichloroacetic acid (TCA)
-
Phosphocellulose paper (e.g., Whatman P81)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the reaction mixture on ice. For a final volume of 50 µL, combine:
-
Assay buffer
-
This compound to a final concentration of 10-100 µM
-
ATP solution to a final concentration of 100-200 µM
-
[γ-³²P]ATP (to achieve a specific activity of ~200-1000 cpm/pmol)
-
-
Add the PKA enzyme preparation to the reaction mixture.
-
Initiate the reaction by transferring the tubes to a 30°C water bath. Incubate for 10-20 minutes.
-
Terminate the reaction by spotting a portion of the reaction mixture (e.g., 25 µL) onto a phosphocellulose paper square.
-
Wash the phosphocellulose papers three times for 5 minutes each in a large volume of 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Wash the papers once with ethanol and allow them to dry completely.
-
Place the dry paper squares into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the PKA activity, typically expressed as pmol of phosphate transferred per minute per mg of enzyme.
Non-Radioactive PKA Activity Assay using Fluorescently Labeled this compound
This method offers a safer and more convenient alternative to the radioactive assay.
Materials:
-
PKA catalytic subunit
-
Fluorescently labeled this compound (e.g., FITC-Kemptide)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution
-
Quenching solution (e.g., EDTA or a specific kinase inhibitor)
-
Apparatus for separating phosphorylated and non-phosphorylated peptide (e.g., agarose gel electrophoresis system, capillary electrophoresis, or a specific antibody-based detection system)
-
Fluorescence detector
Procedure:
-
Prepare the reaction mixture in a microplate or microcentrifuge tubes. For a final volume of 25 µL, combine:
-
Assay buffer
-
Fluorescently labeled this compound to a final concentration in the low micromolar range
-
ATP solution to a final concentration of 100 µM
-
-
Add the PKA enzyme preparation to the reaction mixture.
-
Initiate the reaction by incubating at 30°C for 30-60 minutes.
-
Terminate the reaction by adding a quenching solution.
-
Separate the phosphorylated and non-phosphorylated fluorescent peptide using a suitable method. For example, in a mobility shift assay, the negatively charged phosphate group will alter the migration of the peptide in an electric field.
-
Quantify the amount of phosphorylated and non-phosphorylated peptide using a fluorescence detector.
-
Calculate the PKA activity based on the proportion of phosphorylated substrate.
Comparison of PKA Assay Methods
| Feature | Radioactive Assay ([γ-³²P]ATP) | Non-Radioactive Assay (Fluorescent) |
| Principle | Measures direct incorporation of radiolabeled phosphate. | Measures a change in a physical property (e.g., charge, fluorescence polarization) upon phosphorylation. |
| Sensitivity | Very high. | High, but can be dependent on the specific detection method. |
| Safety | Requires handling of radioactive materials and appropriate disposal. | Generally safer, avoiding radioactivity. |
| Cost | Can be expensive due to the cost of radiolabeled ATP and disposal. | Initial cost of labeled peptide may be high, but running costs are often lower. |
| Throughput | Can be adapted for high throughput, but handling is more complex. | Well-suited for high-throughput screening in microplate format. |
| Data Analysis | Requires scintillation counting. | Requires a fluorescence reader or gel imaging system. |
Signaling Pathway and Experimental Workflow Visualizations
The Canonical PKA Signaling Pathway
The following diagram illustrates the activation of PKA and its subsequent phosphorylation of target substrates, such as this compound in an experimental setting.
The Architecture of Recognition: A Technical Guide to Kemptide and the PKA Recognition Motif
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the molecular intricacies of Kemptide, a pivotal synthetic peptide substrate, and its specific recognition by Protein Kinase A (PKA). Understanding this interaction is fundamental to dissecting PKA-mediated signaling pathways and for the rational design of novel therapeutic agents targeting this crucial kinase.
This compound: Structure and Function
This compound is a heptapeptide with the amino acid sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly (LRRASLG) .[1] It was originally designed as a synthetic substrate for cAMP-dependent protein kinase (PKA) and is derived from the phosphorylation site of porcine liver pyruvate kinase.[2][3] The serine residue at position 5 serves as the phosphate acceptor.
The remarkable specificity of this compound as a PKA substrate lies in its adherence to the optimal PKA recognition motif. This motif is characterized by the consensus sequence Arg-Arg-X-Ser/Thr-Ψ , where 'X' can be any amino acid and 'Ψ' is a hydrophobic residue.[2][4] The two consecutive arginine residues at positions -3 and -2 relative to the phosphorylatable serine are the primary determinants for high-affinity binding to the catalytic cleft of PKA.
Quantitative Analysis of this compound-PKA Interaction
The interaction between this compound and PKA has been extensively studied, yielding a wealth of quantitative data. These kinetic parameters are crucial for comparative studies and for the development of kinase inhibitors.
| Substrate/Condition | Km (µM) | kcat (s⁻¹) | Vmax (µmol/min/mg) | Kd (µM) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Reference |
| This compound (LRRASLG) | 16 | 21 | - | 200 ± 60 | 1.3 x 10⁶ | |
| This compound (LRRASLG) | 3-4 | - | - | - | - | |
| This compound (LRRASLG) | 4.9 ± 1.4 | - | - | - | - | |
| Fluorescent-Kemptide | Similar to unlabeled | - | - | - | - | |
| R18A Mutant (LAASLG) | - | Negligible | - | - | - | |
| R19A Mutant (LRASLG) | - | Negligible | - | - | - | |
| R18K Mutant (LKASLG) | - | Lower affinity | - | - | - | |
| R19K Mutant (LRKSLG) | - | Lower affinity | - | - | - | |
| N-terminal deletion (RRASLG) | - | Reduced affinity | - | - | - | |
| C-terminal deletion (LRRASL) | - | Reduced affinity | - | - | - |
Experimental Protocols
Accurate and reproducible experimental design is paramount in studying kinase-substrate interactions. This section provides detailed methodologies for key experiments used to characterize the this compound-PKA interaction.
Radioactive PKA Kinase Assay using [γ-³²P]ATP
This traditional and highly sensitive method directly measures the incorporation of a radiolabeled phosphate group from ATP into the this compound substrate.
Materials:
-
Purified PKA catalytic subunit
-
This compound solution (1 mM)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and vials
-
Stop solution (e.g., 75 mM phosphoric acid)
Procedure:
-
Prepare the kinase reaction mixture in microcentrifuge tubes on ice. A typical 25 µL reaction would consist of:
-
5 µL of 5x Kinase Assay Buffer
-
2.5 µL of this compound (100 µM final concentration)
-
Variable volume of PKA enzyme
-
ddH₂O to a final volume of 20 µL
-
-
Initiate the reaction by adding 5 µL of [γ-³²P]ATP solution (e.g., 10 µM final concentration).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Terminate the reaction by spotting a portion of the reaction mixture (e.g., 20 µL) onto a P81 phosphocellulose paper square.
-
Wash the P81 papers three times for 5 minutes each in a large volume of 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone to dry the papers.
-
Place the dried P81 papers into scintillation vials with scintillation fluid.
-
Quantify the incorporated radioactivity using a scintillation counter.
Data Analysis:
-
Subtract the counts per minute (cpm) of a no-enzyme control from the cpm of the experimental samples.
-
Convert the corrected cpm to moles of phosphate incorporated using the specific activity of the [γ-³²P]ATP.
-
Calculate the initial velocity (V₀) of the reaction in moles/min.
-
Plot V₀ against varying substrate concentrations to determine Km and Vmax using Michaelis-Menten kinetics.
Fluorescent this compound PKA Assay
This non-radioactive method utilizes a fluorescently labeled this compound derivative to monitor phosphorylation. Phosphorylation can alter the charge or conformation of the peptide, leading to a change in fluorescence properties.
Materials:
-
Purified PKA catalytic subunit
-
Fluorescently labeled this compound (e.g., FITC-Kemptide)
-
Kinase Assay Buffer
-
ATP solution
-
Fluorescence plate reader
Procedure:
-
Prepare the kinase reaction mixture in a microplate. A typical reaction would contain:
-
Kinase Assay Buffer
-
Fluorescent this compound substrate
-
PKA enzyme
-
-
Initiate the reaction by adding ATP.
-
Monitor the change in fluorescence intensity or polarization over time using a fluorescence plate reader. The excitation and emission wavelengths will depend on the specific fluorophore used.
Data Analysis:
-
The rate of change in fluorescence is proportional to the kinase activity.
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time plot.
-
Similar to the radioactive assay, these rates can be used to determine kinetic parameters by varying substrate concentrations.
Molecular Dynamics (MD) Simulation of PKA-Kemptide Complex
MD simulations provide atomic-level insights into the dynamic interactions between PKA and this compound, complementing experimental data.
Protocol Outline:
-
System Preparation:
-
Obtain the crystal structure of the PKA catalytic subunit in complex with a this compound analog or inhibitor from the Protein Data Bank (PDB).
-
Use molecular modeling software to mutate the inhibitor to the this compound sequence (LRRASLG).
-
Add missing atoms, assign protonation states, and solvate the system in a water box with appropriate ions to neutralize the charge.
-
-
Minimization and Equilibration:
-
Perform energy minimization to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure while restraining the protein and peptide backbone.
-
Release the restraints in a stepwise manner to allow the system to fully equilibrate.
-
-
Production Run:
-
Run the simulation for a sufficient length of time (e.g., nanoseconds to microseconds) to capture the relevant dynamics of the system.
-
-
Analysis:
-
Analyze the trajectory to study the stability of the complex, hydrogen bonding interactions, conformational changes, and calculate binding free energies using methods like MM/PBSA or MM/GBSA.
-
Visualizing PKA Signaling and Experimental Workflows
PKA Signaling Pathway
The following diagram illustrates the canonical PKA signaling pathway, from the activation of G-protein coupled receptors (GPCRs) to the phosphorylation of downstream target proteins.
Caption: Canonical PKA signaling pathway.
Experimental Workflow for PKA Kinase Assay
This diagram outlines the general workflow for performing a PKA kinase assay, applicable to both radioactive and non-radioactive methods.
Caption: General workflow for a PKA kinase assay.
References
- 1. youtube.com [youtube.com]
- 2. Real time, in vivo measurement of PKA activity in deep brain structures using fluorescence lifetime photometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myexperiment.org [myexperiment.org]
- 4. Protocol for reading and imaging live-cell PKA activity using ExRai-AKAR2 - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of Kemptide peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kemptide is a synthetic heptapeptide that has become an invaluable tool in biochemical and cellular research.[1][2] Its primary significance lies in its role as a highly specific and efficient substrate for cAMP-dependent protein kinase (PKA).[3][4][5] This property allows for the precise measurement of PKA activity, a crucial aspect of signal transduction research and drug discovery. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and a visual representation of its role in cellular signaling.
Physical and Chemical Properties
This compound is a well-characterized peptide with defined physical and chemical properties critical for its application in experimental settings. These properties are summarized in the tables below.
Table 1: General Properties of this compound
| Property | Value | Reference(s) |
| Sequence | Leu-Arg-Arg-Ala-Ser-Leu-Gly (LRRASLG) | |
| Molecular Formula | C32H61N13O9 | |
| Molecular Weight | 771.9 g/mol (or Da) | |
| Appearance | Lyophilized powder | |
| Purity (Typical) | >95% (as determined by HPLC) |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Water | 10 mg/mL | |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 10 mg/mL | |
| Dimethylformamide (DMF) | 30 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL |
Table 3: Stability and Storage of this compound
| Condition | Recommendation | Reference(s) |
| Lyophilized Powder | Store at -20°C. Keep tightly closed in a dry place. | |
| Stock Solutions | Store at -20°C for up to 1 month or at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. |
Role in Signal Transduction: PKA Substrate
This compound's sequence, LRRASLG, mimics the consensus phosphorylation site for Protein Kinase A (PKA). PKA, a key enzyme in cellular signaling, is activated by cyclic adenosine monophosphate (cAMP). Upon activation, the catalytic subunits of PKA are released and phosphorylate target proteins on serine or threonine residues within specific recognition sequences. This compound serves as an ideal artificial substrate for this reaction, with the serine residue at position 5 being the site of phosphorylation. The Michaelis constant (Km) for this compound phosphorylation by PKA is typically in the low micromolar range, indicating a high affinity of the enzyme for this substrate.
Experimental Protocols
This compound is predominantly used in assays to measure PKA activity. Both radioactive and non-radioactive methods are available.
Radioactive PKA Activity Assay using [γ-³²P]ATP
This traditional method relies on the transfer of a radiolabeled phosphate from [γ-³²P]ATP to this compound by PKA.
Materials:
-
5X Assay Dilution Buffer (ADB): 100 mM MOPS, pH 7.2, 125 mM β-glycerophosphate, 25 mM EGTA, 5 mM sodium orthovanadate, 5 mM dithiothreitol.
-
1X ADB: 5X ADB diluted with water.
-
This compound Solution: 1 mM this compound in 1X ADB.
-
cAMP Solution: 20 µM cAMP in 1X ADB.
-
PKA Enzyme Preparation: Purified PKA or cell lysate.
-
Magnesium/ATP Cocktail: 75 mM MgCl₂, 500 µM ATP in 1X ADB.
-
[γ-³²P]ATP
-
P81 Phosphocellulose Paper
-
0.75% Phosphoric Acid
-
Acetone
-
Scintillation Vials and Fluid
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube by adding the following in order:
-
10 µL of 1X ADB
-
5 µL of 20 µM cAMP solution
-
5 µL of 1 mM this compound solution
-
10 µL of PKA enzyme preparation
-
-
Prepare a negative control with 10 µL of 1X ADB instead of the enzyme.
-
Initiate the reaction by adding 10 µL of the Magnesium/ATP cocktail containing [γ-³²P]ATP.
-
Incubate the reaction mixture for 10-30 minutes at 30°C with shaking.
-
Terminate the reaction by spotting 25 µL of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 paper squares three times with 0.75% phosphoric acid, followed by one wash with acetone.
-
Transfer the dried P81 paper to a scintillation vial, add scintillation fluid, and quantify the incorporated radioactivity using a scintillation counter.
Non-Radioactive (Fluorescent) PKA Activity Assay
This method utilizes a fluorescently labeled this compound (e.g., 5-FAM or TAMRA labeled) and offers a safer alternative to the radioactive assay.
Materials:
-
Assay Buffer: Similar to the radioactive assay buffer.
-
Fluorescently-labeled this compound (f-Kemptide)
-
ATP Solution
-
PKA Enzyme Preparation
-
Stopping Buffer
-
Agarose Gel Electrophoresis System
-
Fluorescence Imaging System
Procedure:
-
Prepare a reaction mixture containing assay buffer, f-Kemptide, and the PKA enzyme preparation.
-
Initiate the reaction by adding ATP.
-
Incubate under optimal conditions (e.g., 30°C for a defined period).
-
Terminate the reaction by adding a stopping buffer.
-
Separate the phosphorylated and unphosphorylated f-Kemptide using agarose gel electrophoresis. The added phosphate group alters the charge of the peptide, allowing for separation.
-
Visualize the gel using a fluorescence imaging system and quantify the bands to determine the percentage of phosphorylated substrate.
Conclusion
This compound is a fundamental tool for researchers studying signal transduction and protein phosphorylation. Its well-defined physical and chemical properties, coupled with its specificity for PKA, make it an excellent substrate for quantifying kinase activity. The availability of both radioactive and non-radioactive assay methods provides flexibility in experimental design. This guide serves as a comprehensive resource for the effective utilization of this compound in a research setting.
References
Kemptide: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Kemptide, a synthetic heptapeptide crucial for studying cAMP-dependent protein kinase (PKA) activity. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, its role in cell signaling, and comprehensive experimental protocols.
Core Properties of this compound
This compound is a well-characterized peptide that serves as a specific and efficient substrate for PKA.[1][2] Its sequence, Leu-Arg-Arg-Ala-Ser-Leu-Gly, contains the consensus phosphorylation site for PKA.[3] The serine residue within this sequence is the specific site of phosphorylation by the kinase.
A summary of this compound's key quantitative data is presented below for easy reference.
| Property | Value | Source |
| Molecular Formula | C32H61N13O9 | [4][5] |
| Molecular Weight | 771.91 g/mol | |
| Alternative Molecular Weight | 771.92 g/mol | |
| Alternative Molecular Weight | 772 Da | |
| Purity | ≥97% | |
| Sequence | Leu-Arg-Arg-Ala-Ser-Leu-Gly (LRRASLG) | |
| Km for PKA | 16 µM |
This compound in the PKA Signaling Pathway
This compound is not a naturally occurring signaling molecule but rather a tool used to assay the activity of Protein Kinase A (PKA), a key enzyme in the cAMP signaling pathway. This pathway is a critical intracellular signal transduction cascade that responds to a wide variety of extracellular signals.
The canonical PKA signaling pathway begins with the activation of a G-protein-coupled receptor (GPCR) by an extracellular ligand. This activation leads to the stimulation of adenylyl cyclase, which then converts ATP into the second messenger, cyclic AMP (cAMP). cAMP subsequently binds to the regulatory subunits of the PKA holoenzyme, causing a conformational change that releases the active catalytic subunits. These catalytic subunits are then free to phosphorylate substrate proteins, such as this compound in an experimental setting, on their serine or threonine residues.
References
- 1. How Protein Kinase A Activates Canonical Tyrosine Kinase Signaling Pathways To Promote Granulosa Cell Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Kemptide in Protein Kinase A Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the function and application of Kemptide, a cornerstone tool in the study of Protein Kinase A (PKA) signaling pathways. This compound, a synthetic heptapeptide, serves as a highly specific and efficient substrate for PKA, making it an invaluable reagent for elucidating the kinetics and regulation of this critical cellular signaling cascade. This document provides a comprehensive overview of this compound's properties, its interaction with PKA, and detailed protocols for its use in various kinase activity assays.
Introduction to this compound and PKA Signaling
Protein Kinase A is a key enzyme in cellular signaling, responding to changes in cyclic adenosine monophosphate (cAMP) levels to regulate a vast array of cellular processes, including metabolism, gene transcription, and cell growth.[1][2] The specificity of PKA's action is determined by its recognition of a consensus phosphorylation sequence on its target substrates.[3]
This compound, with the amino acid sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly, was derived from the phosphorylation site of porcine liver pyruvate kinase and represents an optimal substrate for PKA.[4][5] Its high affinity and specificity for PKA have made it a standard for in vitro kinase assays, enabling researchers to accurately measure PKA activity and screen for potential inhibitors or activators.
PKA Signaling Pathway and the Role of this compound
The canonical PKA signaling pathway is initiated by the binding of an extracellular ligand (e.g., a hormone) to a G-protein coupled receptor (GPCR). This activates adenylyl cyclase, which in turn elevates intracellular cAMP levels. cAMP then binds to the regulatory subunits of the inactive PKA holoenzyme, causing the release and activation of the catalytic subunits. These active catalytic subunits can then phosphorylate various downstream protein substrates, including this compound in an experimental setting, on their serine or threonine residues.
Quantitative Data: this compound and Analogs as PKA Substrates
The efficiency of this compound and its analogs as PKA substrates can be quantified by their kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate.
| Substrate (Heptapeptide) | Sequence | Km (µM) | Vmax (µmol/min x mg) | Reference |
| This compound | L-R-R-A-S-L-G | 16 | 19.8 | |
| Arg-18 -> Ala | L-A-R-A-S-L-G | 1300 | 12.5 | |
| Arg-19 -> Ala | L-R-A-A-S-L-G | 2500 | 15.5 | |
| Arg-18 -> Lys | L-K-R-A-S-L-G | 270 | 22.1 | |
| Arg-19 -> Lys | L-R-K-A-S-L-G | 200 | 20.8 | |
| Ser-21 -> Thr | L-R-R-A-T-L-G | 530 | 4.6 |
Table 1: Kinetic parameters of this compound and its analogs for PKA. Data shows the critical role of the two arginine residues for high-affinity binding.
Molecular Interaction of this compound with the PKA Active Site
Molecular dynamics simulations have provided insights into the specific interactions between this compound and the PKA active site. The two arginine residues at positions -3 and -2 relative to the phosphorylation site (Serine-21) are crucial for binding. These positively charged residues form stable hydrogen bonds with negatively charged residues in the PKA catalytic cleft, such as Aspartate-166 and Glutamate-170. The hydroxyl group of the target serine residue in this compound is positioned to interact with the γ-phosphate of ATP, facilitated by the catalytic loop of PKA.
Experimental Protocols for PKA Activity Assays
This compound is widely used in both radioactive and non-radioactive assays to measure PKA activity.
Radioactive PKA Assay Protocol
This traditional method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into this compound.
Materials:
-
PKA enzyme source (e.g., purified PKA, cell lysate)
-
This compound solution (5 mM)
-
[γ-³²P]ATP
-
Kinase Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Phosphocellulose paper (e.g., P81)
-
Phosphoric acid (0.75%)
-
Scintillation counter and fluid
Procedure:
-
Prepare the kinase reaction mixture on ice. For a 25 µL reaction, combine:
-
5 µL of 5x Kinase Reaction Buffer
-
2.5 µL of 10x this compound solution (final concentration 500 µM)
-
10 µL of PKA enzyme sample
-
2.5 µL of water
-
-
Initiate the reaction by adding 5 µL of [γ-³²P]ATP solution (containing unlabeled ATP to achieve a final concentration of 100 µM).
-
Incubate the reaction at 30°C for 10-30 minutes.
-
Stop the reaction by spotting 20 µL of the reaction mixture onto a 2 cm x 2 cm square of P81 phosphocellulose paper.
-
Wash the P81 papers three times for 5 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone.
-
Allow the papers to dry completely.
-
Place each paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
Non-Radioactive Fluorescent PKA Assay Protocol
This method utilizes a fluorescently labeled this compound derivative, where phosphorylation leads to a change in the peptide's charge, allowing for separation and quantification.
Materials:
-
PKA enzyme source
-
Fluorescently labeled this compound (e.g., PepTag® A1 Peptide)
-
Kinase Reaction Buffer
-
ATP solution (non-radioactive)
-
Agarose gel electrophoresis system
-
UV transilluminator and imaging system
Procedure:
-
Prepare the kinase reaction mixture in a final volume of 25 µL:
-
5 µL of 5x Kinase Reaction Buffer
-
5 µL of fluorescent this compound solution
-
10 µL of PKA enzyme sample
-
5 µL of 5x ATP solution
-
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by heating the samples at 95°C for 10 minutes.
-
Add loading dye to the samples.
-
Load the samples onto a 0.8% agarose gel.
-
Run the electrophoresis at 100-150V for 15-25 minutes. The phosphorylated, more negatively charged peptide will migrate towards the positive electrode, while the non-phosphorylated peptide will migrate towards the negative electrode.
-
Visualize the separated fluorescent peptides on a UV transilluminator.
-
Quantify the intensity of the phosphorylated band using densitometry software.
Conclusion
This compound remains an indispensable tool for researchers investigating PKA signaling. Its well-characterized kinetic properties and high specificity make it the gold standard for in vitro PKA activity assays. The availability of both radioactive and non-radioactive assay formats provides flexibility for various laboratory settings and experimental goals. A thorough understanding of this compound's function and the methodologies for its use, as outlined in this guide, is essential for accurate and reproducible research in the field of signal transduction and drug development.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of the Affinity between the Protein Kinase PKA and Peptide Substrates Derived from this compound Using Molecular Dynamics Simulations and MM/GBSA | PLOS One [journals.plos.org]
- 4. apexbt.com [apexbt.com]
- 5. Study of the Affinity between the Protein Kinase PKA and Peptide Substrates Derived from this compound Using Molecular Dynamics Simulations and MM/GBSA - PMC [pmc.ncbi.nlm.nih.gov]
Kemptide: An In-depth Technical Guide for Studying Protein Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein phosphorylation, a ubiquitous post-translational modification, is a cornerstone of cellular signaling, regulating a vast array of physiological processes. The study of protein kinases, the enzymes responsible for phosphorylation, is therefore fundamental to understanding cell biology and disease pathogenesis. Kemptide, a synthetic heptapeptide with the sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly, serves as a highly specific and potent substrate for cAMP-dependent Protein Kinase A (PKA).[1][2][3][4][5] Its well-defined sequence and reliable phosphorylation by PKA have established it as an indispensable tool in kinase research and drug discovery. This technical guide provides a comprehensive overview of this compound, its biochemical properties, and its application in various experimental settings.
This compound: Structure and Function
This compound's primary sequence, Leu-Arg-Arg-Ala-Ser-Leu-Gly (LRRASLG), was derived from the phosphorylation site of porcine liver pyruvate kinase. The two adjacent arginine residues (Arg-Arg) at the P-3 and P-2 positions (relative to the serine phosphorylation site at P0) are critical for its specific recognition by the PKA catalytic subunit. This makes this compound an excellent tool for specifically assaying PKA activity with minimal interference from other kinases.
The phosphorylation of the serine residue within the this compound sequence by PKA introduces a negatively charged phosphate group, a modification that can be readily detected and quantified through various methods. This principle forms the basis of numerous kinase assay formats.
Quantitative Data: Kinetic Parameters of this compound
The interaction between this compound and PKA has been extensively characterized, yielding key kinetic parameters that are crucial for experimental design and data interpretation. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate.
| Substrate | PKA Source | Km (µM) | Vmax (µmol/min/mg) | Reference(s) |
| This compound (LRRASLG) | Not Specified | 16 | 20.2 | |
| This compound (LRRASLG) | Intact Cells | 3-4 | Not Specified | |
| Fluorescamine-Kemptide-Lys8 | Pig Heart | Not Specified | Not Specified, but used for calculation | |
| This compound (LRRASLG) | Murine PKA-Cα (untreated) | 44.0 ± 9.3 | Not Specified | |
| This compound (LRRASLG) | Murine PKA-Cα (H2O2-oxidized) | 20.1 ± 3.6 | Not Specified |
PKA Signaling Pathway
PKA is a central node in many signaling pathways, primarily activated by the second messenger cyclic AMP (cAMP). Understanding this pathway is essential for contextualizing experiments using this compound.
Experimental Protocols
This compound is utilized in a variety of kinase assay formats, ranging from traditional radioactive methods to more modern, safer, and high-throughput non-radioactive techniques.
Radioactive [γ-³²P]ATP Filter Binding Assay
This classic method remains a gold standard for its sensitivity and direct measurement of phosphate incorporation.
Workflow:
Detailed Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing assay dilution buffer, purified PKA or cell lysate, and this compound substrate.
-
Initiation: Start the reaction by adding a mixture of MgCl₂, ATP, and [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Termination: Stop the reaction by adding a strong acid, such as phosphoric acid.
-
Separation: Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper. The paper binds the phosphorylated peptide.
-
Washing: Wash the phosphocellulose paper multiple times with a dilute phosphoric acid solution to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed paper in a scintillation vial with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
Non-Radioactive Fluorescent Kinase Mobility Shift Assay
This method offers a safer and often more convenient alternative to radioactive assays, relying on the change in charge upon phosphorylation.
Workflow:
Detailed Methodology:
-
Reaction Setup: Prepare a reaction mixture containing buffer, purified PKA or cell lysate, and a fluorescently labeled this compound substrate (e.g., FITC-Kemptide or Fluram-Kemptide).
-
Initiation: Start the reaction by adding ATP and MgCl₂.
-
Incubation: Incubate the reaction at 30°C for a specified time.
-
Termination: Stop the reaction by heating the sample (e.g., 95°C for 10 minutes).
-
Separation: Add a loading dye and run the samples on an agarose gel. The negatively charged phosphate group on the phosphorylated this compound will cause it to migrate faster towards the anode than the unphosphorylated substrate.
-
Visualization: Visualize the separated fluorescent bands using a UV transilluminator.
-
Quantification: Quantify the intensity of the phosphorylated and unphosphorylated this compound bands using densitometry software. The ratio of phosphorylated to total this compound reflects the kinase activity.
Applications in Research and Drug Development
This compound's reliability and specificity make it a valuable tool in several key areas:
-
Basic Research: Elucidating the kinetics and regulation of PKA, and its role in various signaling pathways.
-
Drug Discovery: High-throughput screening (HTS) for PKA inhibitors. The simplicity and adaptability of this compound-based assays, particularly the non-radioactive formats, make them well-suited for screening large compound libraries.
-
Disease Research: Investigating the dysregulation of PKA activity in diseases such as cancer, cardiovascular disorders, and neurological conditions.
Logical Relationships in PKA Inhibition Assays
When screening for PKA inhibitors, it's crucial to distinguish between true inhibitors and false positives. This involves a logical workflow of primary screening and secondary validation assays.
References
- 1. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (PKA) Peptide Substrate [worldwide.promega.com]
- 5. Promega this compound (PKA) Peptide Substrate 1 mg | Buy Online | Promega | Fisher Scientific [fishersci.com]
Methodological & Application
Application Notes and Protocols for a Radioactive Kemptide Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for measuring the activity of cAMP-dependent protein kinase (PKA) using a radioactive assay with the specific peptide substrate, Kemptide. This assay is a robust and sensitive method widely considered the "gold standard" for quantifying protein kinase activity.[1][2] It directly measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to the this compound substrate.[1][2][3]
Principle of the Assay
The assay quantifies the enzymatic activity of a protein kinase by measuring the incorporation of a radioactive phosphate group from [γ-³²P]ATP into a specific substrate. In this protocol, the catalytic subunit of PKA phosphorylates the synthetic heptapeptide this compound (Leu-Arg-Arg-Ala-Ser-Leu-Gly), which serves as a specific substrate. The phosphorylated this compound is then separated from the unreacted [γ-³²P]ATP using P81 phosphocellulose paper, which selectively binds the positively charged this compound. The amount of radioactivity incorporated into the this compound is quantified using a scintillation counter, and this measurement is directly proportional to the kinase activity.
Signaling Pathway
The radioactive this compound kinase assay fundamentally measures a key step in a common signaling pathway where PKA is activated by cyclic AMP (cAMP).
Experimental Protocols
Materials and Reagents
-
Enzyme: Purified, active PKA catalytic subunit.
-
Substrate: this compound peptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly).
-
Radioisotope: [γ-³²P]ATP (specific activity ~3000 Ci/mmol).
-
Reaction Buffer (10x): 200 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 10 mM DTT.
-
Unlabeled ATP Stock: 10 mM ATP in sterile water.
-
Stop Solution: 75 mM phosphoric acid.
-
Wash Buffer: 0.5% phosphoric acid.
-
P81 Phosphocellulose Paper: Cut into 2 cm x 2 cm squares.
-
Scintillation Vials and Cocktail.
-
General Laboratory Equipment: Pipettes, microcentrifuge tubes, incubator, vortexer, scintillation counter.
Assay Procedure
-
Prepare Reaction Master Mix: On ice, prepare a master mix containing the reaction buffer, unlabeled ATP, and this compound. The final concentrations in the reaction should be optimized but typical ranges are provided in the table below.
-
Enzyme Preparation: Dilute the PKA enzyme to the desired concentration in a suitable dilution buffer (e.g., 1x reaction buffer with 1 mg/mL BSA). The optimal amount of enzyme should be determined empirically to ensure linear reaction kinetics.
-
Initiate the Kinase Reaction:
-
Add the diluted enzyme to microcentrifuge tubes.
-
Add the reaction master mix to each tube.
-
Initiate the reaction by adding [γ-³²P]ATP. The final reaction volume is typically 20-50 µL.
-
-
Incubation: Incubate the reaction tubes at 30°C for 10-30 minutes. The incubation time should be within the linear range of the assay.
-
Stop the Reaction: Terminate the reaction by spotting a portion of the reaction mixture (e.g., 15-25 µL) onto the center of a labeled P81 phosphocellulose paper square.
-
Washing the P81 Paper:
-
Allow the spotted papers to air dry for a few minutes.
-
Wash the P81 papers four times for 5 minutes each in a beaker containing 0.5% phosphoric acid to remove unreacted [γ-³²P]ATP.
-
Perform a final wash with acetone for 5 minutes to aid in drying.
-
-
Quantification:
-
Place the dried P81 paper squares into scintillation vials.
-
Add an appropriate volume of scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Controls
-
Negative Control (No Enzyme): A reaction mixture containing all components except the PKA enzyme. This is used to determine the background radioactivity.
-
Positive Control: A reaction with a known potent activator of PKA (e.g., a saturating concentration of cAMP if using the holoenzyme) to ensure the assay is working correctly.
Experimental Workflow
Data Presentation and Analysis
The raw data obtained from the scintillation counter (CPM) is used to calculate the specific activity of the kinase.
Typical Reaction Conditions
| Component | Stock Concentration | Final Concentration in Reaction | Notes |
| PKA Enzyme | Variable | 1-10 nM | The optimal concentration should be determined empirically to ensure the reaction is in the linear range. |
| This compound | 5 mM | 50-200 µM | The concentration should be at or above the Km for this compound to ensure substrate is not limiting. The Km for this compound is around 16 µM. |
| ATP (unlabeled) | 10 mM | 100-200 µM | Should be at or above the Km of the kinase for ATP. |
| [γ-³²P]ATP | 10 mCi/mL | 0.5-1 µCi per reaction | Provides the radioactive signal for detection. |
| MgCl₂ | 1 M | 10 mM | Essential cofactor for kinase activity. |
| Tris-HCl (pH 7.5) | 1 M | 20 mM | Maintains the pH of the reaction. |
| DTT | 1 M | 1 mM | A reducing agent to maintain enzyme stability. |
| BSA | 10 mg/mL | 0.1 mg/mL | A carrier protein to prevent enzyme denaturation and non-specific adsorption. |
Calculation of Kinase Specific Activity
-
Correct for Background: Subtract the average CPM from the negative control (no enzyme) wells from the CPM of all other wells.
-
Determine the Specific Activity of ATP: Calculate the total moles of ATP in the reaction and the total CPM of the [γ-³²P]ATP added. This gives a conversion factor of CPM per mole of ATP.
-
Calculate Moles of Phosphate Incorporated: Moles of P incorporated = (Corrected CPM of sample) / (Specific Activity of ATP in CPM/mole)
-
Calculate Kinase Activity: Activity (moles/min) = (Moles of P incorporated) / (Incubation time in min)
-
Calculate Specific Activity: Specific Activity (moles/min/mg) = (Activity in moles/min) / (Amount of enzyme in mg)
One unit of kinase activity is typically defined as the amount of enzyme that catalyzes the incorporation of 1 nanomole of phosphate into the substrate per minute.
Troubleshooting
-
High Background: Incomplete washing of the P81 paper, or contamination of reagents with radioactivity. Ensure thorough washing and use of fresh reagents.
-
Low Signal: Inactive enzyme, incorrect buffer conditions, or insufficient incubation time. Verify enzyme activity, check buffer pH and composition, and perform a time-course experiment to determine the optimal incubation time.
-
Poor Reproducibility: Inaccurate pipetting, especially of viscous enzyme solutions or small volumes of radioisotope. Use calibrated pipettes and prepare master mixes to minimize pipetting errors.
By following this detailed protocol, researchers can accurately and reliably measure PKA activity, enabling studies on enzyme kinetics, inhibitor screening, and the investigation of cellular signaling pathways.
References
Application Notes and Protocols for Measuring Protein Kinase A (PKA) Activity Using Fluorescently Labeled Kemptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase A (PKA) is a crucial enzyme in cellular signaling, playing a pivotal role in various physiological processes, including gene expression, metabolism, and neurotransmission.[1] The activity of PKA is predominantly regulated by the second messenger cyclic adenosine monophosphate (cAMP).[2] Dysregulation of the PKA signaling pathway has been implicated in numerous diseases, making it a significant target for drug discovery and development.
Traditionally, PKA activity has been measured using radioactive isotopes like [³²P]-ATP, which pose safety and disposal challenges.[3][4] This application note details a non-radioactive, fluorescence-based assay for measuring PKA activity using a fluorescently labeled synthetic peptide substrate, Kemptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly).[2] This method offers a safe, sensitive, and reproducible alternative for quantifying PKA activity in purified enzyme preparations and cell lysates.
The assay is based on the principle that PKA specifically phosphorylates the serine residue within the this compound sequence. When this compound is labeled with a fluorescent tag (e.g., FITC or fluorescamine), the phosphorylation event introduces a negatively charged phosphate group. This change in charge allows for the separation of the phosphorylated, fluorescent product from the non-phosphorylated substrate using agarose gel electrophoresis. The extent of phosphorylation, and thus PKA activity, can then be quantified by measuring the fluorescence intensity of the separated bands.
PKA Signaling Pathway
The activation of PKA is a key step in many signal transduction pathways. The following diagram illustrates the canonical PKA signaling cascade leading to the phosphorylation of a substrate like this compound.
Caption: PKA signaling pathway from extracellular signal to substrate phosphorylation.
Experimental Workflow
The overall experimental workflow for the fluorescent this compound-based PKA activity assay is depicted below. This process involves sample preparation, the kinase reaction, electrophoretic separation, and data analysis.
Caption: Experimental workflow for the fluorescent this compound PKA activity assay.
Experimental Protocols
Materials and Reagents:
-
Fluorescently labeled this compound (e.g., this compound-FITC or Fluram-Kemptide)
-
Purified PKA catalytic subunit or cell/tissue homogenates
-
ATP (Adenosine 5'-triphosphate)
-
MgCl₂ (Magnesium Chloride)
-
Tris-HCl buffer
-
cAMP (cyclic Adenosine Monophosphate) for measuring total PKA activity
-
PKA inhibitor (e.g., IP20 or H-89) for determining specific activity
-
Glycerol
-
Agarose
-
Tris buffer for electrophoresis
-
Deionized water
Protocol for PKA Activity Assay in Cell Homogenates:
-
Preparation of Cell Lysate:
-
Homogenize cells or tissues in a suitable lysis buffer on ice.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant containing the PKA and determine the protein concentration.
-
-
Kinase Reaction Setup:
-
Prepare a master mix containing the reaction buffer (e.g., 20 mM Tris, pH 7.4), 1 mM ATP, and 10 mM MgCl₂.
-
In separate tubes, aliquot the desired amount of cell homogenate protein.
-
For measuring basal PKA activity , add the master mix to the cell homogenate.
-
For measuring total PKA activity , add 1 µM cAMP to the reaction mixture.
-
To determine non-PKA-specific phosphorylation , incubate a parallel sample with a PKA-specific inhibitor like 5 µM IP20.
-
Pre-incubate the reactions (especially those with inhibitor) for 10 minutes at 30°C.
-
-
Initiation and Termination of the Kinase Reaction:
-
Initiate the reaction by adding the fluorescently labeled this compound (e.g., 60 µM final concentration).
-
Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.
-
Terminate the reaction by heating the samples at 95°C for 10 minutes.
-
-
Electrophoretic Separation:
-
After cooling the samples to room temperature, add glycerol to a final concentration that facilitates gel loading.
-
Load the samples onto a 0.8% agarose gel prepared with 50 mM Tris buffer (pH 8.0).
-
Perform electrophoresis at a constant voltage (e.g., 140 V) until the phosphorylated and non-phosphorylated this compound bands are adequately separated.
-
-
Visualization and Quantification:
-
Visualize the fluorescent bands using a UV transilluminator.
-
Capture an image of the gel.
-
Quantify the fluorescence intensity of the phosphorylated and non-phosphorylated this compound bands using densitometry software.
-
-
Data Analysis:
-
Calculate the percentage of phosphorylated this compound for each sample.
-
Determine the specific PKA activity by subtracting the phosphorylation observed in the presence of the PKA inhibitor from the total phosphorylation.
-
Express the results in arbitrary fluorescence units or as a percentage of total PKA activity.
-
Data Presentation
The following table summarizes key quantitative data from studies utilizing fluorescently labeled this compound for PKA activity measurement.
| Parameter | Value | Cell Type/Condition | Reference |
| Assay Reproducibility | |||
| Intra-assay Variation | 5.6 ± 0.8% | Epithelial cell homogenates | |
| Inter-assay Variation | 14.3 ± 2.6% | Epithelial cell homogenates | |
| Kinetic Parameters | |||
| Kₘ for this compound | ~16 µM | Purified PKA | |
| Kₘ for this compound | 3-4 µM | Intact cultured cells | |
| PKA Activity Stimulation | |||
| Forskolin (1 µM, 1 min) | 58% increase over basal | A6 cells | |
| Vasopressin (1 µM, 30 min) | 84% increase over basal | A6 cells | |
| VIP (Vasoactive Intestinal Peptide) | 360% increase over basal | T84 cells | |
| Detection Limit | |||
| Fluram-Kemptide-Lys8 | 260 pmol | Purified PKA from pig heart | |
| Linear Range | |||
| Fluram-Kemptide-Lys8 | 700 - 1150 pmol | Purified PKA from pig heart |
Conclusion
The use of fluorescently labeled this compound provides a robust and reliable method for the quantitative measurement of PKA activity. This non-radioactive assay is characterized by good reproducibility and sensitivity, making it suitable for both basic research and high-throughput screening applications in drug development. The detailed protocols and workflow presented here offer a comprehensive guide for implementing this valuable technique in the laboratory.
References
- 1. Analytical Sciences [jsac.or.jp]
- 2. apexbt.com [apexbt.com]
- 3. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) [frontiersin.org]
Kemptide-Based Kinase Mobility Shift Assay (KiMSA): A Detailed Protocol for Quantifying Protein Kinase A Activity
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Kemptide-based Kinase Mobility Shift Assay (KiMSA) is a non-radioactive, fluorescence-based method for the quantitative measurement of protein kinase activity, particularly suited for Protein Kinase A (PKA). This assay relies on the electrophoretic separation of a fluorescently labeled peptide substrate (this compound-FITC) from its phosphorylated product. The phosphorylation event introduces negative charges to the peptide, leading to a detectable shift in its mobility on an agarose gel. This application note provides a detailed protocol for performing KiMSA to assess PKA activity in cell lysates, determine cAMP concentrations, and evaluate the potency of kinase inhibitors.
Principle of the KiMSA Assay
The KiMSA assay is based on the principle that the phosphorylation of a substrate peptide alters its net charge, and therefore its electrophoretic mobility.[1] The substrate used is this compound, a well-known specific substrate for PKA, which is chemically labeled with a fluorescent tag, fluorescein isothiocyanate (FITC).[2] In its unphosphorylated state, this compound-FITC has a specific migration pattern in an agarose gel. When incubated with a kinase such as PKA and ATP, the terminal phosphate group from ATP is transferred to a serine residue within the this compound sequence. This addition of a negatively charged phosphate group increases the net negative charge of the peptide, causing it to migrate faster towards the anode during agarose gel electrophoresis.[1][3] The separation of the phosphorylated (product) and unphosphorylated (substrate) this compound-FITC is visualized and quantified by fluorescence densitometry. The ratio of the phosphorylated product to the total substrate provides a quantitative measure of the kinase activity.
Key Applications
-
Quantitative measurement of PKA activity: Determine the basal or stimulated activity of PKA from purified enzyme preparations or cell and tissue lysates.[4]
-
Determination of cAMP concentration: By using a PKA holoenzyme preparation, the assay can be adapted to measure the concentration of the second messenger cAMP, which allosterically activates PKA.
-
Screening and characterization of kinase inhibitors: KiMSA can be used to determine the potency (e.g., IC50 values) of small molecule inhibitors against PKA.
Data Presentation
Table 1: Representative Data for PKA Inhibition using KiMSA
| Inhibitor | Target Kinase | IC50 (nM) |
| H-89 | PKA | 48 |
| sPKI (peptide inhibitor) | PKA | ~10 |
Table 2: Representative cAMP Dose-Response Data for PKA Activation
| cAMP Concentration (nM) | Normalized PKA Activity (%) |
| 0 | 5.2 |
| 3 | 15.8 |
| 10 | 35.1 |
| 30 | 68.4 |
| 100 | 95.3 |
| 300 | 98.1 |
Data is illustrative and based on a linear regression in the range of 3-100 nM cAMP.
Table 3: Assay Performance Metrics
| Parameter | Value | Description |
| Z'-factor | > 0.7 | A measure of assay quality, with a value > 0.5 considered excellent for screening assays. |
Experimental Protocols
Reagent Preparation
4.1.1. Lysis Buffer (1.5x stock)
| Reagent | Final Concentration (1x) | For 5 mL (1.5x) |
| Tris-HCl, pH 7.4 | 25 mM | 125 µL of 1 M stock |
| NaCl | 150 mM | 150 µL of 5 M stock |
| Triton X-100 | 1% | 500 µL of 10% stock |
| DTT | 10 mM | 50 µL of 1 M stock |
| Protease Inhibitor Cocktail (EDTA-free) | 1x | As per manufacturer's recommendation |
| Phosphatase Inhibitor Cocktail | 1x | As per manufacturer's recommendation |
| Nuclease-free water | - | To 5 mL |
Store at 4°C for short-term use or in aliquots at -20°C for long-term storage. Add DTT, protease, and phosphatase inhibitors fresh before use.
4.1.2. 5x Kinase Reaction Buffer
| Reagent | Final Concentration (5x) | For 3 mL |
| Tris-HCl, pH 7.4 | 1 M | 3 mL of 1 M stock |
| MgCl₂ | 50 mM | 150 µL of 1 M stock |
| ATP | 1 mM | 15 µL of 100 mM stock |
| DTT | 50 mM | 150 µL of 1 M stock |
| Protease Inhibitor Cocktail (EDTA-free) | 5x | As per manufacturer's recommendation |
| Phosphatase Inhibitor Cocktail | 5x | As per manufacturer's recommendation |
| Nuclease-free water | - | To 3 mL |
Store in aliquots at -20°C. Thaw on ice before use.
4.1.3. This compound-FITC Substrate Solution (10x stock)
| Reagent | Final Concentration (10x) | For 1 mL |
| This compound-FITC | 300 µM | 1.2 mg |
| Nuclease-free water | - | 1 mL |
The exact amount of this compound-FITC may need to be optimized based on the fluorescence detection system. A final concentration of 30 µM in the reaction is a good starting point.Store protected from light at -20°C.
4.1.4. 10x Agarose Gel Loading Buffer
| Reagent | Final Concentration (10x) | For 10 mL |
| Glycerol | 65% (v/v) | 6.5 mL |
| Bromophenol Blue | 0.01% (w/v) | 1 mg |
| Tween-20 | 5% (v/v) | 0.5 mL |
| DTT | 50 mM | 50 µL of 1 M stock |
| Nuclease-free water | - | To 10 mL |
Store at 4°C.
4.1.5. 1x Agarose Gel Running Buffer (TAE)
| Reagent | Final Concentration (1x) | For 1 L |
| Tris base | 40 mM | 4.84 g |
| Acetic acid (glacial) | 20 mM | 1.14 mL |
| EDTA, pH 8.0 | 1 mM | 2 mL of 0.5 M stock |
| Deionized water | - | To 1 L |
Store at room temperature.
Cell Lysis
-
Culture and treat cells as required for the experiment.
-
For adherent cells, wash the cell monolayer once with ice-cold PBS. For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the pellet with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of complete Lysis Buffer (with freshly added inhibitors and DTT). For a 10 cm dish, 500 µL to 1 mL is typically sufficient.
-
Incubate the lysate on ice for 30 minutes with occasional gentle vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube. This lysate contains the active kinases.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).
Kinase Reaction
-
Set up the kinase reactions in microcentrifuge tubes on ice. A typical final reaction volume is 25 µL.
-
Prepare a master mix for the desired number of reactions, including controls.
| Component | Volume for one 25 µL reaction | Final Concentration |
| 5x Kinase Reaction Buffer | 5 µL | 1x |
| 10x this compound-FITC Substrate Solution | 2.5 µL | 30 µM |
| Cell Lysate (e.g., 10-50 µg total protein) | X µL | Varies |
| Inhibitor or Activator (e.g., cAMP) | Y µL | Varies |
| Nuclease-free water | Up to 25 µL | - |
-
Negative Control: Prepare a reaction with either no cell lysate or with heat-inactivated lysate to determine the background signal.
-
Positive Control: If available, use a known amount of purified active PKA.
-
Mix the components gently and incubate the reactions at 37°C for 25 minutes in the dark to prevent photobleaching of the FITC.
-
Stop the reactions by heating at 95°C for 1 minute.
-
Add 2.5 µL of 10x Agarose Gel Loading Buffer to each reaction and mix.
-
Centrifuge the tubes briefly to collect the contents at the bottom.
Agarose Gel Electrophoresis
-
Prepare a 0.8% to 1.5% agarose gel in 1x TAE running buffer. The optimal percentage may need to be determined empirically.
-
Pour the gel into a casting tray with an appropriate comb and allow it to solidify.
-
Place the gel in an electrophoresis chamber and fill it with 1x TAE running buffer until the gel is submerged.
-
Carefully load the entire volume of each kinase reaction into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 100 V) for a duration sufficient to achieve good separation of the phosphorylated and unphosphorylated this compound-FITC bands (typically 30-60 minutes). The migration should be monitored using the bromophenol blue dye front.
Data Acquisition and Analysis
-
After electrophoresis, carefully transfer the agarose gel to a fluorescence gel imager.
-
Visualize the fluorescent bands using an excitation wavelength appropriate for FITC (around 494 nm) and an emission filter centered around 518 nm.
-
Capture a high-resolution digital image of the gel.
-
Quantify the fluorescence intensity of the unphosphorylated this compound-FITC band (slower migrating) and the phosphorylated this compound-FITC band (faster migrating) for each lane using densitometry software (e.g., ImageJ/Fiji).
-
Calculate the percentage of phosphorylated this compound (% Phosphorylation) for each sample using the following formula:
% Phosphorylation = (Intensity of Phosphorylated Band / (Intensity of Phosphorylated Band + Intensity of Unphosphorylated Band)) x 100
-
Plot the % Phosphorylation against the concentration of inhibitor or activator to generate dose-response curves and determine parameters like IC50 or EC50 values.
Mandatory Visualizations
PKA Signaling Pathway
Caption: PKA signaling pathway activation by cAMP.
KiMSA Experimental Workflow
Caption: this compound-based Kinase Mobility Shift Assay (KiMSA) experimental workflow.
References
- 1. Frontiers | A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) [frontiersin.org]
- 2. A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Development of a Label-Free Electrochemical Biosensor for Protein Kinase A (PKA) Activity using a Kemptide-Modified Electrode
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein phosphorylation, a post-translational modification catalyzed by protein kinases, is a fundamental mechanism in cellular signaling pathways. Dysregulation of kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders. Protein Kinase A (PKA), a cAMP-dependent protein kinase, is a key enzyme that regulates a multitude of cellular processes. Consequently, the development of robust and sensitive assays for PKA activity is crucial for both basic research and drug discovery.
Traditional methods for measuring kinase activity often rely on radioactivity ([³²P]ATP), which poses safety and disposal challenges, or on fluorescence-based assays that may require specific labeling or complex instrumentation.[1][2] This application note describes a simple, label-free electrochemical biosensor for the sensitive and selective detection of PKA activity.[3][4] The sensor utilizes the peptide Kemptide as a specific substrate for PKA.
Principle of the Method
The biosensor operates on the principle of detecting changes in the electrochemical properties of a gold electrode surface upon the enzymatic phosphorylation of an immobilized peptide substrate. The key steps are:
-
Immobilization: A cysteine-terminated this compound peptide (cys-kemptide) is self-assembled onto the surface of a gold (Au) electrode via a stable gold-thiol bond.[3]
-
Phosphorylation: In the presence of PKA and its co-substrate adenosine 5'-triphosphate (ATP), the serine residue within the immobilized this compound sequence is phosphorylated. This reaction introduces negatively charged phosphate groups onto the electrode surface.
-
Electrochemical Detection: The change in surface charge is detected using Electrochemical Impedance Spectroscopy (EIS). The negatively charged phosphate groups repel the negatively charged redox probe, typically a [Fe(CN)₆]³⁻/⁴⁻ solution. This repulsion hinders the electron transfer between the probe in the solution and the electrode surface, leading to an increase in the interfacial electron transfer resistance (Rct). The magnitude of this increase is directly proportional to the PKA activity.
This label-free approach offers high sensitivity and allows for the continuous monitoring of kinase activity and the screening of potential inhibitors.
Visualized Pathways and Workflows
Experimental Protocols
Materials and Reagents
| Reagent / Material | Supplier | Notes |
| Cys-Kemptide (CLRRASLG) | Custom Peptide Synthesis Service | Purity >95% |
| Protein Kinase A (PKA), Catalytic Subunit | Promega / Sigma-Aldrich | |
| Adenosine 5'-triphosphate (ATP) | Sigma-Aldrich | |
| H-89 (PKA Inhibitor) | Sigma-Aldrich | For inhibition studies |
| Potassium hexacyanoferrate(III), K₃[Fe(CN)₆] | Sigma-Aldrich | Analytical Grade |
| Potassium hexacyanoferrate(II), K₄[Fe(CN)₆] | Sigma-Aldrich | Analytical Grade |
| Phosphate Buffered Saline (PBS), pH 7.4 | Gibco / Sigma-Aldrich | 0.01 M |
| Sulfuric Acid (H₂SO₄) | Sigma-Aldrich | 0.5 M solution |
| Alumina Slurry (0.05 µm) | Buehler / Sigma-Aldrich | For polishing electrodes |
| Gold (Au) Disk Electrodes | CH Instruments / BASi | |
| Ag/AgCl Reference Electrode | CH Instruments / BASi | 3 M NaCl filling solution |
| Platinum (Pt) Wire Counter Electrode | CH Instruments / BASi | |
| Potentiostat with EIS capability | CH Instruments / Metrohm / Bio-Logic |
Protocol 1: Gold Electrode Preparation
-
Mechanical Polishing: Polish the bare gold electrode with 0.05 µm alumina slurry on a polishing pad for 5 minutes to obtain a mirror-like surface.
-
Sonication: Sonicate the electrode in a 1:1 solution of ethanol and deionized water for 10 minutes to remove any adhered alumina particles.
-
Drying: Dry the electrode under a gentle stream of nitrogen gas.
-
Electrochemical Activation: Activate the electrode surface by cycling the potential between -0.2 V and +1.6 V in 0.5 M H₂SO₄ at a scan rate of 100 mV/s until a stable cyclic voltammogram is achieved.
-
Final Rinse: Rinse the electrode thoroughly with deionized water and dry with nitrogen.
Protocol 2: Cys-Kemptide Immobilization
-
Prepare a 0.5 mM solution of cys-kemptide in 10 mM PBS (pH 7.4).
-
Drop-cast 10 µL of the cys-kemptide solution onto the clean gold electrode surface.
-
Incubate the electrode in a humidified chamber for at least 1 hour (optimization up to 24 hours can be performed) to allow for the formation of a self-assembled monolayer (SAM).
-
After incubation, rinse the electrode gently with PBS buffer to remove any non-specifically bound peptides.
Protocol 3: PKA Activity Measurement
-
Prepare the PKA reaction buffer: 0.01 M PBS (pH 7.4) containing 10 µM ATP.
-
Prepare various concentrations of PKA (e.g., 0.1 to 100 U/mL) in the reaction buffer.
-
Immerse the this compound-modified electrode in the PKA solution.
-
Incubate for 1 hour at 37°C to allow the phosphorylation reaction to proceed.
-
After incubation, rinse the electrode with PBS to stop the reaction and remove unbound enzyme.
-
The electrode is now ready for electrochemical measurement.
Protocol 4: Electrochemical Measurement (EIS)
-
Set up a three-electrode cell containing the this compound-modified electrode as the working electrode, a Pt wire as the counter electrode, and an Ag/AgCl electrode as the reference.
-
The measurement solution is 0.01 M PBS (pH 7.4) containing 2 mM [Fe(CN)₆]³⁻/⁴⁻.
-
Record the EIS spectra under the following conditions:
-
Frequency Range: 100 kHz to 0.01 Hz
-
AC Amplitude: 5 mV
-
DC Potential: Open circuit potential
-
-
Perform an initial EIS measurement on the this compound-modified electrode before the PKA reaction (baseline).
-
Perform a second EIS measurement after the phosphorylation reaction (Protocol 4.4).
Protocol 5: PKA Inhibitor Screening
-
Prepare a solution containing a fixed concentration of PKA (e.g., 100 U/mL) and ATP (10 µM).
-
Add varying concentrations of the PKA inhibitor (e.g., H-89) to this solution.
-
Incubate this mixture for 1 hour.
-
Proceed with the phosphorylation reaction by immersing the this compound-modified electrode in the inhibitor-containing PKA solution, as described in Protocol 4.4.
-
Perform EIS measurements as described in Protocol 4.5.
Data and Expected Results
The primary output from the EIS measurement is a Nyquist plot (Z' vs. -Z''). The diameter of the semicircle in the plot corresponds to the electron transfer resistance (Rct).
-
Before Phosphorylation: The Nyquist plot will show a smaller semicircle, indicating a lower Rct value.
-
After Phosphorylation: The introduction of negative charges increases the repulsion of the redox probe, resulting in a larger semicircle in the Nyquist plot and a significantly higher Rct value.
The change in Rct (ΔRct) is calculated as: ΔRct = Rct (after phosphorylation) - Rct (before phosphorylation)
A calibration curve can be generated by plotting ΔRct against the logarithm of the PKA concentration.
Performance Characteristics
The following table summarizes typical performance data for this type of biosensor based on published literature.
| Parameter | Value | Reference |
| Dynamic Range | 0.1 - 100 U/mL | |
| Limit of Detection (LOD) | 56 mU/mL | |
| PKA Concentration (for ATP dependence) | 100 U/mL | |
| ATP Concentration (for PKA assay) | 10 µM | |
| Incubation Time (Phosphorylation) | 1 hour |
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No significant change in Rct after PKA incubation | 1. Inactive PKA or ATP.2. Incomplete this compound immobilization.3. Improper electrode cleaning. | 1. Use fresh enzyme and ATP stocks.2. Increase immobilization time; check peptide quality.3. Repeat the polishing and electrochemical activation steps carefully. |
| High background signal (high initial Rct) | 1. Contaminated electrode surface.2. Non-specific binding of buffer components. | 1. Ensure thorough cleaning and rinsing.2. Consider using a blocking agent (e.g., 3-mercapto-1-propanol) after peptide immobilization. |
| Poor reproducibility | 1. Inconsistent electrode surface area.2. Variation in incubation times or temperatures.3. Inconsistent rinsing. | 1. Be consistent with the polishing procedure.2. Use a temperature-controlled incubator and a timer.3. Standardize the volume and method for rinsing steps. |
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Label-Free Assay of Protein Kinase A Activity and Inhibition Using a Peptide-Based Electrochemical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Biotinylated Kemptide in Pull-Down Assays of PKA Interactors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase A (PKA) is a crucial enzyme in cellular signaling, responding to changes in cyclic AMP (cAMP) levels to regulate a wide array of cellular processes including metabolism, gene expression, and memory formation.[1] The specificity of PKA signaling is achieved through the phosphorylation of target proteins at specific consensus sequences. Understanding the network of proteins that interact with PKA is essential for elucidating its role in both normal physiology and disease states. This document provides a detailed protocol for utilizing biotinylated Kemptide, a well-characterized PKA substrate, to isolate and identify PKA and its interacting partners from cell lysates through pull-down assays.
This compound is a synthetic peptide with the sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly, which serves as an excellent substrate for PKA.[1][2][3] By using a biotinylated version of this peptide, researchers can effectively "trap" PKA and its associated proteins from a complex mixture. This substrate-trapping approach is a powerful tool for discovering novel PKA interactors and for studying the dynamics of PKA signaling complexes.[4]
Subsequent analysis of the pulled-down proteins, typically by mass spectrometry, can provide a comprehensive profile of the PKA interactome. For robust and reliable results, it is critical to include proper controls, such as a non-phosphorylatable this compound analog where the serine residue is replaced by alanine (Leu-Arg-Arg-Ala-Ala -Leu-Gly). This control ensures that the captured proteins are specific to the kinase-substrate interaction.
PKA Signaling Pathway
The canonical PKA signaling pathway is initiated by the binding of extracellular ligands to G-protein coupled receptors (GPCRs), leading to the activation of adenylyl cyclase and the subsequent production of cAMP. cAMP then binds to the regulatory subunits of the PKA holoenzyme, causing the release and activation of the catalytic subunits. These active catalytic subunits can then phosphorylate a multitude of downstream targets in the cytoplasm and nucleus, modulating their activity.
References
Setting Up a Kemptide PKA Assay: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase A (PKA), a crucial serine/threonine kinase, plays a pivotal role in numerous cellular signaling pathways, regulating processes such as metabolism, gene expression, and cell proliferation.[1] Its activity is primarily modulated by cyclic adenosine monophosphate (cAMP), which is produced in response to various extracellular stimuli.[1] Dysregulation of the PKA signaling pathway has been implicated in several diseases, making it a significant target for drug discovery and development.
The Kemptide PKA assay is a widely used method to measure the enzymatic activity of PKA. This assay utilizes a specific, synthetic peptide substrate known as this compound (Leu-Arg-Arg-Ala-Ser-Leu-Gly), which contains a consensus phosphorylation site for PKA.[2][3] The assay quantifies the transfer of a phosphate group from ATP to the serine residue within the this compound sequence. This application note provides a detailed, step-by-step guide for setting up and performing both radiometric and non-radioactive this compound PKA assays.
PKA Signaling Pathway
The activation of PKA is a key event in a well-defined signaling cascade. The pathway is initiated by the binding of an extracellular ligand (e.g., a hormone) to a G-protein coupled receptor (GPCR) on the cell surface. This activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cAMP.[4] The accumulation of intracellular cAMP leads to the activation of PKA. In its inactive state, PKA exists as a tetramer consisting of two regulatory subunits and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change, causing the release and activation of the catalytic subunits. These active catalytic subunits can then phosphorylate various downstream target proteins, including the this compound substrate in an in vitro assay.
Experimental Protocols
Two primary methods for conducting a this compound PKA assay are the radiometric assay and the non-radioactive (fluorescent) assay. Below are detailed protocols for both approaches.
Protocol 1: Radiometric PKA Assay using [γ-³²P]ATP
This traditional method measures the incorporation of radioactively labeled phosphate from [γ-³²P]ATP into the this compound substrate.
| Reagent | Stock Concentration | Final Concentration |
| PKA Kinase Buffer (5X) | See recipe below | 1X |
| This compound | 1 mM | 100 µM |
| ATP | 10 mM | 100 µM |
| [γ-³²P]ATP | 10 µCi/µL | 1 µCi per reaction |
| Purified PKA or Cell Lysate | Varies | Varies (e.g., 10-100 ng) |
| PKA Inhibitor (e.g., H-89) | 10 mM | 10 µM (for control) |
| 75 mM Phosphoric Acid | 75 mM | - |
| Acetone | 100% | - |
| Scintillation Cocktail | - | - |
| P81 Phosphocellulose Paper | - | - |
PKA Kinase Buffer (5X):
-
200 mM Tris-HCl (pH 7.5)
-
100 mM MgCl₂
-
0.5 mg/mL BSA
-
250 µM DTT
-
Prepare the Reaction Mix: In a microcentrifuge tube on ice, prepare the reaction mix for each sample. A typical 50 µL reaction is outlined in the table below. Include appropriate controls such as a no-enzyme control (background) and a control with a PKA inhibitor.
| Component | Volume |
| 5X PKA Kinase Buffer | 10 µL |
| 1 mM this compound | 5 µL |
| PKA Enzyme or Lysate | X µL |
| PKA Inhibitor (or buffer) | 1 µL |
| Nuclease-Free Water | Up to 40 µL |
-
Prepare ATP Mix: Prepare a mix of non-radioactive ATP and [γ-³²P]ATP. For a final concentration of 100 µM ATP in a 50 µL reaction, you will need 10 µL of a 500 µM ATP/[γ-³²P]ATP mix.
-
Initiate the Reaction: Start the kinase reaction by adding 10 µL of the ATP mix to each reaction tube. Mix gently by pipetting.
-
Incubate: Incubate the reaction tubes at 30°C for 10-30 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
Stop the Reaction: Stop the reaction by spotting 25 µL of the reaction mixture onto a pre-labeled P81 phosphocellulose paper square.
-
Wash the P81 Paper: Immediately place the P81 paper squares into a beaker containing at least 200 mL of 75 mM phosphoric acid. Wash for 5 minutes with gentle stirring. Repeat the wash three more times with fresh phosphoric acid.
-
Rinse and Dry: After the final wash, rinse the P81 paper once with acetone and allow it to air dry completely.
-
Scintillation Counting: Place each dry P81 paper square into a scintillation vial, add an appropriate amount of scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
The raw data will be in CPM. To determine the PKA activity, subtract the CPM of the no-enzyme control from the CPM of each sample.
Table 1: Representative Radiometric PKA Assay Data
| Sample | CPM (Replicate 1) | CPM (Replicate 2) | Average CPM | Corrected CPM (Average - Background) |
| No Enzyme (Background) | 150 | 165 | 157.5 | 0 |
| PKA (10 ng) | 15,230 | 15,500 | 15,365 | 15,207.5 |
| PKA (10 ng) + Inhibitor | 850 | 875 | 862.5 | 705 |
| Unknown Sample | 9,870 | 10,100 | 9,985 | 9,827.5 |
PKA activity can be expressed in pmol of phosphate incorporated per minute per mg of enzyme. This requires determining the specific activity of the [γ-³²P]ATP.
Protocol 2: Non-Radioactive Fluorescent PKA Assay
This method utilizes a fluorescently labeled this compound (e.g., this compound-FITC) and detects the phosphorylation-induced change in the peptide's net charge, leading to a mobility shift on an agarose gel.
| Reagent | Stock Concentration | Final Concentration |
| PKA Kinase Buffer (5X) | See recipe below | 1X |
| Fluorescent this compound (f-Kemptide) | 1 mM | 50 µM |
| ATP | 10 mM | 1 mM |
| Purified PKA or Cell Lysate | Varies | Varies (e.g., 10-100 ng) |
| PKA Inhibitor (e.g., sPKI) | 1 mM | 10 µM (for control) |
| Agarose | - | 0.8% (w/v) |
| TBE Buffer (5X) | - | 0.5X |
| Loading Dye (6X) | - | 1X |
PKA Kinase Buffer (5X):
-
250 mM Tris-HCl (pH 7.4)
-
50 mM MgCl₂
-
5 mM DTT
-
Protease and Phosphatase Inhibitor Cocktails
-
Prepare the Reaction Mix: In a microcentrifuge tube on ice, prepare the reaction mix for each sample. A typical 25 µL reaction is outlined in the table below. Include appropriate controls.
| Component | Volume |
| 5X PKA Kinase Buffer | 5 µL |
| 1 mM f-Kemptide | 1.25 µL |
| PKA Enzyme or Lysate | X µL |
| PKA Inhibitor (or buffer) | 0.25 µL |
| Nuclease-Free Water | Up to 22.5 µL |
-
Initiate the Reaction: Start the kinase reaction by adding 2.5 µL of 10 mM ATP to each reaction tube. Mix gently.
-
Incubate: Incubate the reaction tubes at 30°C for 30-60 minutes.
-
Stop the Reaction: Stop the reaction by adding 5 µL of 0.5 M EDTA.
-
Prepare for Electrophoresis: Add 6 µL of 6X loading dye to each reaction.
-
Agarose Gel Electrophoresis: Load the samples onto a 0.8% agarose gel prepared with 0.5X TBE buffer. Run the gel at 100V for 30-45 minutes. The phosphorylated f-Kemptide will migrate faster towards the positive electrode due to the added negative charge of the phosphate group.
-
Visualize and Quantify: Visualize the fluorescent bands using a UV transilluminator or a gel documentation system. Quantify the intensity of the phosphorylated and non-phosphorylated bands using densitometry software.
The PKA activity is determined by the ratio of the intensity of the phosphorylated this compound band to the total intensity of both phosphorylated and non-phosphorylated bands.
Table 2: Representative Fluorescent PKA Assay Data
| Sample | Intensity of Non-Phosphorylated Band (Arbitrary Units) | Intensity of Phosphorylated Band (Arbitrary Units) | % Phosphorylation |
| No Enzyme | 10,000 | 50 | ~0.5% |
| PKA (50 ng) | 4,500 | 5,500 | 55% |
| PKA (50 ng) + Inhibitor | 9,800 | 200 | ~2% |
| Unknown Sample | 6,200 | 3,800 | 38% |
% Phosphorylation = [Intensity of Phosphorylated Band / (Intensity of Phosphorylated Band + Intensity of Non-Phosphorylated Band)] x 100
Conclusion
The this compound PKA assay is a robust and reliable method for quantifying PKA activity. The choice between the radiometric and non-radioactive method depends on the available equipment, safety considerations, and the specific requirements of the experiment. The radiometric assay is highly sensitive and has been a gold standard, while the fluorescent assay offers a safer and more convenient alternative. By following the detailed protocols and data analysis steps outlined in this application note, researchers can accurately measure PKA activity to advance their studies in signal transduction and drug discovery.
References
- 1. arborassays.com [arborassays.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Commercially Available Kemptide Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and comparison of commercially available kinase assay kits utilizing Kemptide, a synthetic peptide substrate for Protein Kinase A (PKA). This document outlines the principles of different assay formats, presents detailed experimental protocols, and offers a comparative analysis of their performance to aid in the selection of the most suitable assay for your research needs.
Introduction to this compound and PKA
This compound (Leu-Arg-Arg-Ala-Ser-Leu-Gly) is a highly specific and efficient substrate for the serine/threonine kinase, cAMP-dependent Protein Kinase A (PKA). PKA is a key enzyme in cellular signaling, regulating a multitude of processes including metabolism, gene expression, and cell proliferation. The activity of PKA is often a target of interest in drug discovery and basic research. Commercially available this compound-based kinase assay kits offer convenient and reliable methods to measure PKA activity and to screen for its inhibitors. These kits are available in various formats, primarily based on radioactive, luminescent, or fluorescent detection methods.
PKA Signaling Pathway
The canonical PKA signaling pathway is initiated by the binding of extracellular ligands (e.g., hormones, neurotransmitters) to G-protein coupled receptors (GPCRs), leading to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). cAMP then binds to the regulatory subunits of the inactive PKA holoenzyme, causing the release and activation of the catalytic subunits. These active catalytic subunits then phosphorylate downstream target proteins on serine or threonine residues within specific consensus sequences.
Comparison of this compound Kinase Assay Formats
The choice of a this compound kinase assay format depends on various factors including the required sensitivity, throughput, available equipment, and safety considerations. The following table summarizes the key features of the three main types of commercially available kits.
| Feature | Radioactive Assay | Luminescent Assay | Fluorescent Assay (FRET-based) |
| Principle | Measures the incorporation of 32P from [γ-32P]ATP into this compound. | Measures the amount of ATP consumed or ADP produced in the kinase reaction using a luciferase-based system. | Measures the change in fluorescence resonance energy transfer (FRET) upon phosphorylation of a fluorescently labeled this compound. |
| Typical Supplier | Merck Millipore | Promega (ADP-Glo™) | Thermo Fisher Scientific (Z'-LYTE™) |
| Assay Range | Linear up to 20% of total ATP incorporation[1][2]. | Wide dynamic range, can be used with ATP concentrations up to 1mM[3]. | Dependent on substrate concentration and kinase activity. |
| Sensitivity | High, can detect low levels of kinase activity. | High, with Z'-factors routinely >0.7[3]. | High, with Z'-factors typically >0.7[4]. |
| Throughput | Low to medium. | High, suitable for HTS. | High, suitable for HTS. |
| Safety | Requires handling of radioactive materials and specialized disposal. | Non-radioactive. | Non-radioactive. |
| Equipment | Scintillation counter, phosphocellulose paper. | Luminometer. | Fluorescence plate reader. |
| Advantages | Direct measurement of phosphorylation, considered a "gold standard". | Homogeneous "mix-and-read" format, high sensitivity, and broad dynamic range. | Homogeneous format, ratiometric detection minimizes interference. |
| Disadvantages | Hazardous waste, regulatory hurdles, low throughput. | Indirect measurement, potential for compound interference with luciferase. | Indirect measurement, requires specific fluorescently labeled peptides. |
Experimental Protocols
Radioactive [γ-32P]ATP-Based Kinase Assay
This protocol is based on the Merck Millipore PKA Assay Kit (Catalog No. 17-134).
Assay Principle: This assay measures the transfer of the γ-phosphate from [γ-32P]ATP to this compound by PKA. The phosphorylated this compound is then separated from the residual [γ-32P]ATP using P81 phosphocellulose paper, and the amount of incorporated radioactivity is quantified using a scintillation counter.
Materials:
-
PKA Assay Kit (Merck Millipore, #17-134)
-
[γ-32P]ATP
-
Purified PKA or cell lysate
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Prepare Assay Buffer: Dilute the provided 5X Assay Dilution Buffer (ADB) to 1X with deionized water.
-
Prepare Reaction Mix: In a microcentrifuge tube, combine the following reagents in the specified order:
-
10 µL of 1X ADB
-
5 µL of 20 µM cAMP
-
5 µL of 1 mM this compound
-
10 µL of inhibitor cocktail (optional, to inhibit other kinases)
-
10 µL of PKA sample (purified enzyme or lysate)
-
-
Initiate Reaction: Add 10 µL of the Magnesium/ATP cocktail containing [γ-32P]ATP to each reaction tube. The total reaction volume is 60 µL.
-
Incubation: Incubate the reaction tubes at 30°C for 10 minutes. The assay is linear for up to 30 minutes and up to 20% incorporation of total ATP.
-
Stop Reaction and Spot: Stop the reaction by spotting 25 µL of the reaction mixture onto a numbered P81 phosphocellulose paper square.
-
Washing: Wash the P81 paper squares three times for 5-10 minutes each in a large volume of 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Acetone Wash: Wash the squares once with acetone for 5 minutes.
-
Drying: Allow the paper squares to air dry completely.
-
Quantification: Place each dried paper square into a scintillation vial, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
Data Analysis:
-
Calculate Specific Activity of ATP: Determine the specific activity of the [γ-32P]ATP mix (in CPM/pmol).
-
Calculate Incorporated Phosphate: Use the specific activity to convert the CPM of the phosphorylated this compound to pmol of phosphate incorporated.
-
Determine Kinase Activity: Express kinase activity as pmol of phosphate transferred per minute per milligram of protein (pmol/min/mg).
Luminescent Kinase Assay
This protocol is based on the Promega ADP-Glo™ Kinase Assay.
Assay Principle: The ADP-Glo™ Kinase Assay is a homogeneous, luminescent assay that measures the amount of ADP produced during a kinase reaction. After the kinase reaction, the remaining ATP is depleted. Then, ADP is converted to ATP, and the newly synthesized ATP is detected using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and thus to the kinase activity.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
PKA Kinase Enzyme System (Promega, includes PKA, this compound, and buffer)
-
White, opaque-walled multi-well plates
-
Luminometer
Procedure:
-
Prepare Reagents: Prepare the kinase, this compound substrate, and ATP solutions in the provided reaction buffer.
-
Set up Kinase Reaction: In a white multi-well plate, add the following to each well:
-
Kinase (e.g., PKA)
-
Substrate (this compound)
-
Test compound or vehicle
-
ATP to initiate the reaction The final reaction volume is typically 5-25 µL.
-
-
Incubation: Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add an equal volume of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Generate Luminescent Signal: Add a volume of Kinase Detection Reagent equal to the sum of the kinase reaction and ADP-Glo™ Reagent volumes. Incubate at room temperature for 30-60 minutes.
-
Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.
Data Analysis:
-
Generate a Standard Curve: Create an ATP-to-ADP conversion standard curve to correlate the relative light units (RLU) to the amount of ADP produced.
-
Calculate Kinase Activity: Use the standard curve to determine the amount of ADP produced in each reaction.
-
Inhibitor Screening: For inhibitor screening, normalize the data to positive (no inhibitor) and negative (no kinase) controls. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Fluorescent Kinase Assay (FRET-based)
This protocol is based on the principles of the Thermo Fisher Scientific Z'-LYTE™ Kinase Assay platform.
Assay Principle: The Z'-LYTE™ assay uses a FRET-based peptide substrate. The peptide is labeled with a donor (e.g., Coumarin) and an acceptor (e.g., Fluorescein) fluorophore. In the absence of phosphorylation, a development reagent (a protease) cleaves the peptide, separating the FRET pair and resulting in a low FRET signal. When the peptide is phosphorylated by the kinase, it is protected from cleavage, and the FRET pair remains intact, leading to a high FRET signal. The ratio of the two emission signals is used to determine the extent of phosphorylation.
Materials:
-
Z'-LYTE™ Kinase Assay Kit (Thermo Fisher Scientific) with a suitable Ser/Thr peptide
-
Purified PKA
-
Black, low-binding multi-well plates
-
Fluorescence plate reader with FRET capabilities
Procedure:
-
Prepare Reagents: Prepare the kinase, FRET-peptide substrate, and ATP solutions in the provided reaction buffer.
-
Set up Kinase Reaction: In a black multi-well plate, add the following to each well:
-
Kinase (PKA)
-
FRET-peptide substrate
-
Test compound or vehicle
-
ATP to initiate the reaction
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Development Reaction: Add the Development Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Measure Fluorescence: Read the fluorescence at the donor and acceptor emission wavelengths.
Data Analysis:
-
Calculate Emission Ratio: For each well, calculate the ratio of the acceptor emission to the donor emission.
-
Determine Percent Phosphorylation: Use the emission ratios of the 0% and 100% phosphorylation controls to calculate the percent phosphorylation for each sample.
-
Inhibitor Screening: Calculate the percent inhibition for each compound concentration and determine the IC50 value from a dose-response curve.
Conclusion
Commercially available this compound kinase assay kits provide robust and reliable methods for studying PKA activity. The choice between radioactive, luminescent, and fluorescent formats will depend on the specific experimental needs, available resources, and desired throughput. Radioactive assays, while highly sensitive and direct, pose safety concerns and are low-throughput. Luminescent and fluorescent assays offer non-radioactive, high-throughput alternatives with excellent sensitivity and are well-suited for drug screening and inhibitor profiling. Careful consideration of the advantages and disadvantages of each platform will enable researchers to select the optimal assay for their PKA-related research.
References
Measuring Protein Kinase A (PKA) Activity in Cell Lysates Using Kemptide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase A (PKA), a crucial enzyme in cellular signaling, plays a pivotal role in a multitude of physiological processes, including gene transcription, metabolism, and synaptic plasticity.[1] PKA is a cAMP-dependent protein kinase that exists as an inactive tetramer of two catalytic and two regulatory subunits.[2][3] Upon binding of cyclic AMP (cAMP), the catalytic subunits are released and become active, phosphorylating target proteins on serine and threonine residues.[3][4] Dysregulation of PKA activity is implicated in various diseases, making it a significant target for drug discovery and development.
This document provides detailed protocols for measuring the activity of PKA in cell lysates using Kemptide, a specific and efficient peptide substrate for PKA with the amino acid sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly. The protocols described herein cover both traditional radioactive methods utilizing [γ-³²P]ATP and modern non-radioactive fluorescence-based assays.
Principle of the Assay
The PKA activity assay is based on the transfer of the terminal (gamma) phosphate group from adenosine triphosphate (ATP) to a serine residue within the this compound substrate, a reaction catalyzed by the PKA catalytic subunit. The amount of phosphorylated this compound is then quantified to determine the PKA activity in the sample. This can be achieved by measuring the incorporation of radioactive ³²P from [γ-³²P]ATP into this compound or by detecting the mobility shift of a fluorescently labeled this compound upon phosphorylation using gel electrophoresis.
PKA Signaling Pathway
The activation of PKA is a key step in many signaling cascades initiated by G-protein coupled receptors (GPCRs). The following diagram illustrates the canonical PKA signaling pathway.
Materials and Reagents
| Reagent/Material | Radioactive Assay | Non-Radioactive (Fluorescent) Assay |
| Cell Lysis Buffer | ✓ | ✓ |
| Protease Inhibitor Cocktail | ✓ | ✓ |
| Phosphatase Inhibitor Cocktail | ✓ | ✓ |
| Bradford Reagent (for protein quantification) | ✓ | ✓ |
| This compound Peptide Substrate | ✓ | |
| Fluorescently Labeled this compound (e.g., this compound-FITC) | ✓ | |
| [γ-³²P]ATP | ✓ | |
| Unlabeled ATP | ✓ | ✓ |
| PKA Assay Buffer (e.g., MOPS, β-glycerophosphate, EGTA, MgCl₂) | ✓ | ✓ |
| PKA Inhibitor (e.g., H-89, sPKI) (for negative controls) | ✓ | ✓ |
| cAMP (for positive controls) | ✓ | ✓ |
| P81 Phosphocellulose Paper | ✓ | |
| 0.75% Phosphoric Acid | ✓ | |
| Acetone | ✓ | |
| Scintillation Vials | ✓ | |
| Scintillation Cocktail | ✓ | |
| Scintillation Counter | ✓ | |
| Agarose | ✓ | |
| Electrophoresis Buffer (e.g., TBE or TAE) | ✓ | |
| Gel Electrophoresis System | ✓ | |
| Fluorescence Imaging System | ✓ | |
| Microcentrifuge Tubes | ✓ | ✓ |
| Pipettes and Tips | ✓ | ✓ |
| Incubator/Water Bath (30-37°C) | ✓ | ✓ |
| Vortex Mixer | ✓ | ✓ |
| Microcentrifuge | ✓ | ✓ |
Experimental Protocols
Preparation of Cell Lysates
Proper preparation of cell lysates is critical for obtaining accurate and reproducible results. Detergents and other chemicals in the lysis buffer can potentially inhibit PKA activity.
-
Cell Culture and Treatment: Grow cells to the desired confluency and treat with agonists or antagonists as required by the experimental design.
-
Cell Harvest: Aspirate the culture medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis: Add ice-cold cell lysis buffer containing protease and phosphatase inhibitors to the cell monolayer. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Homogenization: Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Clarification: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Collect the supernatant (cell lysate) and determine the protein concentration using a standard method such as the Bradford assay.
-
Storage: Use the cell lysate immediately or store at -80°C in aliquots to avoid repeated freeze-thaw cycles.
PKA Activity Assay Workflow
The following diagram outlines the general workflow for both the radioactive and non-radioactive PKA activity assays.
Protocol for Radioactive PKA Activity Assay
This protocol is adapted from established methods utilizing [γ-³²P]ATP.
-
Prepare Reaction Mix: In a microcentrifuge tube on ice, prepare the reaction mix for each sample. A typical reaction mix includes PKA assay buffer, this compound substrate, and unlabeled ATP.
-
Set Up Controls:
-
Negative Control: Replace the cell lysate with lysis buffer to determine the background signal.
-
Positive Control: Use a known amount of purified PKA catalytic subunit or stimulate PKA activity with cAMP.
-
Inhibitor Control: Include a PKA-specific inhibitor (e.g., H-89 or sPKI) to confirm the specificity of the assay.
-
-
Initiate Reaction: Add the cell lysate (10-200 µg of total protein) to the reaction mix.
-
Add [γ-³²P]ATP: Start the kinase reaction by adding [γ-³²P]ATP (approximately 1 µCi per reaction).
-
Incubation: Incubate the reaction tubes at 30°C for 10-30 minutes. The reaction is linear for up to 30 minutes.
-
Stop Reaction: Stop the reaction by spotting a 25 µL aliquot of the reaction mixture onto a numbered P81 phosphocellulose paper square.
-
Washing:
-
Wash the P81 paper squares three times with 0.75% phosphoric acid for 5 minutes each to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone to dry the paper.
-
-
Quantification:
-
Place each dried P81 paper square into a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis: Calculate the specific PKA activity as picomoles of phosphate incorporated per minute per milligram of protein.
| Parameter | Value |
| Cell Lysate Protein | 10-200 µg |
| Incubation Temperature | 30°C |
| Incubation Time | 10-30 minutes |
| [γ-³²P]ATP | ~1 µCi/reaction |
Protocol for Non-Radioactive (Fluorescent) PKA Activity Assay
This protocol is based on the Kinase Mobility Shift Assay (KiMSA) using a fluorescently labeled this compound.
-
Prepare Reaction Mix: In a microcentrifuge tube on ice, prepare the reaction mix containing PKA assay buffer, fluorescently labeled this compound (e.g., this compound-FITC), and unlabeled ATP.
-
Set Up Controls: As described in the radioactive assay protocol (Section 3.2).
-
Initiate Reaction: Add the cell lysate to the reaction mix.
-
Incubation: Incubate the reaction tubes at 37°C for 25 minutes in the dark to prevent photobleaching of the fluorescent label.
-
Stop Reaction: Stop the reaction by heating the tubes at 100°C for 25 minutes.
-
Electrophoresis:
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the phosphorylated and non-phosphorylated this compound. The phosphorylated this compound will migrate faster due to the added negative charge of the phosphate group.
-
-
Quantification:
-
Visualize the fluorescent bands using a fluorescence imaging system.
-
Quantify the fluorescence intensity of the bands corresponding to the phosphorylated and non-phosphorylated this compound using image analysis software (e.g., ImageJ).
-
-
Data Analysis: Calculate the PKA activity as the percentage of phosphorylated this compound relative to the total this compound (phosphorylated + non-phosphorylated). The results can also be expressed as the rate of product formation (pmoles of phosphorylated this compound per minute per mg of protein).
| Parameter | Value |
| Incubation Temperature | 37°C |
| Incubation Time | 25 minutes |
| Reaction Stop | Heat at 100°C for 25 minutes |
Data Presentation and Interpretation
The quantitative data from the PKA activity assays should be summarized in tables for easy comparison between different experimental conditions. The results are typically expressed as specific activity (e.g., pmol/min/mg) or as a percentage of a control condition.
Table 1: Example Data for Radioactive PKA Assay
| Sample | CPM (average) | Background CPM | Net CPM | Specific Activity (pmol/min/mg) |
| Untreated Cells | 5,000 | 500 | 4,500 | 150 |
| Agonist-Treated Cells | 15,000 | 500 | 14,500 | 483 |
| Inhibitor-Treated Cells | 1,000 | 500 | 500 | 17 |
Table 2: Example Data for Fluorescent PKA Assay
| Sample | Non-Phosphorylated this compound (Intensity) | Phosphorylated this compound (Intensity) | % Phosphorylation |
| Untreated Cells | 80,000 | 20,000 | 20% |
| Agonist-Treated Cells | 30,000 | 70,000 | 70% |
| Inhibitor-Treated Cells | 95,000 | 5,000 | 5% |
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Signal | - Insufficient washing (radioactive assay)- Non-specific binding- Contamination of reagents | - Increase the number and duration of washes.- Ensure proper blocking steps if applicable.- Use fresh, high-quality reagents. |
| Low or No Signal | - Inactive PKA in lysate- Inhibitors in the lysis buffer- Degradation of ATP or this compound | - Prepare fresh cell lysates.- Optimize the lysis buffer composition.- Use fresh ATP and this compound solutions. |
| High Variability between Replicates | - Pipetting errors- Inconsistent incubation times- Non-homogeneous cell lysate | - Use calibrated pipettes and be precise.- Ensure consistent timing for all samples.- Thoroughly mix the cell lysate before aliquoting. |
Conclusion
The measurement of PKA activity in cell lysates using this compound is a robust and reliable method for studying PKA-mediated signaling pathways and for screening potential therapeutic agents. Both the traditional radioactive assay and the more recent non-radioactive fluorescent assay provide sensitive and quantitative results. The choice of method will depend on the specific experimental needs and the available laboratory equipment. Careful attention to protocol details, including proper sample preparation and the use of appropriate controls, is essential for obtaining accurate and meaningful data.
References
Application Notes and Protocols for In Vitro Phosphorylation of Kemptide by Purified PKA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase A (PKA), a key enzyme in cellular signaling, plays a crucial role in regulating a multitude of cellular processes, including metabolism, gene transcription, and cell growth. The in vitro phosphorylation of a specific peptide substrate, Kemptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly), by purified PKA is a widely used and robust method for assaying PKA activity. This compound's amino acid sequence contains the consensus phosphorylation site for PKA (Arg-Arg-X-Ser/Thr), making it a highly specific substrate.[1][2] This document provides detailed application notes and protocols for performing this assay, catering to the needs of researchers in academia and industry. The methodologies described herein are fundamental for studying PKA kinetics, screening for inhibitors or activators, and characterizing the enzyme's function in various signaling pathways.
Both traditional radioactive methods, utilizing [γ-³²P]ATP, and safer, non-radioactive methods, often employing fluorescently labeled this compound, are discussed.[1][3] The choice of method depends on the specific experimental requirements and available laboratory facilities.
Signaling Pathway of PKA Activation and Substrate Phosphorylation
The activation of PKA is a critical step in many signal transduction cascades. It is typically initiated by the binding of cyclic AMP (cAMP), a second messenger, to the regulatory subunits of the PKA holoenzyme. This binding event causes a conformational change, leading to the dissociation and activation of the catalytic subunits, which can then phosphorylate target substrates like this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for the in vitro phosphorylation of this compound by PKA, compiled from various sources. These values can serve as a reference for experimental design and data analysis.
Table 1: Kinetic Parameters for this compound Phosphorylation by PKA
| Parameter | Value | Notes |
| Km for this compound | ~3-25 µM | The Michaelis constant (Km) can vary depending on assay conditions and the source of the enzyme.[4] |
| Km for ATP | ~11.8 - 25 µM | The Km for ATP can also be influenced by the presence of the peptide substrate due to allosteric interactions. |
Table 2: PKA Inhibitors
| Inhibitor | Type | Potency (Ki or IC50) |
| H-89 | ATP-competitive | IC50: ~135 nM |
| PKA Inhibitor Fragment (PKI) | Peptide inhibitor, pseudo-substrate | Ki: ~2.8 nM |
| Rp-cAMPS | cAMP antagonist | Ki: 4.5 µM (PKA II), 12.5 µM (PKA I) |
Table 3: PKA Activators
| Activator | Mechanism of Action |
| Cyclic AMP (cAMP) | Binds to regulatory subunits, causing dissociation and activation of catalytic subunits. |
| 8-Bromo-cAMP | Cell-permeable cAMP analog that activates PKA. |
| Bucladesine (Dibutyryl-cAMP) | Membrane-permeable cAMP analog that selectively activates PKA. |
Experimental Protocols
Two detailed protocols for measuring the in vitro phosphorylation of this compound by purified PKA are provided below: a traditional radioactive assay and a non-radioactive, fluorescence-based assay.
Protocol 1: Radioactive [γ-³²P]ATP Filter Binding Assay
This protocol is a classic and highly sensitive method for quantifying PKA activity. It measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into this compound.
Materials:
-
Purified PKA catalytic subunit
-
This compound peptide substrate
-
[γ-³²P]ATP
-
Non-radioactive ("cold") ATP
-
Assay Dilution Buffer (ADB): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA
-
PKA Inhibitor (e.g., PKI peptide) for negative control
-
75 mM Phosphoric Acid
-
Acetone
-
P81 phosphocellulose paper
-
Scintillation vials and scintillation cocktail
-
Microcentrifuge tubes
-
Incubator or water bath (30°C)
-
Scintillation counter
Experimental Workflow:
Procedure:
-
Prepare the Reaction Mix: In a microcentrifuge tube, prepare the reaction mix by adding the components in the following order:
-
10 µl Assay Dilution Buffer (ADB)
-
10 µl of this compound substrate solution (final concentration typically 10-100 µM)
-
10 µl of purified PKA enzyme (25-100 ng) or sample containing PKA activity. For negative controls, add buffer instead of the enzyme or add a PKA-specific inhibitor.
-
-
Initiate the Kinase Reaction: Start the reaction by adding 10 µl of a Magnesium/ATP cocktail containing [γ-³²P]ATP. The final ATP concentration is typically 100-200 µM.
-
Incubation: Incubate the reaction tubes at 30°C for 10 to 30 minutes. The assay is linear for up to 30 minutes.
-
Stop the Reaction and Spot: Stop the reaction by spotting a 25 µl aliquot of the reaction mixture onto a numbered P81 phosphocellulose paper square.
-
Washing:
-
Immediately place the P81 paper squares in a beaker containing 0.75% phosphoric acid.
-
Wash the squares three to four times with 0.75% phosphoric acid for 5 minutes each to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone to facilitate drying.
-
-
Quantification:
-
Place the dried P81 paper squares into scintillation vials.
-
Add an appropriate volume of scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the PKA activity by determining the amount of ³²P incorporated into this compound per unit time, after subtracting the background counts from the no-enzyme control.
Protocol 2: Non-Radioactive Kinase Mobility Shift Assay (KiMSA)
This protocol utilizes a fluorescently labeled this compound (e.g., this compound-FITC) and separates the phosphorylated and non-phosphorylated forms using agarose gel electrophoresis. This method avoids the use of radioactivity and is a safer alternative.
Materials:
-
Purified PKA catalytic subunit
-
Fluorescently labeled this compound (e.g., this compound-FITC)
-
ATP
-
Kinase Reaction Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT
-
PKA Inhibitor (e.g., H-89 or PKI peptide) for negative control
-
Agarose
-
Electrophoresis Buffer (e.g., Tris-acetate-EDTA, TAE)
-
Gel Loading Dye
-
Fluorescence Gel Imager
Experimental Workflow:
Procedure:
-
Prepare the Kinase Reaction: In a microcentrifuge tube, combine the following:
-
Kinase Reaction Buffer
-
Fluorescently labeled this compound (e.g., 10-50 µM final concentration)
-
Purified PKA enzyme. For negative controls, add buffer or a PKA inhibitor.
-
-
Initiate the Reaction: Add ATP to a final concentration of 100-500 µM to start the reaction.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 15-60 minutes). This may need to be optimized for your specific enzyme concentration.
-
Stop the Reaction: Terminate the reaction by adding an equal volume of gel loading dye containing a denaturant (e.g., SDS) and a chelating agent (e.g., EDTA) to stop the enzymatic activity.
-
Agarose Gel Electrophoresis:
-
Prepare a 1-2% agarose gel in the appropriate electrophoresis buffer.
-
Load the samples into the wells of the gel.
-
Run the gel at a constant voltage until the dye front has migrated an adequate distance. The phosphorylated this compound will have a greater negative charge and migrate faster towards the anode than the non-phosphorylated form.
-
-
Detection and Quantification:
-
Visualize the fluorescent bands on the gel using a fluorescence gel imager.
-
Quantify the intensity of the bands corresponding to the phosphorylated and non-phosphorylated this compound using densitometry software.
-
-
Data Analysis: Calculate PKA activity as the percentage of phosphorylated this compound relative to the total this compound (phosphorylated + non-phosphorylated).
Concluding Remarks
The in vitro phosphorylation of this compound by PKA is a versatile and reliable assay for studying the activity of this important kinase. The choice between a radioactive or non-radioactive method will depend on the specific application, available resources, and safety considerations. The protocols and data provided in these application notes offer a solid foundation for researchers to successfully implement and interpret the results of PKA activity assays in their studies. For optimal results, it is recommended to perform initial experiments to determine the ideal enzyme concentration and incubation time for your specific experimental conditions.
References
- 1. Frontiers | A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) [frontiersin.org]
- 2. Study of the Affinity between the Protein Kinase PKA and Peptide Substrates Derived from this compound Using Molecular Dynamics Simulations and MM/GBSA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
High-Throughput Screening with Kemptide-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them prominent targets in drug discovery. High-throughput screening (HTS) plays a pivotal role in identifying novel kinase inhibitors. Kemptide, a synthetic peptide with the sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly, is a well-established and highly specific substrate for Protein Kinase A (PKA), also known as cAMP-dependent protein kinase.[1][2] Its defined phosphorylation site and high affinity for PKA make it an ideal tool for developing robust and reliable HTS assays to screen for PKA modulators. This document provides detailed application notes and protocols for various this compound-based HTS assays.
PKA Signaling Pathway
Protein Kinase A is a key effector of the cyclic AMP (cAMP) signaling pathway. In its inactive state, PKA exists as a tetramer composed of two regulatory subunits and two catalytic subunits.[3] The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits.[3][4] The active catalytic subunits then phosphorylate target proteins on serine or threonine residues, modulating their activity and downstream cellular functions. This compound serves as a specific substrate for this phosphorylation event.
High-Throughput Screening Assay Formats
Several HTS-compatible assay formats have been developed to measure PKA activity using this compound as a substrate. These assays can be broadly categorized as luminescent, fluorescent, and electrochemical. The choice of assay format depends on factors such as the required sensitivity, instrumentation availability, and cost.
Data Presentation: Assay Performance Comparison
The following table summarizes key performance metrics for different this compound-based HTS assays to facilitate easy comparison.
| Assay Format | Principle | Z'-Factor | Signal-to-Background (S/B) Ratio | Key Advantages |
| Luminescent (ADP-Glo™) | Measures ADP produced in the kinase reaction. | > 0.7 | High | High sensitivity, broad dynamic range, resistant to compound interference. |
| Luminescent (Kinase-Glo®) | Measures remaining ATP after the kinase reaction. | > 0.8 | High | Homogeneous, rapid, and versatile for various substrates. |
| Fluorescent (f-Kemptide) | Detects phosphorylation of a fluorescently labeled this compound. | N/A | Varies | Non-radioactive, allows for kinetic measurements. |
| Fluorescent (IMAP™ FP) | Measures fluorescence polarization change upon binding of phosphorylated this compound to nanoparticles. | > 0.7 (typical for FP) | Good | Homogeneous, non-radioactive, applicable to various kinases. |
| Fluorescent (HTRF®) | Time-Resolved Fluorescence Resonance Energy Transfer between donor and acceptor on antibody and phosphorylated substrate. | 0.85–0.91 | ~10 | Homogeneous, low background, high sensitivity. |
| Electrochemical | Detects changes in electrical properties upon this compound phosphorylation on an electrode surface. | N/A | N/A | Label-free, potential for miniaturization. |
Note: Z'-factor and S/B ratio are assay-dependent and can vary based on experimental conditions.
Experimental Protocols
Luminescent Kinase Assay using ADP-Glo™
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay Technical Manual. This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Experimental Workflow:
Materials:
-
PKA enzyme
-
This compound substrate
-
ATP
-
Test compounds (inhibitors/activators)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque multi-well plates (e.g., 384-well)
-
Luminometer
Protocol:
-
Kinase Reaction (5 µL per well):
-
Prepare a master mix containing kinase reaction buffer, PKA enzyme, and this compound substrate.
-
Dispense the master mix into the wells of a 384-well plate.
-
Add test compounds at desired concentrations.
-
Initiate the reaction by adding ATP. A typical final concentration is 10-100 µM.
-
Incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion (add 5 µL per well):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP Detection (add 10 µL per well):
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the necessary components for the luciferase reaction.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, the PKA activity.
-
Fluorescence-Based Kinase Assay using Fluorescently Labeled this compound (f-Kemptide)
This protocol describes a general method for a fluorescence-based kinase assay using a fluorescently labeled this compound (f-Kemptide). The assay relies on the separation of the phosphorylated and unphosphorylated peptide, followed by fluorescence detection.
Experimental Workflow:
Materials:
-
PKA enzyme
-
Fluorescently labeled this compound (f-Kemptide)
-
ATP
-
Test compounds
-
Kinase reaction buffer (e.g., 20 mM Tris, pH 7.4, 10 mM MgCl₂)
-
Method for separating phosphorylated and unphosphorylated peptide (e.g., agarose gel electrophoresis system)
-
Fluorescence imaging system
Protocol:
-
Kinase Reaction:
-
In a microcentrifuge tube or well of a microplate, prepare the kinase reaction mixture containing kinase buffer, PKA enzyme, and test compounds.
-
Initiate the reaction by adding ATP and f-Kemptide. A typical final concentration for f-Kemptide is around 60 µM.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
-
Reaction Termination:
-
Stop the reaction, for example, by heating at 95°C for 10 minutes.
-
-
Separation of Products:
-
Separate the phosphorylated f-Kemptide from the unphosphorylated substrate. This can be achieved by methods such as agarose gel electrophoresis, where the negatively charged phosphate group alters the migration of the peptide.
-
-
Data Acquisition:
-
Visualize the separated products using a fluorescence imager.
-
Quantify the fluorescence intensity of the phosphorylated f-Kemptide band. The intensity is proportional to the PKA activity.
-
Electrochemical Label-Free Kinase Assay
This protocol provides a general overview of a label-free electrochemical assay for PKA activity using a this compound-modified electrode. This method measures the change in electrochemical impedance upon phosphorylation of the immobilized this compound.
Experimental Workflow:
Materials:
-
Gold electrodes
-
Cysteine-terminated this compound (cys-kemptide)
-
PKA enzyme
-
ATP
-
Test compounds
-
Phosphate buffered saline (PBS)
-
Electrochemical workstation capable of performing techniques like electrochemical impedance spectroscopy (EIS).
Protocol:
-
Electrode Preparation:
-
Clean the gold electrode surface.
-
Immobilize cys-kemptide onto the gold electrode surface via self-assembly of the thiol group.
-
-
Kinase Reaction:
-
Incubate the cys-kemptide modified electrode in a solution containing PBS, PKA enzyme, ATP, and the test compound. The phosphorylation of the serine residue on this compound will introduce a negative charge.
-
-
Electrochemical Measurement:
-
Perform electrochemical measurements, such as EIS, in the presence of a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻). The phosphorylation of this compound alters the surface charge of the electrode, leading to a change in the interfacial electron transfer resistance.
-
-
Data Analysis:
-
The change in the electron transfer resistance is proportional to the level of this compound phosphorylation and thus the PKA activity.
-
Conclusion
This compound-based assays offer a versatile and robust platform for the high-throughput screening of PKA modulators. The availability of various assay formats, including luminescent, fluorescent, and electrochemical methods, provides flexibility for researchers to choose the most suitable approach based on their specific needs and available resources. The detailed protocols and comparative data presented in these application notes serve as a comprehensive guide for implementing this compound-based assays in drug discovery and kinase research.
References
Revolutionizing Kinase Research: A Guide to Non-Radioactive Kemptide Phosphorylation Detection
For Researchers, Scientists, and Drug Development Professionals
The study of protein kinases, crucial regulators of cellular processes, has long been reliant on radioisotope-based assays. However, the safety concerns, regulatory hurdles, and disposal issues associated with radioactive materials have driven the development of robust and sensitive non-radioactive alternatives. This document provides detailed application notes and protocols for several non-radioactive methods for detecting the phosphorylation of Kemptide, a well-characterized substrate for Protein Kinase A (PKA).
Introduction to Non-Radioactive Kinase Assays
Non-radioactive assays offer significant advantages over traditional radiolabeling methods, including increased safety, reduced cost, and amenability to high-throughput screening (HTS). These assays employ a variety of detection principles, including fluorescence, luminescence, and absorbance, to quantify kinase activity. This compound (Leu-Arg-Arg-Ala-Ser-Leu-Gly), a synthetic peptide, serves as a specific and reliable substrate for PKA, making it an ideal model for illustrating these modern techniques.[1][2] This guide will focus on several prominent non-radioactive methods: Transcreener® ADP² Assays, Fluorescence-Based Assays (Fluorescence Polarization and Mobility Shift), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays.
I. Transcreener® ADP² Kinase Assay
The Transcreener® ADP² Assay is a universal, homogeneous assay that quantifies kinase activity by directly detecting the ADP produced during the phosphorylation reaction. This method is not dependent on a specific substrate or kinase, making it a versatile tool for kinase research. The assay is available in three detection formats: Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Fluorescence Intensity (FI).[3][4]
Signaling Pathway and Experimental Workflow
The Transcreener assay relies on a competitive binding principle. In the absence of ADP produced by a kinase, a fluorescently labeled ADP tracer is bound to an ADP-specific antibody, resulting in a high signal (e.g., high fluorescence polarization). As the kinase phosphorylates its substrate, the generated ADP displaces the tracer from the antibody, leading to a decrease in signal that is proportional to the kinase activity.
Quantitative Data
The Transcreener® ADP² assays exhibit robust performance, with Z' values greater than 0.7 at 10% ATP conversion, indicating excellent assay quality.[3] The sensitivity of PKA detection is similar across the three formats, with EC50 values in the low milliunit range.
| Parameter | Transcreener® ADP² FP | Transcreener® ADP² TR-FRET | Transcreener® ADP² FI | Reference |
| PKA EC50 (mU/10µl) | 1.9 | 1.2 | 1.5 | |
| Z' at 10% ATP Conversion | > 0.7 | > 0.7 | > 0.7 | |
| Lower Limit of Detection (ADP) | 20 nM | 30 nM | 30 nM |
Experimental Protocol: Transcreener® ADP² FP Assay for PKA Activity
This protocol is adapted from BellBrook Labs application notes for determining the activity of Protein Kinase A (PKA) using this compound as a substrate.
Materials:
-
Transcreener® ADP² FP Assay Kit (BellBrook Labs)
-
Protein Kinase A (PKA), catalytic subunit
-
This compound substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well, low-volume, black microplate
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Kinase Reaction Mix:
-
Prepare a 2X PKA enzyme solution in kinase buffer.
-
Prepare a 2X substrate/ATP solution containing this compound and ATP in kinase buffer. The final concentrations will depend on the experimental goals (e.g., for Km determination, vary the concentration of one substrate while keeping the other constant).
-
-
Perform Kinase Reaction:
-
Add 5 µL of the 2X PKA enzyme solution to the wells of the 384-well plate.
-
Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution to each well.
-
Mix the plate gently and incubate at the desired temperature (e.g., 30°C) for a specific time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Prepare ADP Detection Mix:
-
During the kinase reaction incubation, prepare the Transcreener® ADP² Detection Mix according to the kit protocol. This typically involves diluting the ADP Antibody and ADP Alexa633 Tracer in the provided buffer.
-
-
Stop Reaction and Detect ADP:
-
Add 10 µL of the prepared ADP Detection Mix to each well of the plate. This will stop the kinase reaction and initiate the detection process.
-
Incubate the plate at room temperature for 60 minutes to allow the detection reaction to reach equilibrium.
-
-
Measure Fluorescence Polarization:
-
Read the plate on a plate reader equipped for fluorescence polarization. Use excitation and emission wavelengths appropriate for the Alexa633 fluorophore (e.g., 620 nm excitation, 670 nm emission).
-
-
Data Analysis:
-
The decrease in fluorescence polarization is proportional to the amount of ADP produced. A standard curve can be generated using known concentrations of ADP to quantify the amount of product formed.
-
II. Fluorescence-Based this compound Phosphorylation Assays
These assays utilize a this compound peptide that has been chemically modified with a fluorescent label. The phosphorylation event is detected by a change in the physical properties of the fluorescently labeled peptide.
A. Fluorescent this compound Mobility Shift Assay
This method relies on the change in charge of the this compound peptide upon phosphorylation. The addition of a negatively charged phosphate group alters the electrophoretic mobility of the peptide.
Quantitative Data
This assay has been shown to have kinetics similar to the traditional radioisotopic method. It is sensitive enough to detect basal and stimulated PKA activity in cell homogenates.
| Parameter | Value | Reference |
| Intra-assay Variation | 5.6 ± 0.8% | |
| Inter-assay Variation | 14.3 ± 2.6% | |
| Detection Limit | 0.02 nmol of peptide |
Experimental Protocol: Fluorescent this compound Mobility Shift Assay
This protocol is based on the method described by Giembycz and Diamond (1998).
Materials:
-
Fluorescently labeled this compound (f-Kemptide), e.g., FITC-Kemptide
-
PKA, catalytic subunit or cell lysate
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.2 mM ATP)
-
PKA inhibitor (e.g., IP20 or H-89) for negative controls
-
Agarose
-
Electrophoresis buffer (e.g., 50 mM Tris pH 8.0)
-
Horizontal gel electrophoresis apparatus
-
UV transilluminator and imaging system
Procedure:
-
Prepare Kinase Reaction:
-
In a microcentrifuge tube, combine the kinase reaction buffer, f-Kemptide, and the enzyme source (purified PKA or cell lysate). For negative controls, pre-incubate the enzyme with a PKA inhibitor for 10 minutes at 30°C before adding the substrate.
-
-
Initiate and Terminate Reaction:
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by heating at 95°C for 5-10 minutes.
-
-
Prepare for Electrophoresis:
-
Add a loading buffer containing glycerol to the reaction mixture.
-
-
Agarose Gel Electrophoresis:
-
Cast a 0.8% agarose gel in the electrophoresis buffer.
-
Load the samples into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 140 V) for approximately 25 minutes, or until the phosphorylated and non-phosphorylated forms of the peptide are adequately separated.
-
-
Detection and Quantification:
-
Visualize the fluorescent bands on a UV transilluminator.
-
Quantify the intensity of the bands corresponding to the phosphorylated and non-phosphorylated this compound using an imaging system and densitometry software. The ratio of phosphorylated to total this compound reflects the kinase activity.
-
B. Fluorescence Polarization (FP) Assay with Labeled this compound
This assay utilizes a fluorescently labeled this compound peptide as a tracer. The principle is that the small, unbound fluorescent peptide tumbles rapidly in solution, resulting in low fluorescence polarization. Upon phosphorylation and subsequent binding to a phospho-specific antibody or an affinity matrix, the effective size of the fluorescent complex increases, leading to slower tumbling and a higher fluorescence polarization signal.
Quantitative Data
A good FP assay typically exhibits a change in millipolarization (mP) of 100 or more upon binding.
| Parameter | Typical Value | Reference |
| Minimal mP Change for a Robust Assay | > 100 mP | |
| PKA Km for this compound | ~16 µM |
III. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays
TR-FRET assays, such as HTRF® and LanthaScreen®, are homogeneous assays that combine the principles of FRET with time-resolved detection to minimize background fluorescence.
Signaling Pathway and Experimental Workflow
In a typical TR-FRET kinase assay, a biotinylated this compound substrate is used. After the kinase reaction, a europium (Eu) or terbium (Tb) cryptate-labeled anti-phospho-Kemptide antibody (donor) and a streptavidin-conjugated acceptor fluorophore (e.g., XL665 or d2) are added. If the this compound is phosphorylated, the antibody binds, bringing the donor and acceptor fluorophores into close proximity, allowing FRET to occur. The time-resolved detection of the acceptor signal reduces interference from scattered light and autofluorescent compounds.
Quantitative Data
HTRF assays are known for their robustness and high signal-to-background ratios.
| Parameter | Typical Value | Reference |
| Z' factor | > 0.8 |
Experimental Protocol: HTRF® PKA Assay
This is a generalized protocol for a Homogeneous Time-Resolved Fluorescence (HTRF®) assay for PKA.
Materials:
-
HTRF® PKA Assay Kit (containing biotinylated this compound substrate, Eu-cryptate labeled anti-phospho PKA substrate antibody, and Streptavidin-XL665)
-
PKA, catalytic subunit
-
ATP
-
Kinase Buffer
-
HTRF® Detection Buffer
-
384-well, low-volume, white or black microplate
-
HTRF®-compatible plate reader
Procedure:
-
Perform Kinase Reaction:
-
In the wells of the microplate, add the PKA enzyme, biotinylated this compound substrate, and kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate for the desired time at the optimal temperature.
-
-
Stop Reaction and Add Detection Reagents:
-
Stop the kinase reaction by adding HTRF® detection buffer containing EDTA.
-
Add the Eu-cryptate labeled anti-phospho PKA substrate antibody and Streptavidin-XL665.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes to 4 hours) to allow for the formation of the FRET complex.
-
-
Read Plate:
-
Read the plate on an HTRF®-compatible reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
-
Data Analysis:
-
Calculate the HTRF® ratio (Acceptor signal / Donor signal) * 10,000. The ratio is proportional to the amount of phosphorylated this compound.
-
Conclusion
The non-radioactive methods described in this guide offer powerful and versatile tools for studying this compound phosphorylation and, by extension, the activity of PKA and other kinases. The choice of assay will depend on the specific research question, available instrumentation, and throughput requirements. The detailed protocols and comparative data provided herein should enable researchers to select and implement the most appropriate method for their needs, thereby advancing our understanding of kinase signaling in health and disease.
References
Kemptide: A Versatile Tool for the Investigation of Protein Kinase A Inhibitors
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols on the use of Kemptide, a synthetic peptide substrate, for the study of Protein Kinase A (PKA) inhibitors. This compound's specificity for PKA makes it an invaluable tool in biochemical assays designed to screen for and characterize the potency and mechanism of action of PKA-targeting compounds. These protocols cover both traditional radioactive methods and modern non-radioactive, fluorescence-based techniques.
Introduction to this compound and Protein Kinase A (PKA)
Protein Kinase A (PKA) is a crucial enzyme in cellular signaling, regulating a multitude of processes including metabolism, gene expression, and cell growth.[1][2] The dysregulation of PKA activity is implicated in various diseases, making it a significant target for drug development.
This compound is a synthetic heptapeptide with the amino acid sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly (LRRASLG).[3][4] It serves as a specific and efficient substrate for PKA, mimicking the phosphorylation site of porcine liver pyruvate kinase.[5] The well-defined kinetic properties of this compound, including a Michaelis constant (Km) of approximately 16 μM, make it an ideal tool for in vitro PKA activity assays.
PKA Signaling Pathway
The canonical activation of PKA is initiated by the binding of cyclic AMP (cAMP). In its inactive state, PKA exists as a tetrameric holoenzyme composed of two regulatory (R) subunits and two catalytic (C) subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits. These active catalytic subunits then phosphorylate serine or threonine residues on various substrate proteins, including this compound in an assay setting.
Figure 1: Simplified PKA signaling pathway and point of inhibitor action.
Experimental Protocols for PKA Inhibition Assays
The following protocols describe common methods for assessing PKA activity and inhibition using this compound.
Radioactive PKA Kinase Assay
This traditional method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into this compound.
Materials:
-
Purified PKA catalytic subunit
-
This compound solution (1 mM)
-
PKA inhibitor of interest
-
Assay Dilution Buffer (ADB): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA
-
Magnesium/ATP Cocktail: 75 mM MgCl₂, 500 µM ATP in ADB
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and vials
Protocol:
-
Prepare a reaction mixture containing the PKA inhibitor at various concentrations, purified PKA enzyme, and this compound in an appropriate reaction buffer.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 10-30 minutes. The reaction time should be within the linear range of the assay.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Determine the level of PKA inhibition by comparing the radioactivity in the presence of the inhibitor to a control reaction without the inhibitor.
Non-Radioactive Kinase Mobility Shift Assay (KiMSA)
This method utilizes a fluorescently labeled this compound (e.g., this compound-FITC) and separates the phosphorylated and unphosphorylated peptide by agarose gel electrophoresis.
Materials:
-
Purified PKA catalytic subunit or cell lysate containing PKA
-
Fluorescently labeled this compound (e.g., this compound-FITC)
-
PKA inhibitor of interest (e.g., H89, sPKI)
-
Kinase reaction buffer
-
ATP solution
-
Agarose gel electrophoresis system
-
Fluorescence imaging system
Protocol:
-
Set up kinase reactions containing the PKA source, fluorescently labeled this compound, ATP, and varying concentrations of the PKA inhibitor.
-
Incubate the reactions to allow for phosphorylation.
-
Terminate the reactions.
-
Load the reaction products onto an agarose gel and perform electrophoresis to separate the phosphorylated this compound from the unphosphorylated form.
-
Visualize and quantify the fluorescent bands corresponding to the phosphorylated and unphosphorylated this compound using a fluorescence imaging system.
-
Calculate the percentage of inhibition based on the reduction in the phosphorylated this compound signal.
Figure 2: Workflow for the Kinase Mobility Shift Assay (KiMSA).
Data Presentation: PKA Inhibitor Potency
The efficacy of a PKA inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values for known PKA inhibitors determined using this compound-based assays.
| Inhibitor | Assay Type | Target | IC50 | Reference |
| H-89 | Kinase Activity Assay | PKA | 30 µM (in cells) | |
| sPKI | Kinase Activity Assay | PKA | 15 µM (in cells) | |
| Staurosporine | ADP-Glo™ Kinase Assay | PKA | ~10 nM | |
| Dibenzo[b,f]azocine derivative | PKA-mediated phosphorylation of this compound | PKA | 122 µM |
Troubleshooting and Considerations
-
Specificity: While this compound is a highly specific substrate for PKA, crude cell lysates may contain other kinases that can phosphorylate it. It is crucial to include a control with a highly specific PKA inhibitor, such as PKI (Protein Kinase Inhibitor peptide), to determine the PKA-specific portion of the activity.
-
Linear Range: Ensure that the kinase reaction is within the linear range with respect to both time and enzyme concentration to obtain accurate kinetic data.
-
ATP Concentration: The apparent IC50 value of ATP-competitive inhibitors will be dependent on the ATP concentration in the assay. It is important to keep the ATP concentration constant when comparing the potency of different inhibitors.
Conclusion
This compound remains a fundamental tool for the in vitro study of PKA and its inhibitors. Its well-characterized properties and adaptability to various assay formats, from traditional radiolabeling to modern fluorescence-based methods, provide researchers with robust and reliable means to screen for novel PKA inhibitors and elucidate their mechanisms of action. The protocols and data presented herein serve as a comprehensive guide for the effective application of this compound in PKA-focused research and drug discovery.
References
Troubleshooting & Optimization
How to reduce non-specific phosphorylation in a Kemptide assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with non-specific phosphorylation in Kemptide assays.
Troubleshooting Guide
Question: What are the primary causes of high non-specific phosphorylation in my this compound assay?
Answer: High background can stem from several sources. The most common include the activity of other kinases in your sample that can phosphorylate this compound, autophosphorylation of the kinase of interest (PKA), or non-enzymatic phosphorylation.[1][2] If you are using a crude lysate, it will contain numerous kinases besides PKA that may have some affinity for the this compound substrate.[3] Additionally, high concentrations of ATP or the kinase itself can contribute to elevated background signals.[4]
Question: How can I be sure that the phosphorylation I'm detecting is specific to PKA?
Answer: The most effective method to ensure the signal is from PKA is to use a specific PKA inhibitor as a negative control.[5] By comparing the phosphorylation level in the presence and absence of the inhibitor, you can determine the portion of the signal that is PKA-dependent. Commonly used and highly specific inhibitors for this purpose include PKI (Protein Kinase Inhibitor) peptide fragments like sPKI or IP20. A significant reduction in phosphorylation in the presence of the inhibitor indicates that the assay is measuring PKA activity.
Question: My background remains high even with a PKA inhibitor. What else can I do?
Answer: If a PKA inhibitor does not sufficiently reduce the background, consider the following:
-
Optimize Enzyme Concentration: Titrate your kinase to find the lowest concentration that still provides a robust signal over background. High enzyme concentrations can lead to increased autophosphorylation and non-specific substrate phosphorylation.
-
Optimize Substrate Concentration: While ensuring the this compound concentration is not limiting for the reaction, excessively high concentrations can sometimes contribute to background. The optimal this compound concentration for a PKA assay is often determined to be around 30 µM.
-
Optimize ATP Concentration: Use an ATP concentration that is at or near the Km for PKA. Very high ATP concentrations can promote non-specific phosphorylation by other contaminating kinases.
-
Check Your Buffer Composition: The pH and ionic strength of your assay buffer can influence non-specific binding and enzyme activity. It is recommended to optimize these parameters. Additionally, including a blocking agent like Bovine Serum Albumin (BSA) in the buffer can help reduce non-specific binding to the assay plate or other components.
-
Include Phosphatase Inhibitors: If your sample contains phosphatases, they can dephosphorylate your product, leading to an underestimation of kinase activity and potentially affecting the signal-to-noise ratio. Include a cocktail of phosphatase inhibitors in your lysis and reaction buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for PKA assays?
A1: this compound is a synthetic heptapeptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly) that acts as a specific substrate for cAMP-dependent protein kinase (PKA). Its amino acid sequence mimics the phosphorylation site of a natural PKA substrate, making it a highly specific target for PKA-mediated phosphorylation.
Q2: Should I use a radioactive or non-radioactive this compound assay?
A2: Both methods are valid, and the choice often depends on available equipment, safety protocols, and desired throughput.
-
Radioactive assays , typically using [γ-32P]ATP, are considered the "gold standard" due to their high sensitivity and direct measurement of phosphate transfer. However, they involve handling radioactive materials and require specialized equipment for detection.
-
Non-radioactive assays offer a safer and often higher-throughput alternative. These methods can be based on fluorescence, luminescence, or antibody-based detection (ELISA).
Q3: How can I minimize variability between my assay replicates?
A3: High variability can be addressed by:
-
Careful Pipetting: Ensure accurate and consistent pipetting of all reagents, especially the enzyme and ATP.
-
Thorough Mixing: Properly mix all solutions and reaction components.
-
Consistent Incubation Times: Use a multichannel pipette or automated liquid handler to start and stop reactions simultaneously.
-
Temperature Control: Maintain a consistent temperature during the incubation steps.
-
Plate Edge Effects: Avoid using the outer wells of a microplate, which are more susceptible to evaporation and temperature fluctuations.
Q4: What are appropriate controls for a this compound assay?
A4: To ensure the validity of your results, include the following controls:
-
No Enzyme Control: A reaction mix without the kinase to determine the background signal from non-enzymatic phosphorylation and reagent background.
-
No Substrate Control: A reaction with the kinase but without this compound to measure kinase autophosphorylation.
-
PKA Inhibitor Control: A reaction including a specific PKA inhibitor (e.g., sPKI or IP20) to confirm that the measured activity is PKA-specific.
-
Positive Control: A known activator of PKA (e.g., cAMP) or a sample with known high PKA activity to ensure the assay is working correctly.
Data Presentation
The following table summarizes the expected impact of key optimization parameters on the signal-to-noise ratio in a this compound assay.
| Parameter | Condition | Expected Impact on Signal-to-Noise Ratio | Rationale |
| PKA Inhibitor | Addition of sPKI or IP20 | Significant Increase | Reduces background from non-PKA kinases, isolating the PKA-specific signal. |
| Enzyme Conc. | Titration to optimal level | Increase | Minimizes autophosphorylation and non-specific substrate phosphorylation at high enzyme concentrations. |
| Substrate Conc. | Optimization (e.g., ~30 µM) | Increase | Ensures the reaction is not substrate-limited while avoiding potential high-background from excessive substrate. |
| Buffer pH | Optimal pH for PKA (typically 6.8-7.5) | Increase | Maximizes PKA activity while potentially minimizing the activity of off-target kinases with different pH optima. |
| Ionic Strength | Optimization (e.g., 50-150 mM NaCl) | Increase | Can reduce non-specific electrostatic interactions that contribute to background noise. |
| Blocking Agent | Addition of 0.1% BSA | Increase | Prevents non-specific binding of the enzyme or substrate to the assay vessel. |
Experimental Protocols
Protocol 1: Radioactive this compound Assay using [γ-32P]ATP
This protocol is a general guideline for a radioactive PKA assay.
Materials:
-
Purified PKA or cell lysate
-
This compound peptide
-
[γ-32P]ATP
-
10X Kinase Reaction Buffer (e.g., 500 mM MOPS pH 7.0, 100 mM MgCl₂, 10 mM EGTA, 1 mg/mL BSA, 10 mM DTT)
-
PKA inhibitor (e.g., sPKI or IP20)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Reaction Mix: On ice, prepare a master mix containing 1X Kinase Reaction Buffer, this compound (final concentration ~50-100 µM), and water. For control reactions, add the PKA inhibitor at this stage.
-
Add Enzyme: Add the purified PKA or cell lysate to the reaction mix.
-
Initiate Reaction: Start the phosphorylation reaction by adding [γ-32P]ATP (final concentration ~100 µM, with a specific activity of ~100-500 cpm/pmol).
-
Incubate: Incubate the reaction at 30°C for 10-30 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding an equal volume of stop solution.
-
Spot onto P81 Paper: Spot an aliquot of the reaction mixture onto a labeled P81 phosphocellulose paper square.
-
Wash: Wash the P81 papers three times for 5-10 minutes each in a large volume of 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Rinse: Briefly rinse the papers in acetone to aid in drying.
-
Quantify: Place the dried P81 papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
Protocol 2: Non-Radioactive (Fluorescence-Based) this compound Assay
This protocol is a general guideline for a non-radioactive PKA assay using a fluorescently labeled this compound substrate.
Materials:
-
Purified PKA or cell lysate
-
Fluorescently labeled this compound (e.g., FITC-Kemptide)
-
ATP
-
1X Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
PKA inhibitor (e.g., sPKI or IP20)
-
Stop solution (e.g., 100 mM EDTA)
-
Apparatus for detecting the fluorescent signal (e.g., fluorescence plate reader, gel electrophoresis with a fluorescent imager)
Procedure:
-
Prepare Reaction Mix: In a microplate well or microfuge tube, prepare a master mix containing 1X Kinase Reaction Buffer and fluorescently labeled this compound. For control reactions, add the PKA inhibitor.
-
Add Enzyme: Add the purified PKA or cell lysate to the reaction mix.
-
Initiate Reaction: Start the phosphorylation reaction by adding ATP (final concentration ~100 µM).
-
Incubate: Incubate the reaction at 30°C for 30-60 minutes.
-
Stop Reaction: Terminate the reaction by adding the stop solution.
-
Detect Signal: The method of detection will depend on the specific assay format:
-
Mobility Shift Assay: Separate the phosphorylated and unphosphorylated fluorescent peptide by agarose gel electrophoresis and quantify the bands using a fluorescent gel imager.
-
Fluorescence Polarization/Anisotropy: Measure the change in fluorescence polarization in a plate reader. Phosphorylation of the peptide will lead to a change in its rotation and thus a change in polarization.
-
ELISA-based: Use a phospho-specific antibody to capture the phosphorylated peptide on a plate, followed by detection with a fluorescently labeled secondary antibody.
-
Mandatory Visualizations
Caption: Simplified PKA signaling pathway.
References
- 1. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmainfonepal.com [pharmainfonepal.com]
- 3. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. Frontiers | A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) [frontiersin.org]
Technical Support Center: Optimizing Kemptide Concentration for Kinase Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when optimizing Kemptide concentration in kinase reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in kinase assays?
This compound is a synthetic heptapeptide with the sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly. It serves as a well-characterized, specific substrate for cAMP-dependent protein kinase (PKA) and other related kinases. Its defined sequence and known phosphorylation site (the serine residue) make it an ideal tool for studying kinase activity, inhibitor screening, and characterizing enzyme kinetics.
Q2: What is a typical concentration range for this compound in a kinase assay?
The optimal concentration of this compound can vary depending on the specific kinase and assay conditions. However, a common starting range is between 10 µM and 200 µM.[1] For many PKA assays, concentrations around the Michaelis-Menten constant (Km) are used to ensure the reaction is sensitive to inhibitors. Typical this compound concentrations in kinase assays are about 200–400 μM.[2]
Q3: What is the significance of the Km of this compound and how do I determine it?
The Michaelis-Menten constant (Km) represents the concentration of this compound at which the kinase reaction proceeds at half of its maximum velocity (Vmax). It is a critical parameter for several reasons:
-
Assay Sensitivity: Running the assay at a this compound concentration near its Km provides a good balance for detecting the activity of competitive inhibitors.
-
Standardization: Knowing the Km allows for the standardization of assay conditions, enabling more accurate comparison of results across different experiments and labs.
-
Kinetic Characterization: Determining the Km is a fundamental step in characterizing the kinetic properties of a kinase.
To determine the Km of this compound, you will need to perform a substrate titration experiment, measuring the initial reaction velocity at various this compound concentrations while keeping the ATP and enzyme concentrations constant. The resulting data can then be fit to the Michaelis-Menten equation to calculate the Km value.
Q4: Can high concentrations of this compound inhibit the kinase reaction?
Yes, some kinases can exhibit substrate inhibition at very high concentrations of this compound.[3] This phenomenon occurs when a second substrate molecule binds to the enzyme at a location other than the active site, leading to a decrease in enzyme activity.[3] It is crucial to test a range of this compound concentrations to identify the optimal range that yields a robust signal without causing inhibition.
Troubleshooting Guides
Issue 1: Low or No Kinase Activity Signal
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | The this compound concentration may be too low to generate a detectable signal. Perform a this compound titration to determine the optimal concentration, starting from a low micromolar range and increasing it. Ensure the concentration is at or above the Km if known. |
| Inactive Enzyme | Verify the activity of your kinase stock with a positive control substrate or by using a previously validated batch. Ensure proper storage and handling of the enzyme to prevent degradation. |
| Incorrect Assay Buffer Conditions | Confirm that the pH, ionic strength, and necessary cofactors (e.g., Mg²⁺) in your reaction buffer are optimal for your specific kinase. |
| Problem with Detection Reagent | Ensure your detection reagents (e.g., radiolabeled ATP, fluorescent antibody) are not expired and have been stored correctly. Perform a control experiment to validate the detection system itself. |
| Insufficient Incubation Time | The reaction may not have proceeded long enough to generate a sufficient amount of product. Optimize the incubation time by performing a time-course experiment. |
Issue 2: High Background Signal
| Possible Cause | Troubleshooting Step |
| Contaminating Kinase Activity | If using cell lysates or partially purified enzyme, other kinases may be phosphorylating this compound. Include a negative control without your kinase of interest to assess background phosphorylation. Consider using specific inhibitors for contaminating kinases if they are known. |
| Non-enzymatic Phosphorylation | High concentrations of ATP or certain buffer components can sometimes lead to non-enzymatic phosphorylation of the substrate. Run a control reaction without any enzyme to check for this. |
| Substrate Impurity | Ensure the this compound peptide is of high purity. Impurities could interfere with the assay or be phosphorylated themselves. |
| Issues with Detection System | In fluorescence-based assays, the detection antibody may show non-specific binding. Optimize antibody concentration and blocking steps. For radiometric assays, ensure complete removal of unincorporated [γ-³²P]ATP during the washing steps. |
Issue 3: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Ensure all pipettes are properly calibrated. Use a master mix for reagents to minimize well-to-well variability.[4] |
| Edge Effects in Microplates | The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations. Avoid using these wells or ensure proper sealing of the plate during incubation. |
| Inconsistent Incubation Times | Use a multichannel pipette or automated liquid handler to start and stop reactions simultaneously for all wells. |
| Reagent Instability | Prepare fresh dilutions of ATP and this compound for each experiment. Ensure all reagents are properly stored and thawed correctly before use. |
| Substrate Degradation | If using cell lysates, protease activity can degrade the this compound substrate. Always include protease inhibitors in your lysis buffer and reaction mix. |
Quantitative Data Summary
Table 1: Reported Km Values of this compound for PKA
| Kinase | Assay Method | Reported Km (µM) | Reference |
| PKA | Not Specified | 3-4 | |
| PKA | Transcreener ADP² FP Assay | 2 | |
| PKA Cα | Spectrophotometric Assay | Lower KM for S-Kemptide vs. T-Kemptide |
Table 2: Recommended this compound Concentration Ranges in Different Assays
| Assay Type | Recommended this compound Concentration | Notes | Reference |
| General Kinase Assays | 200 - 400 µM | Typical range for many kinase assays. | |
| Fluorescence-based Assay | 10 - 200 µM | Routinely used range for determining kinase activity. | |
| Kinase-Glo® Plus Assay | 30 µM | Optimal concentration determined for PKA in this specific assay format. | |
| KiMSA Mobility Shift Assay | 60 µM | Used with recombinant PKA catalytic subunit. |
Experimental Protocols
Protocol 1: Determination of the Michaelis-Menten Constant (Km) for this compound
This protocol outlines the steps to determine the Km of this compound for a specific kinase using a generic kinase assay format.
-
Prepare Reagents:
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 0.01% Brij 35).
-
Purified kinase at a fixed, optimized concentration.
-
ATP stock solution at a fixed, saturating concentration (typically 5-10 times the Km of ATP for the kinase, or a standard concentration like 100 µM).
-
A serial dilution of this compound in kinase reaction buffer. A typical range would be from 0 µM to 500 µM, with at least 8-10 concentrations.
-
Detection reagent (e.g., [γ-³²P]ATP for radiometric assay, or appropriate reagents for fluorescence or luminescence-based assays).
-
-
Set Up the Reaction:
-
In a microplate, add the kinase reaction buffer, the fixed concentration of kinase, and the fixed concentration of ATP to each well.
-
Add the varying concentrations of this compound to the appropriate wells. Include a "no this compound" control.
-
Initiate the reaction by adding the final component (often ATP or the enzyme).
-
-
Incubate:
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time. Ensure the reaction remains in the linear range (typically <20% substrate turnover).
-
-
Stop the Reaction and Detect Signal:
-
Stop the reaction using an appropriate method (e.g., adding a stop solution, heat inactivation).
-
Measure the signal (e.g., radioactivity, fluorescence, luminescence) according to your chosen assay method.
-
-
Data Analysis:
-
Subtract the background signal (from the "no enzyme" control).
-
Plot the initial reaction velocity (signal) against the this compound concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism) to determine the Km and Vmax values.
-
Protocol 2: Radiometric Kinase Assay Using [γ-³²P]ATP and this compound
This protocol is a standard method for measuring kinase activity.
-
Prepare Reagents:
-
Kinase reaction buffer (as described above).
-
Purified kinase or immunoprecipitated kinase.
-
This compound at a fixed, optimized concentration (e.g., at its Km).
-
ATP stock solution containing a known concentration of "cold" ATP spiked with [γ-³²P]ATP.
-
P81 phosphocellulose paper.
-
Wash buffer (e.g., 0.75% phosphoric acid).
-
Scintillation fluid.
-
-
Set Up the Reaction:
-
Prepare a master mix containing the kinase reaction buffer, this compound, and the ATP/[γ-³²P]ATP mix.
-
Aliquot the master mix into reaction tubes on ice.
-
Initiate the reaction by adding the kinase to each tube. Include a "no enzyme" control.
-
-
Incubate:
-
Incubate the reactions at the optimal temperature for the desired time.
-
-
Stop the Reaction and Spot:
-
Stop the reaction by adding a portion of the reaction mixture onto a numbered P81 phosphocellulose paper square.
-
-
Wash:
-
Wash the P81 papers several times with the wash buffer to remove unincorporated [γ-³²P]ATP. A final wash with acetone can facilitate drying.
-
-
Quantify:
-
Place the dried P81 paper squares into scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the kinase activity, typically expressed as pmol of phosphate incorporated per minute per mg of enzyme.
-
Visualizations
Caption: Workflow for determining the Km of this compound.
References
Technical Support Center: Troubleshooting Low Signal in a Fluorescent Kemptide Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal in fluorescent Kemptide assays. The content is structured in a question-and-answer format to directly address specific problems encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for a low or absent signal in my fluorescent this compound assay?
A low or non-existent signal in a fluorescent this compound assay can originate from several factors related to the reagents, assay conditions, or the detection methodology. The most common culprits include:
-
Reagent Integrity: Degradation or inactivity of key components such as the Protein Kinase A (PKA) enzyme, the fluorescently-labeled this compound substrate, or ATP due to improper storage and handling.
-
Suboptimal Reagent Concentrations: The concentrations of the enzyme, substrate, or ATP may be outside the optimal range for the kinase reaction, leading to inefficient phosphorylation.
-
Inappropriate Assay Buffer Composition: The pH, ionic strength, or the presence of interfering substances in the buffer can inhibit the kinase's catalytic activity.
-
Fluorescent Label Issues: The fluorophore attached to the this compound may be subject to quenching or photobleaching, which diminishes the fluorescent signal.
-
Inefficient Separation: In mobility-shift assay formats, inadequate separation of the phosphorylated and non-phosphorylated this compound on an agarose gel will result in a weak signal for the product.
-
Incorrect Instrument Settings: The settings on the fluorescence detector, plate reader, or gel imager may not be optimized for the specific fluorophore used in the assay.
Q2: How can I confirm the activity of my assay reagents?
To maintain the integrity and activity of your reagents, adhere to the following best practices:
-
PKA Enzyme: Upon receipt, aliquot the enzyme into smaller, single-use volumes and store them at -80°C to minimize degradation from repeated freeze-thaw cycles. Always keep the enzyme on ice during experimental setup.
-
Fluorescent this compound: Protect the fluorescently-labeled this compound from light exposure to prevent photobleaching. Store it according to the manufacturer's instructions, typically at -20°C or -80°C.
-
ATP Solution: Prepare fresh ATP solutions for each experiment to ensure its potency. Store concentrated ATP stocks in small aliquots at -20°C.
Q3: What are the recommended starting concentrations for the core assay components?
While optimal concentrations can vary based on the specific assay format and source of reagents, the following table provides general starting ranges for key components in a fluorescent this compound assay.
| Component | Typical Starting Concentration Range | Key Considerations |
| PKA Enzyme | 2 - 20 nM.[1] | Titrate the enzyme to find the lowest concentration that provides a robust signal within the linear range of the assay. |
| Fluorescent this compound | 10 - 200 µM.[1] | A concentration near the Michaelis constant (Km) of this compound for PKA (approximately 16 µM) is often a good starting point.[2] |
| ATP | 10 - 100 µM.[1] | The ATP concentration should also be near its Km for PKA to ensure efficient phosphorylation. |
| Magnesium Chloride (MgCl₂) | 1 - 10 mM.[3] | Magnesium is an essential cofactor for the kinase and should be present in the reaction buffer. |
Q4: How can I further optimize my assay conditions for a better signal?
Further optimization of your experimental conditions can significantly improve signal strength. Consider the following parameters:
-
Incubation Time and Temperature: Typical incubation conditions are between 20 to 30 minutes at either 30°C or 37°C. It is highly recommended to perform a time-course experiment to determine the linear range of the kinase reaction.
-
Assay Buffer: A common choice is a HEPES-based buffer (e.g., 50 mM HEPES, pH 7.5) supplemented with MgCl₂. Ensure that the buffer components do not interfere with fluorescence.
-
Essential Controls: Always include a negative control (reaction mixture without the PKA enzyme) to measure background fluorescence. If available, a positive control with a known PKA activator can help confirm that the assay is performing as expected.
Troubleshooting Guide for Low Signal
This guide presents a systematic approach to diagnosing and resolving the root cause of low signal in your fluorescent this compound assay.
Step 1: Verify Reagent Integrity and Concentrations
| Potential Cause | Verification Steps | Recommended Solutions |
| Degraded PKA Enzyme | Test a fresh, previously unused aliquot of the enzyme. | Use a new, quality-controlled batch of PKA enzyme. |
| Degraded Fluorescent this compound | Review the storage conditions and expiration date of the peptide. | Purchase a new batch of fluorescently-labeled this compound. |
| Incorrect Reagent Concentrations | Carefully re-verify all calculations for stock solutions and dilutions. | Prepare fresh stock solutions and dilutions, ensuring accurate measurements. |
Step 2: Optimize Assay Conditions
| Potential Cause | Verification Steps | Recommended Solutions |
| Suboptimal Incubation Time | Conduct a time-course experiment, measuring the fluorescent signal at multiple time points (e.g., 5, 10, 20, 30, and 60 minutes). | Select an incubation time that falls within the linear phase of the reaction. |
| Incorrect Incubation Temperature | Confirm that the incubator is properly calibrated and maintaining the target temperature. | Use the optimal temperature for PKA activity, which is typically 30°C or 37°C. |
| Inappropriate Buffer Conditions | Check the pH and composition of the assay buffer. | Prepare a fresh batch of buffer, ensuring the pH is accurate. |
Step 3: Evaluate the Detection Method
| Potential Cause | Verification Steps | Recommended Solutions |
| Inefficient Gel Separation (Mobility Shift Assays) | Review the agarose gel percentage and electrophoresis running conditions. | Optimize the agarose gel concentration and the voltage and duration of the electrophoresis. |
| Fluorescence Quenching or Photobleaching | Ensure the assay is protected from ambient light during incubation and signal detection. | Minimize the exposure of your samples to light. |
| Incorrect Instrument Settings | Double-check the excitation and emission wavelength settings on your fluorescence plate reader or gel imager. | Use the correct filter settings that correspond to the fluorophore on your this compound substrate. |
Experimental Protocols
General Protocol for a Fluorescent this compound Assay (Mobility Shift Format)
This protocol provides a general framework for a fluorescent this compound mobility shift assay. It is important to note that this may require optimization for your specific experimental setup.
1. Reagent Preparation:
-
5X Kinase Buffer: Prepare a solution containing 250 mM HEPES (pH 7.5), 50 mM MgCl₂, and 5 mM DTT. Store this buffer at 4°C.
-
Fluorescent this compound Stock Solution (1 mM): Dissolve the lyophilized peptide in sterile, nuclease-free water. Create single-use aliquots and store them at -20°C, protected from light.
-
ATP Stock Solution (10 mM): Dissolve ATP in sterile, nuclease-free water. Prepare aliquots and store them at -20°C.
-
PKA Enzyme Working Solution: Immediately before use, dilute the PKA enzyme to the desired final concentration in 1X Kinase Buffer. Keep the diluted enzyme on ice.
2. Assay Procedure:
-
In a microcentrifuge tube, prepare the reaction mixture for a single 25 µL reaction by combining the following:
-
5 µL of 5X Kinase Buffer
-
2.5 µL of 100 µM Fluorescent this compound (final concentration: 10 µM)
-
2.5 µL of 100 µM ATP (final concentration: 10 µM)
-
Nuclease-free water to a final volume of 20 µL
-
-
Initiate the kinase reaction by adding 5 µL of the diluted PKA enzyme. For the negative control, add 5 µL of 1X Kinase Buffer without the enzyme.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding 5 µL of 6X loading dye.
-
Load the entire sample volume into a well of a 1.5% agarose gel.
-
Perform electrophoresis at 100V for 30-45 minutes.
-
Visualize the gel using a gel imager equipped with the appropriate excitation and emission filters for your chosen fluorophore (e.g., FITC).
Visualizations
Caption: PKA signaling pathway leading to this compound phosphorylation.
Caption: Troubleshooting workflow for low signal in fluorescent this compound assays.
References
Effect of buffer components on Kemptide assay performance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Kemptide assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in kinase assays?
This compound is a synthetic heptapeptide with the sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly.[1] It serves as a specific and efficient substrate for cAMP-dependent protein kinase (PKA), also known as Protein Kinase A.[1][2] Its small size and well-defined phosphorylation site (the serine residue) make it an ideal tool for studying PKA activity and for screening potential inhibitors.[2][3]
Q2: What is the optimal pH for a this compound kinase assay?
The optimal pH for most kinase assays, including those using this compound, is typically within the physiological range of 7.2 to 7.6. However, the catalytic activity of PKA can be influenced by pH, which affects the ionization state of amino acid residues in the active site and the this compound substrate itself. Therefore, it is recommended to perform a pH titration to determine the optimal pH for your specific experimental conditions.
Q3: How does the concentration of MgCl₂ affect my this compound assay?
Magnesium ions (Mg²⁺) are crucial cofactors for most kinases, including PKA. Mg²⁺ plays a dual role: it coordinates with ATP to form the active ATP-Mg²⁺ complex, which is the actual substrate for the kinase, and it can also act as an allosteric activator. The optimal MgCl₂ concentration is typically in the range of 5-20 mM and should be in excess of the ATP concentration to ensure both roles are fulfilled. It is advisable to optimize the MgCl₂ concentration for your specific assay conditions.
Q4: Can detergents in my lysis buffer interfere with the this compound assay?
Yes, detergents and other biochemicals present in cell lysis buffers can potentially inhibit PKA activity. While non-ionic detergents like NP-40 or Triton X-100 are often included in kinase buffers to prevent non-specific binding and aggregation of proteins, their presence can sometimes interfere with the assay. It is recommended to test your assay with and without detergent, and if necessary, titrate the detergent concentration to the minimal amount required. In some cases, adding a protein like BSA can be a substitute for detergents to prevent proteins from sticking to plastic surfaces.
Q5: How does ATP concentration influence the results of my this compound assay, especially for inhibitor screening?
ATP concentration is a critical parameter, particularly when screening for ATP-competitive inhibitors. The inhibitor's apparent potency (IC50 value) is directly influenced by the ATP concentration in the assay. Many kinase assays are performed at an ATP concentration close to the Michaelis constant (Km) of the kinase for ATP to ensure sensitivity to competitive inhibitors. However, cellular ATP concentrations are in the millimolar (mM) range, which is often much higher than the ATP Km of most kinases. Therefore, it's important to consider the physiological relevance of the ATP concentration used in your assay.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Kinase Activity | Suboptimal pH. | Titrate the pH of your reaction buffer between 7.0 and 8.5. The optimal pH for PKA is generally between 7.2 and 7.6. |
| Incorrect MgCl₂ concentration. | Optimize the MgCl₂ concentration, typically in the range of 5-20 mM. | |
| Degraded ATP. | Prepare fresh ATP stock from a high-quality source and aliquot to avoid multiple freeze-thaw cycles. | |
| Inactive kinase. | Use a fresh aliquot of PKA or verify its activity with a positive control. | |
| High Background Signal | Non-specific phosphorylation. | Include a "no enzyme" control to determine the level of non-specific signal. Consider adding a kinase inhibitor cocktail for crude lysates. |
| Contaminated reagents. | Use fresh, high-quality reagents and sterile, nuclease-free water. | |
| Poor Reproducibility | Inconsistent buffer preparation. | Prepare a large batch of concentrated stock solutions for each buffer component and dilute freshly for each experiment. |
| Temperature fluctuations. | Ensure all assay steps are performed at a consistent and controlled temperature. | |
| Pipetting errors. | Use calibrated pipettes and ensure thorough mixing of all components. |
Experimental Protocols
Protocol 1: Standard PKA Activity Assay using this compound
This protocol is a general guideline for a radioactive this compound assay using [γ-³²P]ATP.
Materials:
-
Purified PKA enzyme
-
This compound substrate
-
5X Assay Dilution Buffer (ADB): 100mM MOPS, pH 7.2, 125mM β-glycerophosphate, 25mM EGTA, 5mM sodium orthovanadate, 5mM dithiothreitol
-
20µM cAMP
-
Magnesium/ATP Cocktail: 75mM MgCl₂ and 500µM ATP
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation fluid and counter
Procedure:
-
Prepare a 1X ADB by diluting the 5X stock with sterile water.
-
In a microcentrifuge tube, add the following in order:
-
10µl of 1X ADB
-
5µl of 20µM cAMP
-
5µl of 1mM this compound
-
10µl of PKA enzyme (e.g., 25-100ng of purified enzyme)
-
-
Prepare a "hot" Magnesium/ATP cocktail by adding [γ-³²P]ATP to the cold cocktail.
-
Initiate the reaction by adding 10µl of the "hot" Magnesium/ATP cocktail to each tube. The total reaction volume is 40µl.
-
Incubate the reaction at 30°C for 10 minutes with shaking.
-
Spot 25µl of the reaction mixture onto a numbered P81 phosphocellulose paper square.
-
Wash the P81 paper squares three times with 0.75% phosphoric acid for 5 minutes each to remove unincorporated [γ-³²P]ATP.
-
Wash the squares once with acetone.
-
Transfer the squares to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Include appropriate controls, such as a "no enzyme" blank to determine background radiation.
Protocol 2: Optimization of ATP Concentration for IC50 Determination
This protocol describes how to determine the Kₘ of PKA for ATP.
Materials:
-
All materials from Protocol 1
-
Serial dilutions of cold ATP
Procedure:
-
Set up a series of reactions with varying final concentrations of ATP (e.g., 0, 5, 10, 25, 50, 100, 200 µM).
-
Keep the concentrations of this compound, PKA, and [γ-³²P]ATP constant.
-
Follow the reaction and washing steps as described in Protocol 1.
-
Plot the kinase activity (CPM) against the ATP concentration.
-
Determine the Kₘ value by fitting the data to the Michaelis-Menten equation using a suitable software (e.g., GraphPad Prism).
Visualizations
Caption: PKA signaling pathway leading to this compound phosphorylation.
Caption: Experimental workflow for a radioactive this compound assay.
Caption: Troubleshooting decision tree for low this compound assay signal.
References
Technical Support Center: Kemptide Handling and Experimentation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of Kemptide to ensure experimental success and prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a synthetic heptapeptide with the amino acid sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly. It serves as a specific and well-characterized substrate for cAMP-dependent protein kinase (PKA).[1][2][3] Its primary application is in in vitro and in situ assays to measure the enzymatic activity of PKA.[4][5]
Q2: How should I store this compound to ensure its stability?
Proper storage is critical to prevent the degradation of this compound. The following table summarizes the recommended storage conditions for both lyophilized powder and solutions.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or -80°C | Several years | Keep tightly sealed and protected from moisture. |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. | |
| Working Dilution | 4°C | 1-2 weeks | Prepare fresh if possible; for short-term storage only. |
Q3: What are the common causes of this compound degradation?
This compound, like other peptides, is susceptible to several forms of chemical and physical degradation:
-
Proteolytic Degradation: Contamination of experimental samples with proteases can lead to the cleavage of this compound's peptide bonds. The presence of two arginine residues makes it a potential target for trypsin-like proteases.
-
Deamidation and Citrullination: The two arginine residues in this compound can undergo deamidation to form citrulline, altering the peptide's charge and structure. This can be influenced by pH and temperature.
-
Oxidation: The serine residue in this compound can be susceptible to oxidation, which can affect its ability to be phosphorylated by PKA.
-
pH and Temperature Instability: Extreme pH and high temperatures can accelerate hydrolysis of peptide bonds and other degradation reactions.
-
Repeated Freeze-Thaw Cycles: This can lead to aggregation and degradation of the peptide in solution.
Q4: Can I use buffers containing sodium azide with this compound?
No, it is not recommended to use buffers containing sodium azide, as it can inhibit the colorimetric or fluorometric detection enzymes used in many PKA assay kits.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background signal in PKA assay | 1. Contaminated reagents (ATP, buffer, or kinase).2. Sub-optimal concentrations of ATP or substrate.3. Extended reaction or detection incubation times. | 1. Use fresh, high-purity reagents. Filter-sterilize buffers.2. Titrate each reagent to determine the optimal concentration.3. Perform a time-course experiment to find the linear range for the kinase reaction and detection. |
| Low or no PKA activity detected | 1. Degraded this compound substrate.2. Inactive PKA enzyme.3. Incorrect buffer composition (pH, inhibitors). | 1. Use a fresh aliquot of this compound. Verify purity via HPLC if necessary.2. Use a new aliquot of PKA or a positive control to verify enzyme activity.3. Ensure the buffer pH is within the optimal range for PKA (typically 7.2-7.5) and is free of inhibitors. |
| Inconsistent or non-reproducible results | 1. Temperature fluctuations across the assay plate.2. Reagent instability over the course of the experiment.3. Pipetting errors. | 1. Ensure all reagents and the assay plate are at a stable, uniform temperature.2. Prepare reagents fresh and keep them on ice until use.3. Use calibrated pipettes and proper pipetting techniques. |
Experimental Protocols
Protocol for Assessing this compound Purity using RP-HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method for assessing the purity of peptides like this compound.
Methodology:
-
Sample Preparation: Dissolve a small amount of lyophilized this compound in sterile, nuclease-free water or a suitable buffer (e.g., 0.1% trifluoroacetic acid in water) to a final concentration of 1 mg/mL.
-
HPLC System:
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.
-
-
Injection and Analysis: Inject 10-20 µL of the this compound solution. A pure peptide should yield a single, sharp peak. The presence of additional peaks indicates impurities or degradation products.
Standard Protocol for In Vitro PKA Activity Assay
This protocol provides a general workflow for measuring PKA activity using this compound. Specific reagent concentrations and incubation times may need to be optimized for your experimental system.
Methodology:
-
Prepare Kinase Reaction Buffer: A typical buffer is 40 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, and 0.1 mg/mL BSA. Keep on ice.
-
Prepare Reagents:
-
This compound Stock: Prepare a 1 mM stock solution in sterile water and store in aliquots at -20°C or -80°C.
-
ATP Stock: Prepare a 10 mM stock solution of ATP in sterile water and store in aliquots at -20°C.
-
PKA Enzyme: Dilute the PKA catalytic subunit in Kinase Reaction Buffer to the desired concentration. Keep on ice.
-
-
Set up the Kinase Reaction: In a microcentrifuge tube or a well of a microplate, combine the following on ice:
-
Kinase Reaction Buffer
-
PKA enzyme solution
-
This compound (final concentration typically 10-100 µM)
-
cAMP (if measuring cAMP-dependent activity, typically 1-10 µM)
-
Inhibitors or activators as required by the experiment.
-
-
Initiate the Reaction: Add ATP (final concentration typically 100-200 µM) to start the reaction. For radioactive assays, this will include [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C or 37°C for 10-30 minutes. The incubation time should be within the linear range of the assay.
-
Stop the Reaction: Terminate the reaction by adding a stop solution (e.g., 40% trichloroacetic acid for radioactive assays, or a specific stop reagent provided in a commercial kit).
-
Detection: The method of detection will depend on the assay format:
-
Radioactive Assay: Spot the reaction mixture onto P81 phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Fluorescent Assay: Use a fluorescently labeled this compound and measure the change in fluorescence or fluorescence polarization upon phosphorylation.
-
Luminescence-based Assay: Use a kit that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).
-
Visualizations
Caption: Simplified PKA signaling pathway leading to this compound phosphorylation.
Caption: Troubleshooting workflow for this compound degradation issues.
Caption: General experimental workflow for using this compound in a PKA assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (PKA) Peptide Substrate [promega.com]
- 3. genscript.com [genscript.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Frontiers | A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) [frontiersin.org]
How to determine the optimal reaction time for Kemptide phosphorylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals determine the optimal reaction time for Kemptide phosphorylation and troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction time for a this compound phosphorylation assay?
A standard reaction time for a this compound phosphorylation assay using Protein Kinase A (PKA) is often in the range of 5 to 30 minutes at 30°C.[1][2] However, the ideal reaction time is dependent on the specific experimental conditions, including enzyme concentration, substrate concentration, and temperature. For instance, one protocol specifies a 10-minute incubation at 30°C.[1] It is crucial to determine the optimal time for your specific assay to ensure the reaction is within the linear range.
Q2: How do I determine the linear range of the kinase reaction?
To determine the linear range, you should perform a time-course experiment. This involves setting up multiple reactions and stopping them at different time points (e.g., 0, 5, 10, 15, 20, 30 minutes). The amount of phosphorylated this compound is then measured for each time point. The linear range is the period during which the product formation is directly proportional to the reaction time. Assays are typically linear for up to 30 minutes.[1]
Q3: What are the key components of a this compound phosphorylation reaction buffer?
A typical reaction buffer for a PKA-mediated this compound phosphorylation assay includes a buffering agent (e.g., Tris-HCl or MOPS), a magnesium salt (e.g., MgCl2 or magnesium acetate), ATP, and Dithiothreitol (DTT).[1] The specific concentrations can vary, but a representative buffer might be 40mM Tris-HCl (pH 7.4), 20mM MgCl2, 0.1mg/ml BSA, and 50μM DTT.
Q4: How can I be sure that the phosphorylation I'm observing is specific to PKA?
To ensure the observed phosphorylation is specific to PKA, you should include a negative control with a specific PKA inhibitor, such as PKI (PKA inhibitor peptide). The difference in phosphorylation between the reaction with and without the inhibitor will give you the specific PKA activity. This is important because crude cell lysates may contain other kinases that can phosphorylate this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background signal in the no-enzyme control | Contamination of reagents with kinases or ATP. | Use fresh, high-quality reagents. Include a negative control without the kinase to determine the level of non-enzymatic phosphorylation. |
| Non-specific binding of [γ-32P]ATP to the phosphocellulose paper. | Ensure proper washing of the P81 phosphocellulose paper with phosphoric acid to remove unbound ATP. | |
| Low or no phosphorylation signal | Inactive enzyme. | Verify the activity of your PKA enzyme using a positive control with known activity. Store the enzyme under recommended conditions. |
| Suboptimal reaction conditions. | Optimize the concentrations of ATP, this compound, and Mg2+. Perform a temperature and pH optimization if necessary. | |
| Presence of inhibitors in the sample. | If using cell lysates, consider desalting or purifying the sample to remove potential inhibitors. | |
| Reaction is not linear over time | Enzyme concentration is too high, leading to rapid substrate depletion. | Reduce the amount of PKA in the reaction. The optimal amount should be determined by titration. |
| Substrate (this compound or ATP) is limiting. | Increase the concentration of the limiting substrate. The optimal substrate concentration can be determined through titration experiments. | |
| Product inhibition. | While less common for short reaction times, if suspected, analyze earlier time points. Pre-steady-state kinetics show a rapid burst phase followed by a slower linear phase, which can be influenced by product release. | |
| High variability between replicates | Inaccurate pipetting. | Use calibrated pipettes and ensure proper mixing of all reaction components. |
| Inconsistent incubation times or temperatures. | Use a reliable incubator or water bath and ensure all samples are incubated for the exact same duration. |
Experimental Protocols
Protocol 1: Determining Optimal Reaction Time using a Radioactive Assay
This protocol is based on the transfer of the γ-phosphate of [γ-32P]ATP to this compound by PKA.
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing the reaction buffer (e.g., 40mM Tris-HCl pH 7.4, 20mM magnesium acetate), 130µM this compound, and the sample containing PKA.
-
Initiate the Reaction: Start the reaction by adding [γ-32P]ATP (to a final concentration of 0.2mM, with a specific activity of 500–1,000 cpm/pmol).
-
Time-Course Incubation: Incubate the reaction tubes at 30°C. At various time points (e.g., 0, 2, 5, 10, 15, 20, 30 minutes), stop the reaction in individual tubes.
-
Stop the Reaction and Spot: To stop the reaction, spot an aliquot (e.g., 40µl) of the reaction mix onto P81 phosphocellulose paper.
-
Wash the Filters: Wash the P81 paper squares multiple times with 0.5% or 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Quantify Phosphorylation: After washing, rinse the filters with ethanol, dry them, and measure the incorporated radioactivity using a scintillation counter.
-
Plot the Data: Plot the measured radioactivity (cpm) against time (minutes). The optimal reaction time will be within the linear portion of this curve.
Protocol 2: Determining Optimal Reaction Time using a Non-Radioactive Fluorescent Assay
This protocol utilizes a fluorescently labeled this compound, where the phosphorylated product is separated from the unphosphorylated substrate by agarose gel electrophoresis.
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, fluorescently labeled this compound (e.g., this compound-FITC), and the PKA-containing sample.
-
Initiate the Reaction: Start the phosphorylation by adding ATP to the reaction mixture.
-
Time-Course Incubation: Incubate the reactions at 37°C, stopping individual reactions at different time points (e.g., 0, 5, 10, 15, 25, 30 minutes).
-
Stop the Reaction: Terminate the reaction by adding a stop solution, which may contain a PKA-specific inhibitor or a chelating agent like EDTA.
-
Agarose Gel Electrophoresis: Load the reaction products onto an agarose gel (e.g., 0.8%). The phosphorylated this compound will have a greater negative charge and migrate faster towards the anode than the unphosphorylated peptide.
-
Visualize and Quantify: Visualize the fluorescent bands using a transilluminator. Quantify the intensity of the phosphorylated this compound band using densitometry.
-
Plot the Data: Plot the band intensity of the phosphorylated product against time. The optimal reaction time is the longest time point that falls within the linear range of product formation.
Data Summary
| Parameter | Radioactive Assay | Fluorescent Assay |
| Typical Incubation Time | 5 - 30 minutes | 10 - 30 minutes |
| Typical Incubation Temp. | 30°C | 30°C - 37°C |
| This compound Concentration | ~130 µM | ~60 µM |
| ATP Concentration | ~0.2 mM | Typically in the µM to mM range |
| Detection Method | Scintillation Counting | Fluorescence Densitometry |
Visualizations
Caption: Workflow for determining the optimal reaction time in a this compound phosphorylation assay.
Caption: Simplified signaling pathway leading to PKA activation and substrate phosphorylation.
References
Dealing with high background in Kemptide-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Kemptide-based assays, with a focus on resolving high background signals.
Frequently Asked Questions (FAQs)
Q1: What is "high background" in a this compound-based assay?
A1: High background refers to a significant signal detected in control wells where little to no specific kinase activity is expected. This includes "no enzyme" controls, "no substrate" controls, or wells with a known inhibitor at a concentration that should fully suppress enzyme activity. This elevated baseline signal, or "noise," can mask the true signal from the kinase reaction, reducing the assay's sensitivity and dynamic range.[1][2]
Q2: Why is a high background problematic for my experiment?
A2: A high background is problematic because it reduces the signal-to-background ratio, making it difficult to distinguish true positive signals from experimental noise.[1] This can lead to inaccurate quantification of kinase activity, false positives or negatives in inhibitor screening, and unreliable data interpretation. Ultimately, it compromises the statistical validity of the assay, often reflected in a poor Z'-factor.[3][4]
Q3: What are the primary sources of high background in this compound assays?
A3: The primary sources can be broadly categorized into three areas:
-
Reagent and Component Issues: Contamination or degradation of reagents like ATP, this compound, buffers, or the kinase itself. The use of suboptimal concentrations can also contribute.
-
Non-Specific Binding: The kinase, substrate, or detection molecules binding to the surfaces of the assay plate or to each other in a non-enzymatic manner.
-
Detection Method Artifacts: Issues related to the detection method, such as autofluorescence of plates or compounds in fluorescence-based assays, or radioactive contamination in radiometric assays.
Troubleshooting Guide: High Background Signal
This guide provides a systematic approach to identifying and resolving the root cause of high background in your this compound-based assay.
Issue 1: High Signal in "No Kinase" Control Wells
This often points to a problem with the assay components or the detection system itself, independent of kinase activity.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Reagent Contamination | Prepare fresh ATP, this compound, and buffer solutions using high-purity reagents and ultrapure water. Test a new lot of the this compound substrate if possible. | Contaminants in reagents can directly contribute to the signal. For instance, ATP stocks can be contaminated with ADP, which would generate a signal in ADP-detection assays. Fluorescent impurities in buffers can elevate background in fluorescence-based assays. |
| Assay Plate Autofluorescence | Ensure you are using the recommended plate type (e.g., solid white plates for luminescence). Test a new, sealed plate from a different lot or manufacturer. | Some plate materials exhibit autofluorescence at certain wavelengths, which can be a significant source of background noise. Using black plates can help for fluorescence assays. |
| Reader Settings | Optimize the gain setting on your plate reader using control wells. An excessively high gain amplifies background noise. Verify that the correct excitation and emission wavelengths are set for your specific assay format. | High gain settings increase the sensitivity of the detector to all light, including background. Incorrect wavelength settings can lead to reading plate fluorescence or other non-specific signals. |
| Non-Specific Binding of Detection Reagents | If using an antibody-based detection method, run a control without the primary antibody to see if the secondary antibody binds non-specifically. Increase the number and duration of wash steps. | The detection molecules themselves may bind to the plate surface, leading to a signal. Insufficient washing can leave unbound reagents that contribute to the background. |
| Radioactive Contamination (for radiometric assays) | Scintillation fluid or vials may be contaminated. Use a new batch and wipe down all equipment. Perform a swipe test of the work area. | In radiometric assays, any unintended radioactive source will contribute to the background count. This can include contaminated lab surfaces or equipment. |
Issue 2: High Signal in "No this compound Substrate" Control Wells
This indicates that the kinase may be phosphorylating another substrate or that there is a substrate-independent source of signal.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Contaminating Kinases in Enzyme Stock | Use a highly purified preparation of your kinase. If using cell lysates, consider purifying the kinase of interest. | The enzyme preparation may contain other kinases that can phosphorylate components in the reaction buffer or the detection reagents themselves. |
| Kinase Autophosphorylation | Check the literature for your specific kinase to see if autophosphorylation is a known characteristic. If so, this will contribute to the baseline signal. | Some kinases are capable of phosphorylating themselves. This activity will be present even without an exogenous substrate like this compound. |
| Contaminated Substrate | Although the this compound is omitted, another component might be contaminated with a phosphoryl-acceptor. Prepare all reagents fresh. | A rare but possible source is contamination of another reagent (e.g., buffer) with a peptide or protein that can be phosphorylated by the kinase. |
Experimental Protocols
Protocol 1: Standard PKA Kinase Assay using this compound
This protocol provides a general workflow for measuring the activity of cAMP-dependent Protein Kinase A (PKA). Volumes and concentrations may require optimization.
A. Reagent Preparation:
-
Kinase Buffer (2X): Prepare a buffer appropriate for PKA (e.g., 80 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 2 mM DTT).
-
ATP Solution: Prepare a 20 µM ATP solution in Kinase Buffer (1X). Note: ATP concentration significantly impacts inhibitor IC50 values and should be kept consistent.
-
This compound Solution: Prepare a 60 µM this compound solution in Kinase Buffer (1X).
-
PKA Enzyme: Dilute purified PKA catalytic subunit in Kinase Buffer (1X) to the desired working concentration (e.g., 260 mU/mL). Store on ice.
-
Stop Solution: Prepare a solution to terminate the reaction (e.g., for ADP-Glo™ assay, this would be the ADP-Glo™ Reagent).
-
Detection Reagent: Prepare the reagent that will generate a signal from the reaction product (e.g., for ADP-Glo™, this is the Kinase Detection Reagent).
B. Assay Procedure (96-well plate format):
-
Add Reagents:
-
Add 25 µL of 2X Kinase Buffer to all wells.
-
Add 5 µL of test compound (inhibitor) or vehicle control.
-
Add 10 µL of this compound solution (or buffer for "no substrate" controls).
-
To initiate the reaction, add 10 µL of PKA enzyme solution (or buffer for "no enzyme" controls). Final volume should be 50 µL.
-
-
Incubation: Mix the plate gently and incubate at room temperature for a predetermined optimal time (e.g., 15 minutes).
-
Stop Reaction: Add 50 µL of Stop Solution to each well. Mix and incubate as per the detection kit's instructions (e.g., 40 minutes for ADP-Glo™).
-
Develop Signal: Add 100 µL of Detection Reagent to each well. Mix and incubate as required (e.g., 30-60 minutes for ADP-Glo™).
-
Read Plate: Measure the signal (e.g., luminescence) using a plate reader.
Protocol 2: Optimizing Enzyme and Substrate Concentrations
To improve the signal-to-background ratio, it is critical to determine the optimal concentrations of kinase and this compound.
A. Enzyme Titration:
-
Set up a series of reactions with a fixed, saturating concentration of this compound (e.g., 50 µM) and ATP (e.g., 10 µM).
-
Create a serial dilution of the PKA enzyme.
-
Run the kinase assay at several time points (e.g., 10, 20, 30, 60 minutes).
-
Plot the signal versus enzyme concentration for each time point.
-
Choose the lowest enzyme concentration that gives a robust signal within the linear range of the reaction time. For PKA, an optimal amount was determined to be 130mU per reaction for 15 minutes.
B. This compound Titration:
-
Using the optimal enzyme concentration and reaction time determined above, set up a series of reactions.
-
Create a serial dilution of the this compound substrate, keeping the ATP concentration constant (e.g., 10 µM).
-
Run the kinase assay.
-
Plot the signal versus this compound concentration.
-
The optimal this compound concentration is typically at or near the saturation point (the "shoulder" of the curve), which for PKA has been found to be around 30 µM.
Quantitative Data Summary
Table 1: Recommended Starting Conditions for PKA/Kemptide Assays
This table summarizes optimized conditions from literature for a robust PKA assay.
| Parameter | Recommended Concentration/Value | Reference |
| PKA Enzyme | 130 mU / reaction | |
| This compound Substrate | 30 µM | |
| ATP | 10 µM | |
| Reaction Time | 15 minutes | |
| Kₘ of PKA for this compound | ~13.8 µM (in presence of excess ATP) |
Table 2: Influence of ATP Concentration on Inhibitor IC₅₀
This table illustrates how varying ATP concentrations relative to the Kₘ can dramatically alter the apparent potency (IC₅₀) of an ATP-competitive inhibitor, as described by the Cheng-Prusoff equation. Cellular ATP levels are typically in the millimolar range, far exceeding the Kₘ of most kinases.
| Kinase | ATP Kₘ | Inhibitor Kᵢ | IC₅₀ at ATP = Kₘ | IC₅₀ at ATP = 1 mM | Reference |
| Kinase A | 1 µM | 0.1 µM | 0.2 µM | 100.1 µM | |
| Kinase B | 10 µM | 0.2 µM | 0.4 µM | 20.2 µM |
Visual Guides
PKA Signaling Pathway
The diagram below illustrates the activation of PKA, which is the enzyme typically measured in this compound-based assays.
Caption: cAMP binds to the PKA holoenzyme, releasing the active catalytic subunit.
General this compound Assay Workflow
This flowchart outlines the key steps in a typical this compound kinase assay.
Caption: A sequential workflow for performing a this compound-based kinase assay.
Troubleshooting Logic for High Background
This decision tree helps diagnose the source of high background signal.
Caption: A decision tree to systematically troubleshoot high assay background.
References
Technical Support Center: Validating Kemptide Phosphorylation with PKA-Specific Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of Protein Kinase A (PKA)-specific inhibitors to validate Kemptide phosphorylation.
Frequently Asked Questions (FAQs)
Q1: What is the role of PKA-specific inhibitors in a this compound phosphorylation assay?
A1: PKA-specific inhibitors are crucial for confirming that the observed phosphorylation of this compound, a synthetic peptide substrate, is indeed mediated by Protein Kinase A (PKA).[1][2] By demonstrating that a known PKA inhibitor blocks or significantly reduces this compound phosphorylation, researchers can validate the specificity of the kinase activity in their sample.
Q2: Which PKA-specific inhibitors are commonly used, and what are their mechanisms of action?
A2: Several inhibitors are used to study PKA function. The most common are:
-
H-89: A cell-permeable isoquinoline sulfonamide derivative that acts as an ATP-competitive inhibitor of PKA.[3][4] It is widely used, but researchers should be aware of its potential off-target effects at higher concentrations.[5]
-
KT5720: A cell-permeable compound that also competitively inhibits the ATP binding site of the PKA catalytic subunit. Similar to H-89, it can inhibit other kinases, so careful dose selection is important.
-
PKA Inhibitor Peptide (PKI): A naturally occurring, heat-stable peptide that acts as a highly specific and potent non-competitive inhibitor of the PKA catalytic subunit. It is considered one of the most specific methods for inhibiting PKA.
Q3: What is the PKA signaling pathway?
A3: The PKA signaling pathway is a crucial signal transduction cascade that regulates numerous cellular processes. It is typically initiated by the binding of extracellular signals, like hormones, to G-protein-coupled receptors (GPCRs). This activates adenylyl cyclase, which converts ATP into cyclic AMP (cAMP). cAMP then binds to the regulatory subunits of the inactive PKA holoenzyme, causing the release and activation of the catalytic subunits. These active catalytic subunits can then phosphorylate various downstream target proteins, including this compound in an in vitro assay, on serine or threonine residues.
Signaling Pathway Diagram
Caption: The PKA signaling pathway, from extracellular signal to substrate phosphorylation.
Troubleshooting Guides
Issue 1: High Background Phosphorylation (Signal in No-Enzyme Control)
| Possible Cause | Troubleshooting Steps |
| Contaminated Reagents | Use fresh, high-purity ATP and other assay components. |
| Non-enzymatic Phosphorylation | Include a control with no ATP to check for non-enzymatic phosphate transfer. |
| Contaminated Substrate | Synthesize or purchase new, high-purity this compound. |
Issue 2: Inhibitor Fails to Reduce this compound Phosphorylation
| Possible Cause | Troubleshooting Steps |
| Inactive Inhibitor | Purchase a new batch of inhibitor. Ensure proper storage conditions (e.g., correct temperature, protection from light). |
| Insufficient Inhibitor Concentration | Perform a dose-response curve to determine the optimal inhibitor concentration. Consult literature for typical effective concentrations (see table below). |
| Incorrect Assay Conditions | Ensure the assay buffer pH and ionic strength are optimal for both PKA and the inhibitor. |
| Presence of Other Kinases | The phosphorylation may be due to another kinase in your sample that is not inhibited by your chosen compound. Use a more specific inhibitor like PKI or a panel of inhibitors for different kinases. |
| ATP Concentration Too High | For ATP-competitive inhibitors like H-89 and KT5720, high ATP concentrations can outcompete the inhibitor. Consider lowering the ATP concentration, but ensure it is not limiting for the kinase reaction. |
Issue 3: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Steps |
| Pipetting Errors | Calibrate pipettes regularly. Use a master mix for reagents to minimize variability. |
| Inconsistent Incubation Times | Use a timer and ensure all samples are incubated for the same duration. |
| Enzyme Degradation | Aliquot the PKA enzyme and store it at -80°C. Avoid repeated freeze-thaw cycles. |
| Variability in Cell Lysate Preparation (if applicable) | Standardize the cell lysis protocol, including protein concentration determination and normalization. |
Quantitative Data Summary
The following table provides a summary of the inhibitory constants for commonly used PKA inhibitors. Note that IC50 and Ki values can vary depending on the experimental conditions, particularly the ATP concentration.
| Inhibitor | Type of Inhibition | Ki (Inhibition Constant) | Typical Working Concentration | Key Considerations |
| H-89 | ATP-Competitive | ~48 nM | 1-10 µM | Can inhibit other kinases such as S6K1, MSK1, and ROCKII at similar concentrations. |
| KT5720 | ATP-Competitive | ~60 nM | 0.1-1 µM | Can also inhibit other kinases like PHK and PDK1. Its effectiveness is dependent on cellular ATP levels. |
| PKI (Peptide) | Non-Competitive | Potent, high affinity | Varies by preparation | Highly specific for PKA. Cell-permeable versions are available for live-cell experiments. |
Experimental Protocols
Radiometric this compound Phosphorylation Assay
This protocol is a standard method for measuring PKA activity using radiolabeled ATP.
Materials:
-
Purified PKA catalytic subunit or cell lysate
-
This compound peptide substrate (1 mM stock)
-
PKA-specific inhibitor (e.g., H-89, KT5720, or PKI)
-
5X Assay Dilution Buffer (e.g., 100mM MOPS, pH 7.2, 125mM β-glycerophosphate, 25mM EGTA, 5mM sodium orthovanadate, 5mM dithiothreitol)
-
Magnesium/ATP Cocktail (e.g., 75mM MgCl₂, 500µM ATP)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and fluid
Procedure:
-
Prepare a 1X Assay Dilution Buffer by diluting the 5X stock with sterile water.
-
Set up reaction tubes on ice. For a standard 50 µL reaction, add components in the following order:
-
28 µL Sterile Water
-
10 µL 5X Assay Dilution Buffer
-
1 µL this compound (final concentration 20 µM)
-
1 µL PKA inhibitor (at desired concentration) or vehicle control (e.g., DMSO)
-
5 µL PKA enzyme or cell lysate
-
-
Pre-incubate the reactions for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of the Magnesium/ATP cocktail containing [γ-³²P]ATP.
-
Incubate the reaction for 10-20 minutes at 30°C.
-
Stop the reaction by spotting 40 µL of the reaction mixture onto a labeled P81 phosphocellulose paper square.
-
Wash the P81 papers 3-4 times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Rinse the papers with acetone, let them dry, and measure the incorporated radioactivity using a scintillation counter.
Experimental Workflow and Troubleshooting Logic
Experimental Workflow Diagram
Caption: A typical workflow for a radiometric this compound phosphorylation assay.
Troubleshooting Decision Tree
References
- 1. Study of the Affinity between the Protein Kinase PKA and Peptide Substrates Derived from this compound Using Molecular Dynamics Simulations and MM/GBSA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (PKA) Peptide Substrate [worldwide.promega.com]
- 3. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]
- 4. H-89 - Wikipedia [en.wikipedia.org]
- 5. The many faces of H89: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of crude cell lysate components on Kemptide assay results
Welcome to the technical support center for the Kemptide assay. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and successfully performing this compound assays, particularly when working with crude cell lysates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. High Background Signal in "No Enzyme" Control Wells
-
Question: I'm observing a high signal in my negative control wells that do not contain the kinase source. What could be the cause?
-
Answer: High background signal can obscure the true assay signal and is a common issue.[1][2][3] Potential causes and troubleshooting steps are outlined below:
-
Reagent Contamination:
-
ATP Solution: The [γ-³²P]ATP may be contaminated or have undergone significant autolysis, releasing free [³²P]phosphate. Prepare fresh dilutions from a reliable stock.
-
Substrate Purity: Ensure the this compound substrate has not been contaminated with proteases or other kinases. Consider testing a new batch of the substrate.
-
Buffer Quality: Use high-purity water and freshly prepared buffers. Contaminants in the buffer can lead to non-specific signals.[3]
-
-
Assay Plate Issues:
-
Plate Contamination: Always use new, sealed plates for each experiment to prevent contamination from previous assays.[3]
-
Non-specific Binding: The this compound substrate or ATP may be binding non-specifically to the assay plate or filter paper. Ensure proper washing steps are followed.
-
-
Endogenous Kinase Activity in Lysate:
-
Even with a "no enzyme" control, if you are using a complex sample like a crude cell lysate, there may be other endogenous kinases that can phosphorylate this compound. It is crucial to include a control with a specific PKA inhibitor, such as PKI, to determine the PKA-specific activity.
-
-
2. Inconsistent Results or High Variability Between Replicates
-
Question: My replicate wells show high variability (%CV). What are the likely sources of this inconsistency?
-
Answer: High variability between replicates can make data interpretation unreliable. The following factors are common culprits:
-
Pipetting Technique:
-
Accuracy and Precision: Ensure that all pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting to improve accuracy.
-
Consistent Timing: Be as consistent as possible with the timing of reagent additions, especially the ATP which starts the reaction.
-
-
Inadequate Mixing:
-
Homogenization: Ensure that the reaction mixture in each well is thoroughly but gently mixed. Avoid introducing bubbles, which can interfere with optical readings in non-radioactive assays.
-
-
Temperature Fluctuations:
-
Incubation: Maintain a constant and uniform temperature during the incubation period. Use a water bath or incubator that provides stable temperature control.
-
-
3. Low Signal or No Kinase Activity Detected
-
Question: I am not detecting any significant kinase activity, or the signal is very low. What should I check?
-
Answer: Low or absent signal can be due to several factors related to the enzyme, substrate, or assay conditions.
-
Enzyme Activity:
-
Enzyme Degradation: Ensure the kinase has been stored correctly and has not undergone multiple freeze-thaw cycles. It's advisable to test a fresh aliquot of the kinase.
-
Insufficient Kinase Concentration: The concentration of PKA in your cell lysate may be too low. You may need to use a larger amount of lysate in the assay.
-
-
Substrate and Cofactor Concentrations:
-
Sub-optimal ATP Concentration: The ATP concentration is critical. The Kₘ of PKA for ATP is in the micromolar range. Ensure your final ATP concentration is appropriate.
-
Sub-optimal this compound Concentration: Similarly, the this compound concentration should be optimized. The Kₘ for this compound is also in the micromolar range.
-
-
Presence of Inhibitors in the Cell Lysate:
-
Detergents: Lysis buffers often contain detergents like Triton X-100 or NP-40 to solubilize proteins. While necessary for cell lysis, these detergents can inhibit kinase activity at certain concentrations. It may be necessary to dilute the lysate or use a dialysis/desalting column to reduce the detergent concentration.
-
Endogenous Inhibitors: Cell lysates contain numerous molecules that could potentially inhibit PKA activity.
-
-
4. Interference from Other Cellular Components
-
Question: How do I ensure that the activity I'm measuring is specifically from PKA and not from other kinases or enzymes in my crude cell lysate?
-
Answer: This is a critical consideration when working with complex biological samples.
-
Phosphatase Activity: Crude cell lysates contain phosphatases that can remove the phosphate group from the phosphorylated this compound, leading to an underestimation of kinase activity. It is essential to include a cocktail of phosphatase inhibitors in your lysis and reaction buffers.
-
Other Kinases: this compound is a highly specific substrate for PKA, but other kinases present in the lysate might still phosphorylate it to some extent. To account for this, always run a parallel reaction in the presence of a specific PKA inhibitor peptide (PKI). The difference in activity between the reactions with and without PKI represents the true PKA activity.
-
Proteases: Proteases in the cell lysate can degrade the this compound substrate or the PKA enzyme itself. The inclusion of a protease inhibitor cocktail in the lysis buffer is crucial.
-
Quantitative Data Summary
The following table summarizes the impact of various crude cell lysate components on the this compound assay. The effects can be concentration-dependent and may vary based on the specific experimental conditions.
| Interfering Component | Potential Impact on this compound Assay | Recommended Action |
| Endogenous ATP | Dilutes the specific activity of [γ-³²P]ATP, leading to an underestimation of kinase activity. | Use a sufficiently high concentration of exogenous ATP in the assay to swamp out the endogenous ATP. |
| Endogenous Phosphatases | Dephosphorylates the product (phospho-Kemptide), leading to lower signal. | Include a phosphatase inhibitor cocktail in the lysis and reaction buffers. |
| Other Kinases | Can phosphorylate this compound, leading to an overestimation of PKA activity. | Include a specific PKA inhibitor (e.g., PKI) in a control reaction to determine PKA-specific activity. |
| Proteases | Can degrade the PKA enzyme or the this compound substrate, leading to lower activity. | Add a protease inhibitor cocktail to the cell lysis buffer. |
| Detergents (e.g., Triton X-100, NP-40) | Can inhibit PKA activity, especially at higher concentrations. | Titrate the detergent concentration in the assay or reduce it by diluting the lysate or using a desalting column. |
| High Salt Concentrations | Can inhibit enzyme activity. | Dilute the lysate or perform a buffer exchange to reduce the salt concentration in the final assay. |
Experimental Protocols
Key Experiment: PKA Activity Assay using [γ-³²P]ATP and this compound with Crude Cell Lysate
This protocol is a standard method for measuring PKA activity in crude cell lysates using a radioactive isotope.
1. Preparation of Cell Lysate a. Wash cultured cells with ice-cold PBS. b. Lyse the cells in a lysis buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 1 mM EGTA) supplemented with protease and phosphatase inhibitor cocktails. c. Incubate on ice for 30 minutes. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant (crude cell lysate) and determine the protein concentration using a standard method (e.g., Bradford assay).
2. Kinase Reaction a. Prepare a master mix containing the following components (final concentrations may need optimization):
- 50 mM Tris-HCl, pH 7.5
- 10 mM MgCl₂
- 100 µM this compound
- 100 µM ATP (spiked with [γ-³²P]ATP to a specific activity of ~500 cpm/pmol)
- Phosphatase inhibitors b. For each reaction, set up the following tubes on ice:
- Total Activity: 20 µL master mix + 10 µL cell lysate
- PKA-specific Activity Control: 20 µL master mix + 10 µL cell lysate + PKA inhibitor (PKI, final concentration ~1 µM)
- Negative Control: 20 µL master mix + 10 µL lysis buffer (no lysate) c. Initiate the reaction by adding the cell lysate (or lysis buffer). d. Incubate the tubes at 30°C for 10-20 minutes. The incubation time should be within the linear range of the assay.
3. Stopping the Reaction and Spotting a. Stop the reaction by adding an equal volume of 75 mM phosphoric acid. b. Spot 25 µL of each reaction mixture onto P81 phosphocellulose paper squares.
4. Washing a. Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid. b. Perform a final wash with acetone to dry the papers.
5. Scintillation Counting a. Place the dried P81 papers into scintillation vials. b. Add scintillation fluid and count the radioactivity using a scintillation counter.
6. Data Analysis a. Calculate the picomoles of phosphate incorporated into this compound based on the specific activity of the ATP. b. PKA-specific activity is the total activity minus the activity in the presence of the PKA inhibitor.
Visualizations
Caption: Workflow for a radioactive this compound assay.
Caption: Simplified PKA signaling pathway.
Caption: Troubleshooting logic for this compound assays.
References
Linearity and sensitivity issues in Kemptide kinase assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding linearity and sensitivity issues encountered in Kemptide kinase assays.
Troubleshooting Guides
Issue 1: Non-linear reaction kinetics
Symptom: The reaction rate is not proportional to the enzyme concentration or time. This can manifest as a plateau in product formation over time.
Possible Causes & Solutions:
-
Substrate Depletion: If the reaction proceeds for too long or the enzyme concentration is too high, a significant portion of the substrate (this compound or ATP) may be consumed, leading to a decrease in the reaction rate.
-
Enzyme Instability: The kinase may lose activity over the course of the assay under the specific buffer, temperature, or pH conditions.
-
Solution: Perform a time-course experiment to determine the time frame during which the reaction is linear. If instability is suspected, consider adding stabilizing agents like BSA or glycerol to the reaction buffer, or optimizing the buffer composition and temperature.
-
-
Reagent Degradation: ATP is susceptible to hydrolysis, and repeated freeze-thaw cycles can degrade the enzyme.
-
Solution: Prepare fresh ATP solutions and aliquot enzyme stocks to minimize freeze-thaw cycles.
-
Experimental Protocol: Determining the Linear Range of the Kinase Reaction
-
Prepare a series of reactions: Use a fixed, non-limiting concentration of this compound and ATP. Vary the enzyme concentration across a range (e.g., 2-fold serial dilutions).[3]
-
Time Course: For each enzyme concentration, measure the product formation at several time points (e.g., 0, 5, 10, 15, 30, and 60 minutes).[4]
-
Plot the data: Plot product formation versus time for each enzyme concentration.
-
Identify the linear range: The optimal enzyme concentration and time will be within the range where the product formation is linear.
Issue 2: Low Signal or Poor Sensitivity
Symptom: The assay signal is weak, making it difficult to distinguish from the background noise.
Possible Causes & Solutions:
-
Suboptimal Reagent Concentrations: The concentrations of ATP, this compound, or the kinase itself may not be optimal for robust signal generation.
-
Solution: Systematically optimize the concentration of each reagent. Titrate the enzyme to find a concentration that gives a strong signal within the linear range. Determine the optimal this compound concentration, which for PKA is often around 30 µM. The ATP concentration should also be optimized; for many kinases, a concentration around the Km for ATP is a good starting point for inhibitor screening.
-
-
Inactive Enzyme: The kinase may have lost activity due to improper storage or handling.
-
Solution: Use a fresh aliquot of the enzyme or obtain a new batch. Always follow the manufacturer's storage and handling recommendations.
-
-
Assay Interference: Components in your sample or buffer (e.g., detergents, high salt concentrations) may be inhibiting the kinase or interfering with the detection method. Fluorescent compounds in a screening library can also interfere with fluorescence-based assays.
-
Solution: Run controls to test for interference. If using crude lysates, consider a purification step. For fluorescence-based assays, run a control without the kinase to identify interfering compounds.
-
Experimental Workflow for Optimizing Assay Components
Caption: Workflow for systematic optimization of kinase assay components.
Issue 3: High Background Signal
Symptom: The signal in the absence of the kinase (no-enzyme control) is excessively high, reducing the dynamic range of the assay.
Possible Causes & Solutions:
-
Non-enzymatic Substrate Phosphorylation: This is rare but can occur under certain conditions.
-
Solution: Ensure the purity of all reagents.
-
-
Contaminating Kinase Activity: If using cell lysates, other kinases present in the sample may phosphorylate this compound.
-
Solution: For PKA assays, include a specific inhibitor like PKI (Protein Kinase Inhibitor peptide) in control wells to determine the PKA-specific activity. If the background is still high, consider partially purifying your kinase of interest.
-
-
Detection Reagent Interference: In fluorescence or luminescence-based assays, some compounds can directly affect the signal output. For example, in luciferase-based ATP detection assays, some compounds can inhibit luciferase.
-
Solution: Run controls with the test compounds in the absence of the kinase reaction to identify any direct effects on the detection system.
-
-
Non-specific Binding: In assays that require a separation step, such as filter binding assays, the radiolabeled ATP or phosphorylated this compound may bind non-specifically to the filter.
-
Solution: Optimize the washing steps with appropriate buffers to reduce non-specific binding.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use in my assay?
The optimal concentration of the this compound substrate can vary depending on the specific kinase and assay conditions. For Protein Kinase A (PKA), a common concentration is around 30 µM. However, it is always best to perform a substrate titration to determine the optimal concentration for your specific experimental setup. This involves keeping the enzyme and ATP concentrations constant while varying the this compound concentration and measuring the initial reaction velocity.
Q2: How does the ATP concentration affect my results, especially for inhibitor screening?
The ATP concentration is a critical parameter, particularly when screening for ATP-competitive inhibitors.
-
Low ATP (at or below Km): Using an ATP concentration near its Michaelis-Menten constant (Km) increases the assay's sensitivity to ATP-competitive inhibitors, resulting in lower IC50 values. This is often preferred for primary screening to identify potential hits.
-
High ATP (physiological concentrations): At higher ATP concentrations (e.g., 1-10 mM), an inhibitor must compete with more ATP, leading to higher IC50 values. Testing at physiological ATP levels can provide a more biologically relevant measure of an inhibitor's potency.
Q3: My reaction is not linear. What is the first thing I should check?
The first step is to ensure you are measuring the initial velocity of the reaction, where less than 10-20% of the substrate has been consumed. The most common reason for non-linearity is either too much enzyme or too long of an incubation time, leading to substrate depletion. Try reducing the enzyme concentration or performing a time-course experiment to find a shorter incubation time where the reaction is still linear.
Q4: Can other kinases phosphorylate this compound?
Yes. While this compound is a well-known substrate for PKA, other kinases can also phosphorylate it, which can be a source of high background in assays using crude cell lysates. It is important to use specific inhibitors, such as PKI for PKA, to distinguish the activity of your kinase of interest from other kinases present in the sample.
Q5: What are the common detection methods for this compound kinase assays and their potential pitfalls?
-
Radiometric Assays: These traditional assays use [γ-32P]ATP and measure the incorporation of the radioactive phosphate into this compound. While sensitive, they involve handling radioactive materials.
-
Fluorescence-Based Assays: These include methods like fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), and assays using fluorescently labeled this compound. A major pitfall is interference from fluorescent compounds in screening libraries, which can lead to false positives or negatives.
-
Luminescence-Based Assays: These often measure the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®) or the amount of ADP produced (e.g., ADP-Glo™). They are highly sensitive but can be susceptible to inhibitors of the luciferase enzyme used in the detection step.
Data and Protocols
Table 1: Optimized Reaction Conditions for a PKA this compound Assay
| Parameter | Optimized Value | Reference |
| Kinase (PKA) | 130 mU per reaction | |
| This compound | 30 µM | |
| ATP | 10 µM | |
| Reaction Time | 15 minutes | |
| Temperature | Room Temperature |
Note: These values are a starting point and should be optimized for your specific assay conditions.
Table 2: Typical ATP Km and this compound Km Values for PKA
| Substrate | Apparent Km | Reference |
| ATP | ~7.4 - 46.4 µM | |
| This compound | ~13.8 - 16 µM |
Note: Km values can vary depending on the specific reaction conditions.
Signaling Pathway: PKA Activation
Protein Kinase A (PKA) is a key enzyme in many signaling pathways, often activated by G-protein coupled receptors (GPCRs) that increase intracellular cyclic AMP (cAMP) levels.
Caption: Simplified diagram of the PKA signaling pathway.
References
Validation & Comparative
A Comparative Guide to Kemptide and Malantide as PKA Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two commonly used synthetic peptide substrates for Protein Kinase A (PKA): Kemptide and Malantide. The information presented herein is supported by experimental data to aid researchers in selecting the appropriate substrate for their specific applications.
Introduction
Protein Kinase A (PKA), a key enzyme in cellular signaling, plays a crucial role in regulating a multitude of physiological processes. The study of PKA activity is fundamental to understanding these pathways and for the development of novel therapeutics. Synthetic peptides that mimic the phosphorylation sites of natural PKA substrates are invaluable tools for in vitro and in situ kinase assays. This compound and Malantide are two such synthetic peptides widely employed for their specificity as PKA substrates.
This compound is a heptapeptide derived from the phosphorylation site of porcine liver pyruvate kinase, while Malantide is a longer dodecapeptide. Both peptides contain the consensus recognition sequence for PKA, making them effective substrates for monitoring PKA activity.
Data Presentation: A Quantitative Comparison
While both this compound and Malantide are excellent substrates for PKA, their kinetic parameters can influence the choice for a particular experimental setup. Below is a summary of their key characteristics and reported kinetic constants.
| Feature | This compound | Malantide |
| Amino Acid Sequence | Leu-Arg-Arg-Ala-Ser-Leu-Gly[1] | Arg-Thr-Lys-Arg-Ser-Gly-Ser-Val-Tyr-Glu-Pro-Leu-Lys-Ile |
| Phosphorylation Site | Serine | Serine |
| Michaelis Constant (Km) | ~16 µM[2][3][4] (Some studies in intact cells suggest 3-4 µM[5]) | ~15 µM |
| Maximum Velocity (Vmax) | 2.8 µmol/min/mg (in one reported study) | Not directly reported in comparative studies |
| Catalytic Efficiency (kcat/Km) | Data not available for direct comparison | Data not available for direct comparison |
Note: The kinetic parameters, particularly Vmax, can vary depending on the specific experimental conditions, including the source and purity of the PKA enzyme, buffer composition, and temperature. The similar Km values for this compound and Malantide suggest they have a comparable affinity for the active site of PKA.
Experimental Protocols
A variety of assay formats can be used to measure PKA activity using either this compound or Malantide as a substrate. The choice of assay often depends on the required sensitivity, throughput, and available laboratory equipment. Below are detailed methodologies for three common PKA kinase assays.
Radioactive Kinase Assay (Filter Binding Method)
This traditional and highly sensitive method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate peptide.
Materials:
-
Purified PKA catalytic subunit
-
This compound or Malantide substrate peptide
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Phosphoric acid (75 mM)
-
P81 phosphocellulose paper
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the kinase reaction mixture containing the kinase buffer, the substrate peptide (this compound or Malantide), and the purified PKA enzyme.
-
Initiate the Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square. The acidic nature of the paper denatures the enzyme.
-
Washing: Wash the P81 paper squares multiple times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP. A final wash with acetone can facilitate drying.
-
Quantification: Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the PKA activity based on the amount of ³²P incorporated into the peptide over time.
Fluorescent Kinase Assay
This non-radioactive method utilizes a fluorescently labeled substrate or a detection system that generates a fluorescent signal upon phosphorylation.
Materials:
-
Purified PKA catalytic subunit
-
Fluorescently labeled this compound or Malantide (e.g., FITC-labeled) or a suitable fluorescent kinase assay kit
-
Kinase reaction buffer
-
ATP solution
-
Fluorescence plate reader
Procedure (Example using a fluorescent peptide):
-
Prepare the Reaction Mixture: In a microplate well, combine the kinase buffer, the fluorescently labeled substrate peptide, and the purified PKA enzyme.
-
Initiate the Reaction: Add ATP to start the phosphorylation reaction.
-
Incubation: Incubate the plate at 30°C for the desired time.
-
Detection: The phosphorylation of the peptide can be detected by various means depending on the assay principle. Some assays rely on a change in fluorescence polarization, while others might involve separating the phosphorylated and unphosphorylated peptides followed by fluorescence quantification.
-
Data Analysis: Measure the change in fluorescence signal and correlate it to the PKA activity.
Colorimetric (ELISA-based) Kinase Assay
This high-throughput method is based on the specific recognition of the phosphorylated substrate by an antibody.
Materials:
-
Purified PKA catalytic subunit
-
Biotinylated this compound or Malantide
-
Streptavidin-coated microplate
-
Kinase reaction buffer
-
ATP solution
-
Phospho-specific primary antibody (recognizes the phosphorylated substrate)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Substrate Immobilization: Add the biotinylated substrate peptide to the streptavidin-coated microplate wells and incubate to allow binding. Wash the wells to remove unbound peptide.
-
Kinase Reaction: Add the PKA enzyme and ATP to the wells to initiate the phosphorylation reaction. Incubate at 30°C.
-
Washing: Wash the wells to remove the enzyme and ATP.
-
Primary Antibody Incubation: Add the phospho-specific primary antibody to the wells and incubate. This antibody will bind only to the phosphorylated substrate.
-
Washing: Wash the wells to remove unbound primary antibody.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate.
-
Washing: Wash the wells to remove unbound secondary antibody.
-
Color Development: Add the TMB substrate. HRP will catalyze a color change.
-
Stop Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of phosphorylated substrate and thus to the PKA activity.
Visualizations
PKA Signaling Pathway
Caption: Simplified PKA signaling pathway.
Experimental Workflow for a PKA Kinase Assay
Caption: General workflow for an in vitro PKA kinase assay.
Conclusion
Both this compound and Malantide are highly specific and effective substrates for measuring PKA activity. Their similar Km values indicate a comparable affinity for the enzyme. The choice between these two peptides may depend on factors such as the specific assay format, desired signal-to-noise ratio, and cost. For most standard PKA assays, this compound's well-characterized nature and extensive use in the literature make it a reliable choice. Malantide, with its longer sequence, may offer different binding kinetics in specific contexts, though further comparative data on its Vmax and kcat would be beneficial for a more complete performance evaluation. The detailed experimental protocols provided in this guide offer a starting point for researchers to develop robust and reliable PKA activity assays tailored to their specific research needs.
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. Protocol for reading and imaging live-cell PKA activity using ExRai-AKAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. documents.thermofisher.cn [documents.thermofisher.cn]
- 5. A multiplexed homogeneous fluorescence-based assay for protein kinase activity in cell lysates | Springer Nature Experiments [experiments.springernature.com]
Validating Protein Kinase A Activity: A Comparative Guide to Using Kemptide and Specific Inhibitors
For researchers, scientists, and drug development professionals, accurately measuring the activity of Protein Kinase A (PKA) is crucial for understanding its role in various cellular processes. This guide provides a comprehensive comparison of validating PKA activity using the well-established substrate, Kemptide, in conjunction with specific inhibitors, H-89 and KT 5720. We will delve into the experimental protocols, present key quantitative data for comparison, and illustrate the underlying principles with clear diagrams.
The Role of this compound and Specific Inhibitors in PKA Activity Validation
Protein Kinase A is a key enzyme in the cAMP-dependent signaling pathway, regulating a multitude of cellular functions such as metabolism, gene expression, and memory formation.[1][2][3] Its activity is often studied using a specific and synthetic heptapeptide substrate known as this compound (Leu-Arg-Arg-Ala-Ser-Leu-Gly).[4][5] this compound is readily phosphorylated by PKA, making it an excellent tool for in vitro kinase assays.
To ensure that the observed kinase activity is specifically from PKA, researchers employ small molecule inhibitors. This guide focuses on two commonly used ATP-competitive inhibitors: H-89 and KT 5720. By comparing the kinase activity in the presence and absence of these inhibitors, one can validate that the measured phosphorylation of this compound is indeed mediated by PKA.
Comparative Analysis of PKA Inhibitors
Both H-89 and KT 5720 are potent, cell-permeable, and ATP-competitive inhibitors of PKA. They function by binding to the ATP-binding pocket of the PKA catalytic subunit, thereby preventing the transfer of phosphate to its substrates. While both are widely used, they exhibit differences in their potency and specificity, which are important considerations for experimental design.
| Inhibitor | Target | IC50 / Ki | Mechanism of Action | Key Considerations |
| H-89 | PKA | IC50: 48 nM, Ki: 48 nM | ATP-competitive | Potent and selective for PKA over other kinases like PKG and PKC. However, it can inhibit other kinases at higher concentrations, such as S6K1, MSK1, and ROCKII. |
| KT 5720 | PKA | Ki: 60 nM | ATP-competitive | A potent PKA inhibitor, but it is known to be less specific than H-89, also inhibiting other kinases like PKB, MESK, and GSK-3β. Its IC50 can vary depending on the ATP concentration. |
Experimental Protocol: PKA Activity Assay Using this compound
This protocol outlines a standard in vitro PKA activity assay using this compound as a substrate, incorporating the use of inhibitors for validation. This method is based on the transfer of the γ-phosphate from [γ-³²P]ATP to this compound by PKA.
Materials:
-
Purified PKA enzyme or cell lysate containing PKA
-
This compound peptide substrate
-
[γ-³²P]ATP
-
PKA specific inhibitors (H-89 or KT 5720)
-
Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)
-
Stop solution (e.g., 40% Trichloroacetic acid (TCA))
-
P81 phosphocellulose paper
-
Scintillation counter and fluid
Procedure:
-
Reaction Setup: In separate microcentrifuge tubes, prepare the following reaction mixtures on ice:
-
Control (Total PKA activity): Kinase reaction buffer, this compound, and purified PKA/cell lysate.
-
Inhibitor Sample: Kinase reaction buffer, this compound, purified PKA/cell lysate, and a specific PKA inhibitor (e.g., H-89 or KT 5720 at a concentration several-fold higher than its IC50).
-
Negative Control (No enzyme): Kinase reaction buffer and this compound.
-
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP to each tube.
-
Incubation: Incubate the reactions at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reactions by adding the stop solution.
-
Separation: Spot a portion of each reaction mixture onto P81 phosphocellulose paper. Wash the papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed P81 papers into scintillation vials with scintillation fluid and measure the amount of incorporated ³²P using a scintillation counter.
-
Data Analysis: Calculate the specific PKA activity by subtracting the counts from the negative control from the total activity control. The activity in the inhibitor sample should be significantly lower, confirming that the measured activity is PKA-dependent.
Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate the PKA signaling pathway, the experimental workflow for its validation, and the logical framework behind using specific inhibitors.
Caption: The cAMP/PKA signaling pathway.
Caption: Experimental workflow for a PKA activity assay.
Caption: Logic of using inhibitors for validation.
Conclusion
The validation of PKA activity using this compound as a substrate and specific inhibitors like H-89 and KT 5720 is a robust and reliable method. While both inhibitors are effective, researchers should consider their respective specificities when designing experiments and interpreting results. The provided experimental protocol and illustrative diagrams offer a solid foundation for researchers to accurately measure and validate PKA activity in their studies, contributing to a deeper understanding of its critical role in cellular signaling.
References
Kemptide Substrate: A Comparative Guide to Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Kemptide, a synthetic heptapeptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly), is a widely recognized and highly specific substrate for cAMP-dependent Protein Kinase A (PKA).[1][2][3][4] Its sequence is derived from the phosphorylation site of porcine liver pyruvate kinase.[3] Due to its high affinity and specificity for PKA, this compound is extensively used in kinase assays to measure PKA activity. However, understanding the potential for cross-reactivity with other kinases is crucial for the accurate interpretation of experimental results, especially when working with complex biological samples such as cell lysates. This guide provides a comparative overview of the cross-reactivity of other kinases with the this compound substrate, supported by available experimental data and detailed assay protocols.
Kinase Specificity Profile of this compound
This compound is considered a gold-standard substrate for PKA due to a low Michaelis-Menten constant (K_m) and high turnover rate (V_max) for this enzyme. The consensus recognition motif for PKA is Arg-Arg-X-Ser/Thr, which is present in the this compound sequence. While primarily a substrate for PKA, some level of phosphorylation by other kinases, particularly those within the AGC kinase family (to which PKA belongs), has been anecdotally reported, though detailed comparative studies with purified enzymes are limited.
Data Summary: Kinase Activity on this compound Substrate
| Kinase | Family | Relative Activity on this compound | Kinetic Constants (K_m, V_max) | Notes |
| Protein Kinase A (PKA) | AGC | High | K_m: ~3-16 µM | This compound is the preferred and highly specific substrate for PKA. |
| Protein Kinase G (PKG) | AGC | Low to Moderate | Not widely reported for this compound. | PKG can phosphorylate this compound, but with lower efficiency compared to PKA. The specificity is context-dependent. |
| Protein Kinase C (PKC) | AGC | Very Low / Negligible | Not reported to be a significant substrate. | While part of the same kinase family as PKA, PKC has a different consensus sequence and is not known to efficiently phosphorylate this compound. |
| Akt/PKB | AGC | Very Low / Negligible | Not reported to be a significant substrate. | Akt/PKB is not known to utilize this compound as a substrate. |
| MAP Kinases (e.g., ERK) | CMGC | Very Low / Negligible | Not reported to be a significant substrate. | MAP kinases have distinct substrate specificities and are not expected to phosphorylate the PKA-specific this compound sequence. |
| CaMKII | CAMK | Very Low / Negligible | Not reported to be a significant substrate. | Calcium/calmodulin-dependent protein kinase II has a different substrate recognition motif and is not known to phosphorylate this compound. |
| S6 Kinase | AGC | Low (in lysates) | Not determined with purified enzyme. | In crude cell lysates, some this compound phosphorylation not inhibited by PKA inhibitors has been attributed to other kinases, potentially including S6 kinase. |
Note: The data presented is based on available literature. The absence of reported activity for a particular kinase does not definitively exclude the possibility of any interaction under specific experimental conditions.
Signaling Pathway Context
Caption: General kinase signaling pathway illustrating the high specificity of PKA for the this compound substrate compared to other kinases.
Experimental Protocols
To assess the cross-reactivity of various kinases with the this compound substrate, two common in vitro kinase assay methods are detailed below. These protocols can be adapted to test a panel of purified kinases.
Radioactive [γ-³²P] ATP Filter Binding Assay
This is a traditional and highly sensitive method for measuring kinase activity.
Materials:
-
Purified kinases (PKA as a positive control, and other kinases to be tested)
-
This compound substrate solution (e.g., 1 mM in water)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P] ATP (specific activity ~3000 Ci/mmol)
-
Unlabeled ATP solution (e.g., 10 mM)
-
P81 phosphocellulose filter paper
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare Kinase Reaction Mix: For each kinase to be tested, prepare a reaction mix on ice. For a 25 µL final reaction volume:
-
5 µL of 5x Kinase Reaction Buffer
-
2.5 µL of 1 mM this compound
-
X µL of purified kinase (amount to be optimized for each kinase)
-
Y µL of sterile water to bring the volume to 20 µL.
-
-
Initiate Reaction: Add 5 µL of ATP mix (containing unlabeled ATP and [γ-³²P] ATP at the desired final concentration, e.g., 100 µM) to each reaction tube.
-
Incubation: Incubate the reactions at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Spot: Stop the reaction by spotting 20 µL of the reaction mixture onto a labeled P81 phosphocellulose filter paper square.
-
Washing:
-
Wash the filter papers three times for 5-10 minutes each in a beaker containing 0.75% phosphoric acid with gentle stirring. This removes unincorporated [γ-³²P] ATP.
-
Perform a final wash with acetone for 2 minutes to dry the filters.
-
-
Quantification:
-
Place the dried filter papers into scintillation vials.
-
Add scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Analysis: Compare the CPM values obtained for each kinase. PKA will serve as the positive control for high this compound phosphorylation.
ADP-Glo™ Kinase Assay (Non-Radioactive)
This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.
Materials:
-
Purified kinases
-
This compound substrate solution
-
Kinase reaction buffer
-
ATP solution
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Set up Kinase Reaction: In a well of a white plate, set up the kinase reaction. For a 5 µL final reaction volume:
-
1 µL of 5x Kinase Reaction Buffer
-
1 µL of this compound solution
-
1 µL of ATP solution
-
1 µL of purified kinase
-
1 µL of sterile water.
-
-
Incubation: Incubate the plate at the desired temperature (e.g., 30°C) for the optimized reaction time (e.g., 60 minutes).
-
Terminate Kinase Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Convert ADP to ATP and Detect Luminescence: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
Measure Luminescence: Read the luminescence using a plate-reading luminometer.
-
Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Compare the relative light units (RLU) for each kinase tested.
Caption: A generalized workflow for assessing kinase cross-reactivity with the this compound substrate using either a radioactive or luminescence-based assay.
Conclusion
This compound remains an exceptionally specific substrate for Protein Kinase A. While the potential for phosphorylation by other kinases exists, particularly within the AGC family, the available evidence suggests that this cross-reactivity is minimal with purified enzymes under standard assay conditions. For experiments involving complex biological mixtures, it is recommended to use specific PKA inhibitors to confirm that the observed this compound phosphorylation is indeed attributable to PKA activity. The detailed protocols provided in this guide offer a robust framework for researchers to perform their own kinase specificity profiling of the this compound substrate.
References
- 1. Study of the Affinity between the Protein Kinase PKA and Peptide Substrates Derived from this compound Using Molecular Dynamics Simulations and MM/GBSA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. genscript.com [genscript.com]
- 4. This compound (PKA) Peptide Substrate [promega.co.uk]
A Comparative Study of Radioactive Versus Fluorescent Kemptide Assays: A Guide for Researchers
For researchers and drug development professionals selecting a protein kinase A (PKA) activity assay, the choice between traditional radioactive methods and modern fluorescent alternatives is a critical one. This guide provides a detailed comparison of these two approaches, offering insights into their underlying principles, experimental protocols, and performance characteristics to inform the selection of the most suitable assay for specific research needs.
The phosphorylation of the synthetic peptide Kemptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly) is a widely used method for measuring the activity of cAMP-dependent protein kinase (PKA). Historically, this has been accomplished using a radioactive assay that tracks the incorporation of a radiolabeled phosphate group from ATP onto the this compound substrate. While considered the "gold standard" for its direct measurement and high sensitivity, the radioactive assay presents significant safety, regulatory, and disposal challenges.[1][2] In recent years, a variety of fluorescent this compound assays have emerged as safer and often more high-throughput-friendly alternatives.
This guide will delve into a direct comparison of these two methodologies, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the decision-making process.
Performance Comparison: Radioactive vs. Fluorescent this compound Assays
The choice of a this compound assay often depends on a balance of factors including sensitivity, throughput, cost, and safety. The following table summarizes the key performance characteristics of radioactive and fluorescent this compound assays based on available data.
| Feature | Radioactive this compound Assay | Fluorescent this compound Assay |
| Principle | Measures the incorporation of [γ-³²P] from radiolabeled ATP into this compound.[2] | Measures a change in a fluorescent property (e.g., intensity, polarization, FRET) upon this compound phosphorylation.[3][4] |
| Sensitivity | High, considered the "gold standard". | Can be comparable to radioactive assays, depending on the specific method. |
| Throughput | Lower, less amenable to high-throughput screening (HTS). | High, well-suited for HTS formats (e.g., 384- and 1536-well plates). |
| Assay Time | Longer, involves multiple washing and scintillation counting steps. | Faster, often a "mix-and-read" format. |
| Cost | Can be high due to radioactive isotope purchase, waste disposal, and specialized equipment. | Can be more cost-effective, especially for HTS, though specialized reagents may be required. |
| Safety | Significant safety concerns due to handling and disposal of radioactive materials. | Significantly safer, with no radioactive waste. |
| Data Quality | Direct measurement of phosphorylation, leading to high-quality, reproducible data. | Indirect measurement, potential for interference from fluorescent compounds. |
| Versatility | Universally applicable to any kinase and substrate. | Specific fluorescent probes or antibodies may be required for different kinases. |
Signaling Pathway of PKA Activation
The following diagram illustrates the canonical signaling pathway leading to the activation of Protein Kinase A (PKA) and the subsequent phosphorylation of its substrate, this compound.
Caption: PKA activation by an extracellular signal, leading to the phosphorylation of this compound.
Experimental Protocols
Below are detailed, representative protocols for performing both a radioactive and a fluorescent this compound assay for measuring PKA activity.
Radioactive this compound Assay Protocol ([γ-³²P]ATP Filter Binding Assay)
This protocol is based on the principle of measuring the incorporation of radioactively labeled phosphate from [γ-³²P]ATP into the this compound substrate. The phosphorylated this compound is then separated from the unincorporated [γ-³²P]ATP by binding to a phosphocellulose filter paper, and the radioactivity is quantified using a scintillation counter.
Materials:
-
PKA enzyme
-
This compound substrate
-
[γ-³²P]ATP
-
Assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
ATP solution
-
P81 phosphocellulose filter paper
-
75mM Phosphoric acid wash solution
-
Scintillation vials
-
Scintillation fluid
-
Microcentrifuge tubes
-
Pipettes and tips
-
Incubator
-
Scintillation counter
Procedure:
-
Prepare the Kinase Reaction Mix: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, PKA enzyme, and this compound substrate.
-
Initiate the Reaction: Start the phosphorylation reaction by adding a mixture of non-radioactive ATP and [γ-³²P]ATP to the reaction tube.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the assay.
-
Stop the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose filter paper.
-
Washing: Wash the filter papers multiple times with 75mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Scintillation Counting: Place the dried filter paper into a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the PKA activity based on the amount of ³²P incorporated into the this compound substrate over time.
Fluorescent this compound Assay Protocol (Mobility-Shift Assay)
This protocol describes a non-radioactive method that utilizes a fluorescently labeled this compound substrate. The phosphorylation of the fluorescent this compound results in a change in its net charge, allowing for its separation from the unphosphorylated substrate by agarose gel electrophoresis. The amount of phosphorylated product is then quantified by measuring the fluorescence intensity of the corresponding band.
Materials:
-
PKA enzyme
-
Fluorescently labeled this compound (e.g., this compound-FITC)
-
Assay buffer (e.g., 1 M Tris-HCl pH 7.4; 50 mM MgCl₂)
-
ATP solution
-
Agarose gel
-
Electrophoresis running buffer
-
Microcentrifuge tubes
-
Pipettes and tips
-
Incubator
-
Gel electrophoresis apparatus
-
Fluorescence gel imager
Procedure:
-
Prepare the Kinase Reaction Mix: In a microcentrifuge tube, combine the assay buffer, PKA enzyme, and fluorescently labeled this compound.
-
Initiate the Reaction: Start the reaction by adding ATP to the mixture.
-
Incubation: Incubate the reaction at 30°C for a specified time.
-
Stop the Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA) or by heat inactivation.
-
Electrophoresis: Load the reaction samples onto an agarose gel and perform electrophoresis to separate the phosphorylated and unphosphorylated fluorescent this compound.
-
Fluorescence Imaging: Visualize and quantify the fluorescent bands using a gel imager.
-
Data Analysis: Determine the PKA activity by calculating the ratio of the fluorescence intensity of the phosphorylated this compound band to the total fluorescence intensity.
Experimental Workflows
The following diagrams illustrate the key steps in both the radioactive and fluorescent this compound assay workflows.
Radioactive this compound Assay Workflow
Caption: Workflow for a radioactive this compound assay.
Fluorescent this compound Assay Workflow
Caption: Workflow for a fluorescent this compound assay.
Conclusion
The choice between a radioactive and a fluorescent this compound assay is multifaceted. Radioactive assays, while highly sensitive and direct, come with significant safety and logistical burdens. Fluorescent assays offer a compelling alternative, providing a safer, faster, and more high-throughput-friendly approach, with some methods demonstrating sensitivity comparable to their radioactive counterparts. For large-scale screening efforts, such as in drug discovery, the advantages of fluorescent assays are particularly pronounced. However, for fundamental research requiring the utmost sensitivity and a direct measure of phosphorylation, the traditional radioactive assay may still be the preferred method. By carefully considering the specific requirements of their research, scientists can select the this compound assay that best aligns with their experimental goals, resources, and safety protocols.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Kinetic Comparison of Protein Kinase A Substrates, Featuring Kemptide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic performance of various peptide substrates for Protein Kinase A (PKA), with a special focus on the widely used substrate, Kemptide. The information presented herein is supported by experimental data to assist researchers in selecting the most appropriate substrate for their PKA activity assays and inhibitor screening campaigns.
Introduction to PKA and its Substrates
cAMP-dependent Protein Kinase (PKA) is a key enzyme in cellular signaling, regulating a multitude of processes including metabolism, gene transcription, and cell cycle progression.[1][2][3][4] The activity of PKA is critically dependent on its interaction with specific substrate proteins and peptides. The consensus recognition sequence for PKA is generally considered to be Arg-Arg-X-Ser/Thr-Hyd, where 'X' is any amino acid and 'Hyd' is a hydrophobic residue. However, variations in this sequence can significantly impact the kinetics of phosphorylation.
This compound (Leu-Arg-Arg-Ala-Ser-Leu-Gly) is a synthetic heptapeptide derived from porcine liver pyruvate kinase and serves as a classic and highly specific substrate for PKA.[5] Its favorable kinetic properties have made it a staple in PKA research for decades. This guide will compare the kinetic parameters of this compound with other notable PKA substrates.
Comparative Kinetic Data of PKA Substrates
The efficiency of a PKA substrate is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the enzyme's affinity for the substrate. kcat, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
Below is a summary of the kinetic constants for several common PKA peptide substrates.
| Substrate | Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |
| S-Kemptide | L-R-R-A-S-L-G | 10 - 20 | 20 - 30 | 1.0 - 3.0 |
| T-Kemptide | L-R-R-A-T-L-G | >300 | ~5 | <0.02 |
| Malantide | - | - | - | - |
| CREBtide | K-R-R-E-I-L-S-R-R-P-S-Y-R | - | - | - |
| Histone H1 Peptide | - | - | - | - |
Data for Malantide, CREBtide, and Histone H1 Peptide are not consistently reported in a directly comparable format in the initial search results. The table highlights the significant preference of PKA for serine over threonine-containing substrates, as evidenced by the greater than 100-fold higher catalytic efficiency for S-Kemptide compared to T-Kemptide.
PKA Signaling Pathway
The activation of PKA is a critical step in a major signal transduction cascade. The pathway is initiated by the binding of an extracellular ligand (e.g., a hormone) to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). cAMP then binds to the regulatory subunits of the PKA holoenzyme, causing the release and activation of the catalytic subunits, which can then phosphorylate downstream target proteins.
Caption: The canonical PKA signaling pathway.
Experimental Protocols
Accurate determination of PKA activity is crucial for studying its regulation and for the development of targeted therapeutics. Below are detailed methodologies for two common PKA activity assays.
Radiometric [γ-³²P]ATP Filter Binding Assay
This is considered the gold-standard method for its high sensitivity and direct measurement of phosphate incorporation.
Materials:
-
PKA catalytic subunit
-
Peptide substrate (e.g., this compound)
-
[γ-³²P]ATP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PKA enzyme, and the peptide substrate at various concentrations.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper disc.
-
Wash the P81 paper discs extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone to dry the paper.
-
Place the dried P81 paper in a scintillation vial with scintillation fluid.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the amount of phosphate incorporated into the peptide substrate to determine the enzyme activity.
Caption: Workflow for a radiometric PKA filter binding assay.
Non-Radioactive ELISA-Based Assay
This method offers a safer and more convenient alternative to the radiometric assay, suitable for high-throughput screening.
Materials:
-
PKA catalytic subunit
-
Biotinylated peptide substrate (e.g., Biotin-Kemptide)
-
Streptavidin-coated microplate
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Phospho-specific primary antibody (recognizes the phosphorylated substrate)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coat a streptavidin-coated microplate with the biotinylated peptide substrate.
-
Wash the plate to remove unbound substrate.
-
Add the PKA enzyme and any potential inhibitors to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time.
-
Stop the reaction and wash the plate to remove the enzyme and ATP.
-
Add the phospho-specific primary antibody and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
Incubate and wash the plate again.
-
Add the TMB substrate and allow color to develop.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the PKA activity.
Caption: Workflow for a non-radioactive, ELISA-based PKA assay.
Conclusion
The selection of a PKA substrate is a critical decision in experimental design. This compound remains a robust and highly specific substrate for PKA, exhibiting favorable kinetics, particularly in its serine-containing form (S-Kemptide). For researchers requiring high sensitivity and direct measurement of phosphorylation, the radiometric filter binding assay is the method of choice. For high-throughput applications where safety and convenience are priorities, the non-radioactive ELISA-based assay provides a reliable alternative. Understanding the kinetic differences between various substrates and the nuances of different assay methodologies will empower researchers to generate high-quality, reproducible data in their studies of PKA-mediated signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Signal transduction - PKA signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 4. openaccesspub.org [openaccesspub.org]
- 5. Molecular Basis for Ser/Thr Specificity in PKA Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Confirming PKA-Specific Phosphorylation Using Kemptide: A Comparative Guide
For researchers, scientists, and drug development professionals, discerning the specific kinase responsible for a phosphorylation event is paramount. This guide provides a comprehensive comparison of methods to confirm that an observed phosphorylation is mediated by Protein Kinase A (PKA), with a focus on the use of its well-characterized substrate, Kemptide.
This compound, a synthetic peptide with the sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly, mimics the optimal phosphorylation consensus motif for PKA (Arg-Arg-X-Ser/Thr) and serves as a highly specific and efficient substrate.[1][2] Its use in in vitro kinase assays allows for the direct measurement of PKA activity and provides a crucial tool for validating PKA-specific phosphorylation of a protein of interest. This guide will detail experimental protocols, present comparative data for key reagents, and outline alternative approaches to ensure the rigorous validation of PKA-dependent signaling events.
The PKA Signaling Pathway: A Brief Overview
Protein Kinase A is a key downstream effector of G-protein coupled receptors (GPCRs) that signal through the second messenger cyclic AMP (cAMP). In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the release and activation of the catalytic subunits. These active subunits can then phosphorylate a multitude of downstream protein substrates on serine or threonine residues, regulating a wide array of cellular processes.
Experimental Confirmation of PKA-Specific Phosphorylation
To confirm that a protein of interest is a direct substrate of PKA, a multi-pronged approach is recommended. This typically involves an in vitro kinase assay with purified components, coupled with the use of specific inhibitors.
Experimental Workflow
The general workflow involves incubating the purified protein of interest with the catalytic subunit of PKA in the presence of ATP. The phosphorylation of the target protein is then assessed, often by autoradiography if using radiolabeled ATP, or by Western blotting with a phospho-specific antibody. Parallel reactions using this compound as a positive control and the inclusion of specific PKA inhibitors are crucial for validating the specificity of the observed phosphorylation.
Key Experimental Protocols
1. Radioactive In Vitro PKA Kinase Assay using [γ-³²P]ATP
This classic method offers high sensitivity for detecting phosphorylation.
-
Reagents:
-
Purified catalytic subunit of PKA
-
Purified protein of interest
-
This compound (positive control)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
[γ-³²P]ATP
-
PKA Inhibitor (e.g., H-89 or PKI)
-
5X SDS-PAGE loading buffer
-
-
Protocol:
-
Set up the following reactions in microcentrifuge tubes on ice:
-
Test Reaction: Kinase buffer, purified protein of interest, PKA, and [γ-³²P]ATP.
-
Positive Control: Kinase buffer, this compound, PKA, and [γ-³²P]ATP.
-
Negative Control (No Enzyme): Kinase buffer, purified protein of interest, and [γ-³²P]ATP.
-
Inhibitor Control: Kinase buffer, purified protein of interest, PKA, PKA inhibitor, and [γ-³²P]ATP.
-
-
Initiate the reactions by adding [γ-³²P]ATP and incubate at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reactions by adding 5X SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to an autoradiography film or a phosphorimager screen.
-
Analyze the incorporation of ³²P into the protein of interest and this compound. A significant reduction in phosphorylation in the presence of a PKA inhibitor confirms specificity.[3]
-
2. Non-Radioactive In Vitro PKA Kinase Assay
This approach avoids the use of radioisotopes and can be adapted for higher throughput.
-
Fluorescent this compound-Based Assay: This method utilizes a fluorescently labeled this compound (e.g., this compound-FITC).[4] Phosphorylation of the fluorescent this compound alters its charge, allowing for separation from the non-phosphorylated form by agarose gel electrophoresis.[2] The extent of phosphorylation is quantified by fluorescence densitometry. The same principle can be applied to a fluorescently labeled protein of interest.
-
Antibody-Based Detection (Western Blot):
-
Reagents:
-
Same as the radioactive assay, but using non-radioactive ("cold") ATP.
-
Phospho-specific antibody that recognizes the PKA phosphorylation motif (e.g., anti-phospho-PKA substrate (RRXS/T)).
-
Secondary antibody conjugated to HRP or a fluorescent dye.
-
Chemiluminescent or fluorescent detection reagents.
-
-
Protocol:
-
Perform the kinase reaction as described for the radioactive assay, but with cold ATP.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the phospho-specific primary antibody.
-
Wash and incubate with the appropriate secondary antibody.
-
Detect the signal using a suitable imaging system. A strong signal for the protein of interest and this compound that is diminished by a PKA inhibitor indicates PKA-specific phosphorylation.
-
-
Comparing Tools for Specificity: this compound and PKA Inhibitors
The specificity of this compound as a PKA substrate is well-established. Its kinetic parameters demonstrate a high affinity and turnover rate by PKA.
| Substrate | Kinase | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) | Reference(s) |
| This compound | PKA | 2 - 16 | 20.2 | |
| This compound Derivative (LARASLG) | PKA | 4900 | 8.7 | |
| This compound Derivative (LRAASLG) | PKA | 6300 | 5.3 |
Table 1: Kinetic Parameters of this compound and its Derivatives for PKA. The significantly higher Kₘ and lower Vₘₐₓ for this compound derivatives where the critical arginine residues are replaced with alanine highlight the specificity of the PKA recognition motif.
To further solidify the evidence for PKA-specific phosphorylation, the use of selective inhibitors is essential. While H-89 has been widely used, it is now known to have off-target effects on other kinases. The Protein Kinase Inhibitor peptide (PKI) is a more specific and potent inhibitor of PKA.
| Inhibitor | Target Kinase | IC₅₀ / Kᵢ | Reference(s) |
| H-89 | PKA | 48 nM (Kᵢ) | |
| ROCK2 | 270 nM (IC₅₀) | ||
| S6K1 | 80 nM (IC₅₀) | ||
| MSK1 | 120 nM (IC₅₀) | ||
| PKI (6-22 amide) | PKA | ~2-5 nM (Kᵢ) | |
| PKG | High concentrations may inhibit |
Table 2: Comparative Inhibitor Specificity. PKI exhibits significantly higher potency and specificity for PKA compared to H-89, making it the preferred inhibitor for confirming PKA-specific phosphorylation.
Alternative and Complementary Approaches
While in vitro assays with this compound and specific inhibitors are powerful tools, additional methods can provide further in vivo evidence for PKA-mediated phosphorylation.
-
In-Cell Kinase Assays: Following stimulation of cells with agents that increase intracellular cAMP (e.g., forskolin), cell lysates can be prepared and PKA activity measured using a this compound-based assay. A corresponding increase in the phosphorylation of the protein of interest can be assessed by Western blot.
-
Phospho-Specific Antibodies for the Protein of Interest: If a reliable antibody that specifically recognizes the phosphorylated form of your protein of interest at the putative PKA site is available, this can be a powerful tool for in-cell and in vivo studies.
-
Mass Spectrometry: Phosphoproteomic analysis of cells treated with or without PKA activators and inhibitors can identify changes in the phosphorylation status of your protein of interest in a more global and unbiased manner.
-
Knockdown or Knockout of PKA Subunits: Using siRNA or CRISPR/Cas9 to reduce or eliminate the expression of PKA catalytic subunits can directly test the requirement of PKA for the phosphorylation of the target protein in a cellular context.
Conclusion
Confirming that an observed phosphorylation event is PKA-specific requires a rigorous and multi-faceted experimental approach. The use of this compound as a specific substrate in in vitro kinase assays provides a robust method for directly assessing PKA activity and its ability to phosphorylate a protein of interest. When combined with the use of highly specific inhibitors like PKI, these assays offer strong evidence for a direct kinase-substrate relationship. For in-depth validation, these in vitro findings should be complemented with in-cell or in vivo studies using techniques such as phospho-specific antibodies, mass spectrometry, or genetic manipulation of PKA expression. By employing the strategies outlined in this guide, researchers can confidently establish the role of PKA in their specific signaling pathways.
References
Bridging the Gap: Correlating In Vitro Kemptide Assay Results with Live-Cell PKA Activity
A Comparative Guide for Researchers and Drug Development Professionals
Understanding the activity of Protein Kinase A (PKA) is crucial for researchers in various fields, from fundamental cell biology to drug discovery. While the traditional Kemptide assay has been a stalwart for quantifying PKA activity in vitro, the advent of genetically encoded biosensors has enabled the visualization of PKA dynamics within the complex environment of a living cell. This guide provides an objective comparison of these two methodologies, offering insights into how data from each can be interpreted and correlated to gain a more comprehensive understanding of PKA signaling.
At a Glance: Comparing PKA Activity Assays
| Feature | This compound Assay | In-Cell FRET-Based Reporters (e.g., AKARs) |
| Principle | Measures the in vitro phosphorylation of a synthetic peptide substrate (this compound) by PKA in cell lysates or purified enzyme preparations. | Genetically encoded biosensors that exhibit a change in Förster Resonance Energy Transfer (FRET) upon phosphorylation by PKA in living cells. |
| Measurement Type | Endpoint or kinetic measurement of PKA catalytic activity. | Real-time, dynamic measurement of PKA activity in single cells. |
| Sample Type | Cell lysates, tissue homogenates, purified PKA. | Live cells or organisms. |
| Throughput | Can be adapted for high-throughput screening in plate-based formats. | Lower throughput for imaging, but plate-reader based applications are emerging.[1][2] |
| Spatial Resolution | No spatial resolution; measures the average activity of the entire cell population in the lysate. | Subcellular resolution, allowing for the study of PKA activity in specific compartments.[3] |
| Temporal Resolution | Limited temporal resolution; provides a snapshot of activity at the time of lysis. | High temporal resolution, enabling the tracking of rapid changes in PKA activity. |
| Quantification | Quantitative; can determine specific activity (e.g., pmol/min/mg). | Ratiometric and semi-quantitative; measures relative changes in PKA activity. |
| Advantages | Highly sensitive, quantitative, well-established, and suitable for inhibitor screening.[4][5] | Provides spatiotemporal information, non-invasive, and reflects PKA activity in its native cellular context. |
| Disadvantages | Destructive to cells, loses information about subcellular localization and dynamics, and may not fully reflect in-cell activity due to dilution and loss of regulatory factors upon lysis. | Overexpression of the reporter may perturb normal cellular processes, and the dynamic range can be limited. |
The PKA Signaling Pathway
The cAMP-dependent protein kinase A (PKA) is a key enzyme in cellular signaling, responding to changes in intracellular cyclic AMP (cAMP) levels. Its activation triggers a cascade of phosphorylation events that regulate a multitude of cellular processes.
Experimental Methodologies
This compound Assay: A Quantitative Snapshot
The this compound assay is a robust biochemical method to measure the catalytic activity of PKA. It relies on the ability of PKA to phosphorylate a specific, synthetic peptide substrate called this compound (Leu-Arg-Arg-Ala-Ser-Leu-Gly). The rate of phosphorylation is then quantified, typically through the incorporation of radioactive ³²P from ATP or by using fluorescently labeled this compound.
Experimental Protocol: Fluorescent this compound Assay
-
Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the in vivo phosphorylation state of PKA.
-
Reaction Setup: The cell lysate is incubated with a reaction mixture containing a fluorescently labeled this compound substrate, ATP, and Mg²⁺ in a suitable kinase buffer.
-
Kinase Reaction: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination: The reaction is stopped, often by the addition of a solution that denatures the kinase.
-
Separation and Detection: The phosphorylated and unphosphorylated fluorescent this compound are separated, for example, by gel electrophoresis or HPLC. The amount of phosphorylated product is quantified by measuring fluorescence intensity.
In-Cell FRET Reporters: Visualizing PKA in Action
Genetically encoded FRET-based reporters, such as the A-Kinase Activity Reporter (AKAR) family, allow for the real-time visualization of PKA activity in living cells. These reporters consist of a FRET pair of fluorescent proteins (e.g., CFP and YFP) linked by a PKA substrate peptide and a phospho-amino acid binding domain. Phosphorylation of the substrate by PKA induces a conformational change that alters the FRET efficiency, leading to a measurable change in the ratio of acceptor to donor fluorescence.
Experimental Protocol: AKAR-based FRET Imaging
-
Cell Culture and Transfection: Adherent cells are cultured on glass-bottom dishes suitable for microscopy and transfected with a plasmid encoding the AKAR biosensor.
-
Reporter Expression: Cells are allowed to express the biosensor for 24-48 hours.
-
Live-Cell Imaging: The cells are placed on a fluorescence microscope equipped for FRET imaging. Baseline fluorescence images are acquired for both the donor (e.g., CFP) and acceptor (e.g., YFP) channels.
-
Cell Stimulation: A PKA-activating stimulus (e.g., forskolin or a specific agonist) is added to the cells.
-
Time-Lapse Imaging: Fluorescence images are continuously acquired to monitor the change in FRET ratio over time.
-
Data Analysis: The fluorescence intensity of the donor and acceptor is measured in individual cells or subcellular regions of interest. The ratio of acceptor to donor fluorescence is calculated and plotted over time to represent the dynamics of PKA activity.
Correlating the Results: From Benchtop to Live Cell
Direct experimental data correlating this compound assay results with in-cell FRET reporter readouts from the same cell population under identical stimulatory conditions is not extensively available in the literature. However, a logical correlation can be inferred.
The this compound assay, performed on cell lysates, provides a quantitative measure of the total PKA catalytic potential at a specific moment. This "snapshot" reflects the proportion of PKA that was in its active, catalytic subunit-dissociated state at the time of cell lysis. An increase in PKA activity measured by the this compound assay after agonist treatment indicates a net increase in the active PKA pool across the entire cell population.
In-cell FRET reporters, conversely, offer a dynamic and spatially resolved view of PKA activity. An increase in the FRET ratio in a specific cellular compartment following agonist stimulation demonstrates that active PKA is present and phosphorylating its substrates in that location.
A Hypothetical Correlation:
Imagine a study where cells are treated with a PKA agonist.
-
This compound Assay: Lysates are prepared at different time points after agonist addition. The this compound assay would likely show a rapid increase in PKA activity that peaks and then may gradually decline. This provides a quantitative measure of the average PKA activation across the cell population.
-
FRET Reporter Imaging: In parallel, live cells expressing an AKAR reporter are imaged. The FRET ratio would also be expected to increase rapidly after agonist addition, mirroring the activation phase seen in the this compound assay. However, the FRET imaging could reveal additional details, such as oscillations in PKA activity, or differential activation in the nucleus versus the cytoplasm, information that is lost in the bulk this compound assay.
While the this compound assay provides a robust, quantitative measure of overall PKA activity, in-cell FRET reporters offer an unparalleled view of the dynamic and compartmentalized nature of PKA signaling. The two techniques are therefore complementary. The this compound assay can be used to validate the overall biochemical response and for high-throughput screening of compounds that modulate PKA activity. In-cell reporters are invaluable for dissecting the intricate spatiotemporal regulation of PKA signaling in response to specific stimuli and for understanding how this regulation contributes to specific cellular outcomes. By employing both methodologies, researchers can gain a more complete and nuanced understanding of the role of PKA in health and disease.
References
- 1. Protocol for reading and imaging live-cell PKA activity using ExRai-AKAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Using FRET-Based Reporters to Visualize Subcellular Dynamics of Protein Kinase A Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assaying Protein Kinase A Activity Using a FRET-Based Sensor Purified from Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
A Comparative Guide to Protein Kinase A (PKA) Activity Assays: Benchmarking a Novel Fluorescence-Based Assay Against the Kemptide Gold Standard
For researchers, scientists, and drug development professionals, the accurate measurement of Protein Kinase A (PKA) activity is crucial for understanding a myriad of cellular processes and for the development of targeted therapeutics. This guide provides a comprehensive comparison of a novel, non-radioactive PKA assay against the traditional Kemptide-based radioisotope assay, offering insights into performance, workflow, and data interpretation.
Introduction
Protein Kinase A (PKA) is a key enzyme in cellular signaling, regulating diverse processes such as metabolism, gene expression, and memory formation.[1][2] Its activity is predominantly regulated by the second messenger cyclic AMP (cAMP).[1][3][] The traditional method for measuring PKA activity has relied on the phosphorylation of a specific synthetic peptide substrate, this compound (LRRASLG), using radioactively labeled ATP ([γ-32P]ATP). While robust, this method has significant drawbacks, including safety concerns associated with radioactivity and the generation of hazardous waste.
This guide introduces a modern, non-radioactive PKA assay that utilizes a fluorescently labeled this compound substrate. We will benchmark this new assay against the established this compound radioisotope method, providing a detailed comparison of their respective protocols, performance metrics, and overall utility in a research setting.
Signaling Pathway of PKA Activation
The activation of PKA is a critical step in the cAMP signaling pathway. The inactive form of PKA is a tetramer consisting of two regulatory (R) and two catalytic (C) subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits. These catalytic subunits then phosphorylate target proteins on serine or threonine residues within a specific consensus sequence.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Kemptide
For researchers, scientists, and drug development professionals, the meticulous management and disposal of synthetic peptides such as Kemptide are paramount for ensuring laboratory safety and environmental protection. This compound, a substrate for cAMP-dependent protein kinase, must be handled as potentially hazardous material, particularly due to its toxicity to aquatic life.[1] This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, aligning with standard laboratory safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes chemical safety glasses, nitrile gloves, and a laboratory coat.[2][3] All handling of this compound, especially in its lyophilized powder form, should be performed in a well-ventilated area or a chemical fume hood to prevent inhalation.[1][2]
Key Safety and Handling Data Summary
| Hazard Statement | Precautionary Statement | Storage Conditions | Incompatible Materials |
| Harmful if swallowed. | Wash skin thoroughly after handling. | Lyophilized peptide: -20°C. | Strong oxidizing agents. |
| Very toxic to aquatic life with long lasting effects. | Do not eat, drink or smoke when using this product. | Reconstituted peptide: -20°C or -80°C in aliquots to avoid freeze-thaw cycles. | Strong acids/alkalis, strong reducing agents. |
| Avoid release to the environment. | |||
| If swallowed, call a poison center or doctor. | |||
| Collect spillage. | |||
| Dispose of contents/container to an approved waste disposal plant. |
Step-by-Step Disposal Procedures
The proper disposal of this compound and associated waste is a critical process that involves inactivation, segregation, and collection in accordance with institutional and local regulations.
Step 1: Inactivation of Bioactive Peptide
-
Acid or Base Hydrolysis: Treating the peptide solution with a strong acid (e.g., 1 M HCl) or a strong base (e.g., 1 M NaOH) for several hours at room temperature can hydrolyze the peptide bonds, rendering it inactive.
-
Oxidation: Treatment with a strong oxidizing agent, such as a 10% bleach solution, can also denature and inactivate the peptide.
Following inactivation, the solution should be neutralized to a pH between 5 and 9 if permitted by your institution before collection for disposal.
Step 2: Waste Segregation and Containerization
Proper segregation of waste at the point of generation is crucial.
-
Liquid Waste: Collect all inactivated and neutralized this compound solutions in a dedicated, leak-proof container, typically made of high-density polyethylene (HDPE). This includes contaminated buffers and solvents (e.g., DMSO, acetonitrile). The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and any known hazards. Do not pour this compound waste down the drain.
-
Solid Waste: All consumables that have come into contact with this compound, such as pipette tips, tubes, gloves, and absorbent paper, should be collected in a separate, clearly labeled, leak-proof container for solid hazardous waste.
Step 3: Labeling of Waste Containers
Accurate and detailed labeling is a critical safety and compliance measure. Ensure all waste containers are labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration of the peptide and any other chemical constituents
-
The date when waste was first added to the container
-
The name of the principal investigator or responsible person
Step 4: Storage of Peptide Waste
Waste containers should be stored in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic, clearly marked, and equipped with secondary containment, such as a spill tray, to prevent spills. Containers must be kept closed except when adding waste.
Step 5: Arranging for Final Disposal
Once a waste container is approximately 90% full or has reached the maximum accumulation time allowed by your institution (e.g., 90 days), arrange for its collection. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service for pickup and final disposal.
Experimental Protocols for Waste Handling
Protocol for Handling Solid this compound Waste Spill:
-
Wear appropriate PPE (lab coat, safety glasses, and gloves).
-
Carefully sweep up any spilled solid this compound powder with absorbent material.
-
Place the sweepings and any contaminated materials into a designated hazardous waste container.
-
After material pickup is complete, decontaminate the spill area with a suitable cleaning agent and wipe it down thoroughly.
Protocol for Handling Liquid this compound Waste Spill:
-
Wear appropriate PPE.
-
Absorb any spilled liquid waste with an inert absorbent material.
-
Place the absorbent material and any contaminated items into a sealed, labeled hazardous waste container.
-
Ventilate the area and wash the spill site after the cleanup is complete.
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Kemptide
In the dynamic landscape of drug development and scientific research, the safe handling of specialized reagents is paramount. This guide provides essential safety and logistical information for the handling of Kemptide, a synthetic peptide substrate for cAMP-dependent protein kinase (PKA). Adherence to these protocols is critical for ensuring personnel safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE) for this compound Handling
While some safety data sheets (SDS) do not classify this compound as a hazardous substance, others indicate potential risks such as acute oral toxicity and hazards to aquatic life.[1] Therefore, a cautious approach to personal protection is warranted. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| PPE Category | Item | Specifications | Purpose |
| Hand Protection | Nitrile Gloves | Chemical-resistant, disposable | To prevent skin contact with this compound powder or solutions.[2] |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified | To protect eyes from splashes or airborne particles of this compound.[2] |
| Body Protection | Laboratory Coat | Standard, long-sleeved | To protect skin and personal clothing from contamination.[2] |
| Respiratory Protection | Dust Mask or Respirator | NIOSH-approved | Recommended when handling larger quantities of this compound powder or if there is a risk of aerosolization. |
Experimental Protocol: Safe Handling and Disposal of this compound
The following step-by-step procedures are designed to minimize exposure and ensure the safe use and disposal of this compound.
1. Preparation and Weighing:
-
Conduct all weighing and initial dilutions of this compound powder in a well-ventilated area, preferably within a chemical fume hood or an enclosure with appropriate exhaust ventilation.[1]
-
Before handling, ensure all required PPE is correctly worn.
-
Use a dedicated, clean weighing vessel and tools.
-
Avoid creating dust during transfer. If dust is generated, use appropriate respiratory protection.
2. Solubilization:
-
This compound is soluble in water.
-
When preparing a stock solution, add the solvent to the vial containing the this compound powder slowly to avoid splashing.
-
Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
3. Use in Assays:
-
Handle all solutions containing this compound with the same level of precaution as the solid form.
-
Avoid direct contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory where this compound is being handled.
4. Spillage:
-
In case of a spill of this compound powder, prevent further dispersion.
-
Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.
-
Clean the spill area thoroughly with an appropriate cleaning agent.
5. Disposal:
-
Dispose of all waste containing this compound, including empty containers, unused solutions, and contaminated materials, as hazardous waste.
-
Collect all waste in clearly labeled, sealed containers.
-
Follow all local, state, and federal regulations for the disposal of chemical waste. The primary recommendation is to dispose of the contents and container at an approved waste disposal plant.
Workflow for Safe this compound Handling
The following diagram illustrates the key stages of safely handling this compound, from receiving the product to its final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
